TU-2100
Beschreibung
Eigenschaften
CAS-Nummer |
207972-39-2 |
|---|---|
Molekularformel |
C27H32O8 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
bis(2-ethoxycarbonylphenyl) nonanedioate |
InChI |
InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3 |
InChI-Schlüssel |
LIBAUACOIKWWKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TU-2100; TU 2100; TU2100; Azasal-2100; Azeloyl diethyl salicylate. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AB-2100 Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an advanced, autologous T-cell therapy currently under clinical investigation for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by ArsenalBio, this investigational therapy represents a significant step forward in the engineering of Chimeric Antigen Receptor (CAR) T-cells, designed to overcome key challenges in treating solid tumors.[1][2] AB-2100 is an Integrated Circuit T (ICT) cell product that incorporates multiple synthetic biology modules to enhance its specificity, potency, and persistence within the tumor microenvironment.[3][4] This guide provides a comprehensive technical overview of AB-2100, including its molecular design, mechanism of action, manufacturing process, and preclinical data, based on publicly available information.
Core Technology and Molecular Design
AB-2100 is engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][5] This non-viral method allows for the precise insertion of a large synthetic DNA cassette into a designated safe harbor locus in the T-cell genome.[6][7] This approach ensures stable expression of the integrated genetic circuit while minimizing the risks associated with viral vectors. The core components of the AB-2100 integrated circuit are:
-
A Sequential "AND" Logic Gate: This sophisticated targeting system requires the presence of two distinct antigens to initiate T-cell killing, thereby increasing tumor specificity and reducing the risk of on-target, off-tumor toxicity.[3][4]
-
Priming Receptor (PrimeR): The first component of the logic gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is not only expressed on prostate cancer cells but is also found on the neovasculature of many solid tumors, including ccRCC.[8][9]
-
Inducible CA9-Targeted CAR: The second component is a CAR that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on the surface of ccRCC cells.[7] The expression of this CAR is transcriptionally regulated and is only induced upon the engagement of the PrimeR with PSMA.[4]
-
-
Tumor Microenvironment (TME) Armor: To enhance the resilience of the engineered T-cells within the immunosuppressive TME, the AB-2100 construct includes a short hairpin RNA-microRNA (shRNA-miR) module.[3][4] This module leads to the constitutive knockdown of two key inhibitory receptors:
-
Synthetic Pathway Activator (SPA): To boost the cytotoxicity and persistence of the T-cells, AB-2100 is equipped with a constitutive SPA.[3][4] This synthetic molecule is designed to drive constitutive signaling through the STAT3 pathway, which is known to enhance T-cell expansion and anti-tumor activity.[6][7]
Mechanism of Action
The multi-faceted design of AB-2100 results in a highly controlled and potent anti-tumor response. The sequential "AND" logic gate ensures that the T-cells are only fully activated in the presence of both PSMA and CA9, which are predicted to have limited co-expression in normal tissues.[7] This dual-antigen recognition system is intended to minimize off-tumor toxicity, a significant challenge in CAR T-cell therapy for solid tumors.[4]
The proposed mechanism of action unfolds as follows:
-
Trafficking and Priming: Following intravenous infusion, the AB-2100 T-cells traffic to the tumor site. Upon encountering PSMA on the tumor neovasculature, the PrimeR is engaged.[6][7]
-
CAR Expression: This priming event triggers the transcriptional activation and expression of the CA9-targeted CAR.[3][4]
-
Tumor Cell Recognition and Killing: The now-activated T-cell, expressing the CA9 CAR, can recognize and kill adjacent ccRCC tumor cells that express CA9.[6][7]
-
Enhanced Persistence and Function: The shRNA-mediated knockdown of FAS and TGFBR2 protects the AB-2100 cells from apoptosis and immunosuppression within the TME.[3][4] Concurrently, the SPA-driven constitutive STAT3 signaling promotes their expansion and sustained cytotoxic function.[6][7]
Preclinical Data Summary
A series of in vitro and in vivo preclinical studies have been conducted to evaluate the specificity and potency of AB-2100. While detailed quantitative data from these studies are not yet fully public, the key findings from conference presentations and publications are summarized below.
| Experiment Type | Cell Lines/Models Used | Key Findings | Citations |
| In Vitro Cytotoxicity Assays | Single (CA9+) and dual antigen (PSMA+CA9+) expressing tumor cell lines. | AB-2100 selectively kills tumor cells expressing both PSMA and CA9, with no significant killing of cells expressing only CA9. | [3][4] |
| Vascular Priming Model | Co-culture of AB-2100 cells with PSMA-expressing endothelial cells (HUVEC) and CA9+ tumor cells. | Co-culture with PSMA-expressing endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells. | [3][4] |
| FAS Knockdown Assessment | A FAS cross-linking assay was performed. | The shRNA-miR module effectively protected the T-cells from FAS-mediated apoptosis. | [3][4] |
| In Vivo Dual-Flank Xenograft Model | Mice bearing both CA9+ and PSMA+CA9+ tumors. | AB-2100 demonstrated selective killing of the dual-antigen expressing tumors, with no significant effect on the single-antigen tumors. | [7] |
| In Vivo Xenograft Models (ccRCC) | 786-O and A498 subcutaneous xenograft models. | AB-2100 containing both the shRNA-miR and SPA modules showed enhanced anti-tumor activity. In the A498 model, AB-2100 treatment led to complete and durable anti-tumor responses. | [4] |
| In Vivo Rechallenge Xenograft Model | Not specified | The presence of the SPA increased the long-term functional persistence of AB-2100. | [6][7] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of AB-2100 have not been publicly released. However, based on the available abstracts, the general methodologies for the key experiments are outlined below.
In Vitro Cytotoxicity Assay
-
Objective: To assess the dual-antigen specificity of the "AND" logic gate.
-
Methodology: Standard cytotoxicity assays (e.g., chromium-51 (B80572) release assay or similar methods) were likely used. Effector cells (AB-2100) were co-cultured with target tumor cell lines engineered to express CA9 alone or both PSMA and CA9. The extent of target cell lysis was measured at various effector-to-target ratios.
Vascular Priming Co-culture Assay
-
Objective: To model the priming of AB-2100 on tumor vasculature and subsequent tumor cell killing.
-
Methodology: A co-culture system was established where AB-2100 cells were incubated with PSMA-expressing human umbilical vein endothelial cells (HUVECs). Following this priming phase, CA9-expressing tumor cells were introduced into the co-culture. The primary endpoints would have been the upregulation of CA9 CAR expression on the AB-2100 cells (measured by flow cytometry) and the specific lysis of the CA9+ tumor cells.
FAS Cross-linking Assay
-
Objective: To confirm the functional consequence of FAS knockdown by the shRNA-miR module.
-
Methodology: This assay likely involved treating the engineered T-cells with a cross-linking agent (e.g., an agonistic anti-FAS antibody) to induce FAS-mediated apoptosis. The viability of AB-2100 cells (with FAS knockdown) would be compared to control T-cells (without FAS knockdown) to demonstrate resistance to apoptosis.
In Vivo Xenograft Models
-
Objective: To evaluate the in vivo efficacy, specificity, and persistence of AB-2100.
-
Methodology:
-
Dual-Flank Model: Immunocompromised mice were subcutaneously implanted with two different tumor cell lines on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9. Mice were then treated with AB-2100, and tumor growth was monitored on both flanks.
-
ccRCC Xenograft Models: Immunocompromised mice were subcutaneously implanted with human ccRCC cell lines (786-O or A498). Once tumors were established, mice were treated with a single intravenous infusion of AB-2100. Tumor volume was measured over time to assess anti-tumor activity.
-
Rechallenge Model: Mice that had experienced complete tumor regression after AB-2100 treatment were re-inoculated with tumor cells to assess the long-term persistence and protective immunity conferred by the engineered T-cells.
-
Clinical Development
AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for the treatment of patients with recurrent advanced or metastatic clear-cell renal cell carcinoma.[1][2] The first patient was dosed in April 2024.[2]
Clinical Trial Design
-
Phase: Phase 1/2
-
Title: An Open-label, Multicenter Phase 1/2 Study to Evaluate the Safety and Efficacy of AB-2100 in Patients With Recurrent Advanced or Metastatic Clear-cell Renal Cell Carcinoma (ccRCC)
-
Patient Population: Patients with ccRCC that has relapsed or is refractory to prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[1][2]
-
Study Design: The trial consists of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and a dose-expansion phase (Phase 2) to further evaluate safety and efficacy.[1][2]
-
Enrollment: Approximately 60 patients are planned for Phase 1, with a total enrollment of up to 130 patients across multiple sites in the United States.[1][2]
-
Treatment Plan: Patients receive a single intravenous infusion of AB-2100 following conditioning chemotherapy.[1][2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AB-2100 Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. STAT3 in CD4+ T helper Cell differentiation and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Press Release Service: ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress - CRISPR Medicine [crisprmedicinenews.com]
- 9. researchgate.net [researchgate.net]
AB-2100 for Renal Cell Carcinoma: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an advanced, autologous T-cell therapy candidate currently under investigation for the treatment of clear-cell renal cell carcinoma (ccRCC). Developed by Arsenal Biosciences, this Integrated Circuit T (ICT) cell therapy is engineered with multiple synthetic biology modules to overcome the challenges of treating solid tumors. This document provides a detailed technical guide on the core mechanism of action of AB-2100, its molecular components, and the preclinical validation supporting its entry into clinical trials.
Core Technology: Multi-Modular T-Cell Engineering
AB-2100 is not a conventional CAR T-cell therapy. It is an "integrated circuit" T-cell product generated using a proprietary, non-viral CRISPR-based gene editing technology called CITE (CRISPR Integration of Transgenes by Electroporation).[1] This method allows for the precise insertion of a large, multi-functional DNA cassette into a specific safe harbor site in the T-cell genome (Chromosome 11), ensuring stable and predictable expression of the engineered components.[1][2]
The engineered cassette contains three key modules designed to work in concert to provide specificity, potency, and persistence:
-
A Sequential "AND" Logic Gate: For precise tumor targeting and to mitigate on-target, off-tumor toxicity.[3][4][5]
-
An shRNA-miR Module: To "armor" the T-cells against the immunosuppressive tumor microenvironment (TME).[3][4][5]
-
A Synthetic Pathway Activator (SPA): To enhance the T-cells' anti-tumor activity and functional longevity.[3][5][6]
Mechanism of Action: The Sequential "AND" Logic Gate
To address the on-target, off-tumor toxicity that has limited previous CAR T-cell therapies targeting antigens like Carbonic Anhydrase IX (CA9), AB-2100 employs a sophisticated dual-antigen recognition system.[4][7] This "AND" gate requires the T-cell to recognize two separate antigens before initiating its full cytotoxic function, thereby restricting its activity primarily to the tumor site.
Step 1: Priming via PSMA Recognition
The first step of the logic gate involves a "priming receptor" (PrimeR) engineered into the AB-2100 T-cell. This receptor is designed to recognize Prostate-Specific Membrane Antigen (PSMA).[4][5] In the context of ccRCC, PSMA is not highly expressed on the cancer cells themselves but is found on the tumor neovasculature—the endothelial cells of the blood vessels supplying the tumor.[4][5] Engagement of the PrimeR with PSMA on these endothelial cells acts as the first signal, "priming" the T-cell for activation.
Step 2: Inducible CA9-Targeted CAR Expression and Tumor Killing
Upon successful priming through PSMA engagement, the internal circuitry of the AB-2100 cell is activated, leading to the transcriptional upregulation and surface expression of a second receptor: a Chimeric Antigen Receptor (CAR) that targets CA9.[4][6][8] CA9 is a well-established tumor-associated antigen highly and homogenously expressed on the surface of ccRCC cells.[7]
Once the CA9-specific CAR is expressed, the T-cell can then recognize and bind to CA9 on adjacent tumor cells, unleashing its full cytotoxic payload (e.g., release of perforin (B1180081) and granzymes) to induce cancer cell death.[6] This sequential activation is designed to ensure that potent anti-tumor activity is spatially restricted to the tumor microenvironment where both PSMA (on vasculature) and CA9 (on tumor cells) are present in close proximity.[1]
References
- 1. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 2. Press Release Service: ArsenalBio Announces Presentation of Four Abstracts at ASGCT Annual Meeting Highlighting New Mechanisms for Leveraging CAR T Cells to Address Solid Tumor Cancers - CRISPR Medicine [crisprmedicinenews.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress • Arsenal Bio [arsenalbio.com]
- 8. aacrjournals.org [aacrjournals.org]
The Architectonics of Cellular Intelligence: An In-depth Technical Guide to Integrated Circuit T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has marked a paradigm shift in oncology, demonstrating profound success in treating hematological malignancies.[1][2] However, the translation of this success to solid tumors, coupled with challenges of on-target, off-tumor toxicity and antigen escape, necessitates a more sophisticated approach to T-cell engineering.[1][3] Enter integrated circuit T-cell therapy, a field that leverages the principles of synthetic biology to program immune cells with logic-gated control systems, enabling them to make nuanced decisions based on multiple antigenic inputs.[1][4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and quantitative performance of these advanced therapeutic agents. By employing logic gates such as AND, OR, and NOT, and incorporating innovative technologies like synthetic Notch (synNotch) receptors, integrated circuit T-cells offer the promise of enhanced safety, efficacy, and precision in the fight against cancer.[1][4]
Core Principles of Integrated Circuit T-Cell Therapy
Integrated circuit T-cell therapies are designed to process information from their environment—primarily the presence or absence of specific cell-surface antigens—and execute a therapeutic response based on pre-programmed logical operations. This mimics the natural decision-making processes of the immune system, but with engineered specificity and control.
Boolean Logic Gates in T-Cell Engineering
The fundamental components of integrated circuit T-cells are logic gates, which are inspired by computational principles. These gates allow T-cells to function as "cellular computers," making decisions based on multiple inputs.[1][4]
-
AND Gate: This logic gate requires the simultaneous detection of two or more antigens on a target cell to trigger T-cell activation.[1] This enhances tumor specificity by targeting combinations of antigens that are uniquely present on cancer cells, thereby sparing healthy tissues that may express only one of the target antigens.[1][3]
-
OR Gate: An OR gate triggers T-cell activation upon the detection of any one of a set of specified antigens. This is particularly useful for targeting heterogeneous tumors where antigen expression can be variable, reducing the likelihood of antigen escape.[1]
-
NOT Gate: A NOT gate incorporates an inhibitory signal. The T-cell is activated by a primary tumor-associated antigen (TAA) but is inhibited if it also encounters a second antigen that is present on healthy cells but absent on tumor cells. This serves as a "safety switch" to prevent on-target, off-tumor toxicity.[1]
-
IF-THEN Gate: This logic is often implemented using synthetic Notch (synNotch) receptors. The detection of a "priming" antigen by the synNotch receptor induces the expression of a CAR that targets a second antigen. This spatially and temporally controls the anti-tumor response, confining it to the tumor microenvironment.[5]
The Role of Synthetic Notch (synNotch) Receptors
Synthetic Notch (synNotch) receptors are a cornerstone of integrated circuit T-cell engineering.[4] These engineered receptors have a modular design, consisting of an extracellular antigen-binding domain (e.g., an scFv), the core regulatory domain of the Notch receptor, and an intracellular transcriptional activator.[4] Upon binding to its cognate antigen, the synNotch receptor is cleaved, releasing the transcription factor, which then translocates to the nucleus to drive the expression of a desired therapeutic payload.[4] This payload can be a CAR, cytokines, or other immunomodulatory molecules, allowing for a highly customizable and inducible therapeutic response.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of integrated circuit T-cell therapies. It is important to note that experimental conditions, such as cell lines, antigen expression levels, and effector-to-target ratios, vary between studies, which can influence the observed outcomes.
Table 1: In Vitro Cytotoxicity of Logic-Gated CAR-T Cells
| CAR-T Construct | Target Cell Line | Effector:Target (E:T) Ratio | Specific Lysis (%) | Reference |
| CD19 AND PSMA CAR-T | K562-CD19/PSMA | 10:1 | ~60% | [7] |
| CD19 AND PSMA CAR-T | K562-CD19 | 10:1 | ~10% | [7] |
| CD19 AND PSMA CAR-T | K562-PSMA | 10:1 | ~5% | [7] |
| HER2-specific CAR-T (High Affinity) | SK-OV-3 (HER2+) | 10:1 | ~80% | [8] |
| HER2-specific CAR-T (Low Affinity) | SK-OV-3 (HER2+) | 10:1 | ~60% | [9] |
| Anti-CD19 CAR-T | Raji (CD19+) | 10:1 | 90.52 ± 6.51% | [10] |
| Anti-CD19 CAR-T | Raji (CD19+) | 5:1 | 90.1 ± 1.36% | [10] |
| Anti-CD19 CAR-T | Raji (CD19+) | 1:1 | 60.02 ± 2.41% | [10] |
Table 2: Cytokine Secretion by Logic-Gated CAR-T Cells
| CAR-T Construct | Stimulating Cells | Cytokine | Concentration (pg/mL) | Reference |
| CD19-BB-28-3z CAR-T | Raji (CD19+) | IFN-γ | >10,000 | [10] |
| CD19-BB-28-3z CAR-T | Raji (CD19+) | TNF-α | ~8,000 | [10] |
| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-2 | ~4,000 | [10] |
| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-6 | >10,000 | [10] |
| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-10 | ~2,000 | [10] |
| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | IFN-γ | ~6,000 | [11] |
| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | TNF-α | ~12,000 | [11] |
| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | IL-2 | ~1,000 | [11] |
Table 3: In Vivo Tumor Control by Logic-Gated CAR-T Cells in Mouse Models
| CAR-T Construct | Tumor Model | Mouse Strain | Tumor Volume Reduction | Reference |
| Logic-gated HER2 CAR-T | NCI-N87 Gastric Carcinoma | NSG | Complete Regression | [12] |
| Logic-gated HER2 CAR-T | BT-474 Breast Cancer | NSG | Regression | [12] |
| Logic-gated HER2 CAR-T | SK-OV-3 Ovarian Cancer | NSG | Regression | [12] |
| Anti-CLDN18.2 CAR-T | Gastric Cancer Xenograft | N/A | Significant Reduction | [13] |
| M11 CAR-T + T-reg depletion | AE17M Mesothelioma | FOXP3-DTR C57BL/6 | Significantly smaller tumors vs. M11 alone | [14] |
Experimental Protocols
Detailed methodologies are critical for the successful development and evaluation of integrated circuit T-cell therapies. The following sections provide an overview of key experimental protocols.
Lentiviral Transduction of Primary Human T-Cells
This protocol describes a general method for the genetic modification of human T-cells using lentiviral vectors to express CARs and other synthetic receptors.
Materials:
-
Primary human T-cells (isolated from PBMCs)
-
Lentiviral particles containing the gene of interest
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
T-cell culture medium (e.g., RPMI-1640) supplemented with cytokines (e.g., IL-2)
-
Transduction enhancers (e.g., Polybrene or Retronectin)
-
96-well cell culture plates
Procedure:
-
T-Cell Isolation and Activation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods. Activate the T-cells for 24-48 hours using anti-CD3 and anti-CD28 antibodies in the presence of IL-2 to promote cell division and enhance transduction efficiency.
-
Transduction:
-
Plate the activated T-cells in a 96-well plate.
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
Add a transduction enhancer such as Polybrene to a final concentration of 5-8 µg/mL.
-
For spinoculation, centrifuge the plate at a low speed (e.g., 800-1000 x g) for 1-2 hours at 32°C.
-
Incubate the cells at 37°C and 5% CO2 for 24-48 hours.
-
-
Post-Transduction Culture and Expansion: After incubation, replace the virus-containing medium with fresh T-cell culture medium supplemented with cytokines. Continue to culture and expand the transduced T-cells for subsequent experiments.
Flow Cytometry for CAR-T Cell Characterization
Flow cytometry is an essential tool for characterizing the phenotype and function of engineered T-cells.
Staining Protocol for CAR Expression and T-Cell Markers:
-
Cell Preparation: Harvest the transduced T-cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Surface Staining:
-
Incubate the cells with a CAR detection reagent (e.g., a biotinylated antigen specific to the CAR's scFv) for 10-30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Incubate with a fluorochrome-conjugated secondary antibody (e.g., streptavidin-PE) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, memory markers) for 20-30 minutes at 4°C in the dark.
-
-
Viability Staining: Add a viability dye (e.g., 7-AAD or DAPI) just before analysis to exclude dead cells.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the results using appropriate software to quantify CAR expression and the distribution of T-cell subsets.
In Vitro Cytotoxicity Assay
This assay measures the ability of CAR-T cells to kill target tumor cells.
Chromium-51 (⁵¹Cr) Release Assay:
-
Target Cell Labeling: Label the target tumor cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Co-culture: Co-culture the labeled target cells with the CAR-T effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-18 hours.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Determine the maximum ⁵¹Cr release by lysing target cells with a detergent.
-
Determine the spontaneous ⁵¹Cr release from target cells incubated without effector cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of cytokines by CAR-T cells upon antigen stimulation.
-
Co-culture: Co-culture the CAR-T cells with target cells at a specific E:T ratio for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to measure the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2) according to the manufacturer's instructions.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
Integrated circuit T-cell therapy represents a significant leap forward in the field of cellular immunotherapy. By incorporating principles of synthetic biology, these engineered T-cells can be programmed with sophisticated logic to more precisely identify and eliminate cancer cells while minimizing off-target toxicities. The use of AND, OR, NOT, and IF-THEN logic gates, often in conjunction with technologies like synNotch receptors, allows for a level of control and customization previously unattainable. While preclinical data are promising, further research and clinical trials are necessary to fully realize the potential of this innovative therapeutic modality. The continued development of these "living drugs" holds the key to overcoming the current limitations of CAR-T therapy and expanding its application to a broader range of cancers.
References
- 1. Frontiers | Logic-gated and contextual control of immunotherapy for solid tumors: contrasting multi-specific T cell engagers and CAR-T cell therapies [frontiersin.org]
- 2. Programming CAR T Cell Tumor Recognition: Tuned Antigen Sensing and Logic Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SynNotch CAR-T cell, when synthetic biology and immunology meet again [frontiersin.org]
- 5. Item - Supplementary Table 2 from Infusion Product TNFα, Th2, and STAT3 Activities Are Associated with Clinical Responses to Transgenic T-cell Receptor Cell Therapy - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. Engineering T Cells with Customized Therapeutic Response Programs Using Synthetic Notch Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial antigen recognition with balanced signaling promotes selective tumor eradication by engineered T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. JCI Insight - A rational mouse model to detect on-target, off-tumor CAR T cell toxicity [insight.jci.org]
- 10. Single-cell Analysis of CAR-T Cell Activation Reveals A Mixed TH1/TH2 Response Independent of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiparameter comparative analysis reveals differential impacts of various cytokines on CART cell phenotype and function ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Logic-gating HER2 CAR-T to the tumor microenvironment mitigates on-target, off-tumor toxicity without compromising cytotoxicity against HER2-over-expressing tumors - EXUMA Biotech [exumabio.com]
- 13. researchgate.net [researchgate.net]
- 14. rapt.com [rapt.com]
AB-2100: An In-Depth Technical Guide to a Logic-Gated CAR-T Cell Therapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-2100 is a next-generation, autologous Integrated Circuit T (ICT) cell therapy currently in clinical development for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2][3] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules to address the core challenges of applying CAR-T cell therapy to solid tumors: on-target, off-tumor toxicity, and the immunosuppressive tumor microenvironment (TME).[1][2] This is achieved through a sophisticated design that incorporates a sequential 'AND' logic gate for enhanced tumor specificity, resistance to key immunosuppressive signals through shRNA-mediated knockdown, and a proprietary synthetic pathway activator (SPA) to boost T cell potency and persistence.[1][2][3] Preclinical data have demonstrated that AB-2100 can selectively target tumors expressing both target antigens while resisting inhibitory signals in the TME, leading to durable anti-tumor responses in xenograft models.[1][4]
Core Technology: The Integrated Circuit T (ICT) Cell Platform
AB-2100 is built upon ArsenalBio's Integrated Circuit T (ICT) cell platform, which utilizes the CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise, site-specific insertion of a large synthetic DNA cassette into the T cell genome.[2][3] This non-viral approach allows for the integration of multiple engineered functionalities into a single "cassette" at a defined safe-harbor locus, ensuring consistent expression and minimizing the risks associated with random viral integration.[1] For AB-2100, this cassette is inserted into Chromosome 11.[2]
The core components integrated into the AB-2100 ICT cells are:
-
A Sequential 'AND' Logic Gate: To enhance tumor specificity.
-
An shRNA-miR Module: To overcome TME-mediated immunosuppression.
-
A Synthetic Pathway Activator (SPA): To enhance T cell cytotoxicity and expansion.[1][2]
Mechanism of Action: A Multi-pronged Attack on ccRCC
The therapeutic strategy of AB-2100 is designed to be both highly specific and robustly effective against ccRCC.
The 'AND' Logic Gate for Precision Targeting
A significant hurdle for CAR-T therapies in solid tumors is the expression of target antigens on healthy tissues, leading to on-target, off-tumor toxicity. AB-2100 mitigates this risk with a sequential 'AND' logic gate that requires the recognition of two separate antigens before initiating a full cytotoxic response.[1][2]
-
Antigen 1 (Priming): Prostate-Specific Membrane Antigen (PSMA). PSMA is expressed on the neovasculature of ccRCC tumors.[1][2] AB-2100 cells are equipped with a "priming receptor" (PrimeR) that recognizes PSMA.[1]
-
Antigen 2 (Killing): Carbonic Anhydrase IX (CA9). CA9 is a well-known marker widely expressed on the surface of ccRCC cells.[1]
Engagement of the PSMA-specific PrimeR on the tumor's blood vessels acts as the first signal. This "priming" event induces the expression of the second component, a CA9-targeted CAR.[1] Only after this induction can the T cell recognize and kill the CA9-positive tumor cells. This sequential activation ensures that the potent anti-CA9 CAR is only expressed in the tumor's vicinity, sparing healthy tissues that may express CA9 but lack PSMA in close proximity.[1][2]
Caption: AB-2100 'AND' Logic Gate Signaling Pathway.
Overcoming Immunosuppression: shRNA-miR Module
The TME is notoriously hostile to infiltrating T cells, employing multiple mechanisms to suppress their activity. AB-2100 is engineered to resist two critical immunosuppressive pathways through a constitutively expressed shRNA-miR module.[1][2]
-
FAS Knockdown: Tumor cells can express Fas ligand (FasL), which binds to the FAS receptor on T cells and triggers apoptosis. AB-2100 incorporates an shRNA targeting FAS to protect the engineered T cells from this induced death signal.[1][2]
-
TGFBR2 Knockdown: Transforming growth factor-beta (TGF-β) is a potent immunosuppressive cytokine abundant in the TME. By knocking down its receptor, TGFBR2, AB-2100 cells can better resist the inhibitory effects of TGF-β.[1][2]
Enhancing Potency and Persistence: Synthetic Pathway Activator (SPA)
To further bolster its anti-tumor activity, AB-2100 includes a novel synthetic pathway activator (SPA) that drives constitutive signaling of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] Constitutive STAT3 activation is designed to enhance the T cells' cytotoxicity, expansion, and long-term functional persistence within the tumor.[4][5]
Caption: AB-2100 Resistance and Potency Modules.
Preclinical Data Summary
Preclinical studies have validated the design principles of AB-2100, demonstrating its specificity and enhanced anti-tumor efficacy in various in vitro and in vivo models.
Quantitative Data from Preclinical Studies
While specific numerical data from posters and publications are limited, the qualitative outcomes from key preclinical experiments are summarized below.
| Experiment Type | Model System | Key Finding | Reference |
| In Vitro Cytotoxicity | Single (CA9+) vs. Dual (PSMA+/CA9+) antigen-expressing tumor cell lines | Selective killing of dual-antigen expressing cells; no significant killing of single-antigen cells. | [1][6] |
| Vascular Priming Model | Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9+ tumor cells (K562-CA9) | Co-culture with PSMA+ endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells. | [1][3] |
| In Vivo Specificity | Dual-flank xenograft model (CA9+ tumors on one flank, PSMA+/CA9+ tumors on the other) | AB-2100 selectively eliminated the dual-antigen tumors while sparing the single-antigen tumors. | [1][5] |
| In Vivo Efficacy | Subcutaneous xenograft RCC models (786-O and A498) | AB-2100 containing the shRNA-miR and SPA modules demonstrated enhanced anti-tumor activity. | [1][4] |
| In Vivo Potency & Durability | Subcutaneous A498 xenograft model | Treatment with AB-2100 resulted in complete and durable anti-tumor responses. | [1] |
| SPA Module Contribution | A498 xenograft model and rechallenge model | Inclusion of the SPA module led to a significant increase in antitumor efficacy and long-term functional persistence. | [4][5] |
Experimental Protocols
Detailed proprietary protocols for AB-2100 are not publicly available. However, based on the descriptions of the studies, the following sections outline generalized methodologies for the key experiments performed.
AB-2100 ICT Cell Generation
Caption: Generalized Workflow for AB-2100 Manufacturing.
Protocol:
-
T Cell Source: T cells are sourced from patients via leukapheresis.
-
T Cell Engineering: The CITE (CRISPR Integration of Transgenes by Electroporation) technology is employed. This involves the electroporation of isolated and activated T cells with CRISPR-Cas9 ribonucleoproteins and a non-viral DNA donor template. This template contains the entire AB-2100 cassette (PSMA PrimeR, inducible CA9 CAR, shRNA-miR, and SPA modules).
-
Site-Specific Integration: The CRISPR machinery directs the integration of the DNA cassette into a specific safe-harbor locus on Chromosome 11.
-
Expansion and Formulation: The engineered ICT cells are expanded ex vivo to achieve the target therapeutic dose, then harvested, washed, and cryopreserved for infusion.
In Vitro Co-culture Cytotoxicity Assay
Objective: To assess the antigen-dependent killing capacity of AB-2100.
Protocol:
-
Target Cell Plating: Plate target tumor cells (e.g., CA9-only, PSMA-only, and PSMA+/CA9+ lines) in a 96-well plate.
-
Effector Cell Addition: Add AB-2100 effector cells at varying Effector-to-Target (E:T) ratios.
-
Co-incubation: Co-culture the cells for a defined period (e.g., 24-72 hours).
-
Cytotoxicity Measurement: Assess target cell viability using a method such as a luminescence-based assay (measuring ATP) or flow cytometry with viability dyes.
Dual-Flank Tumor Xenograft Model
Objective: To evaluate the in vivo specificity and efficacy of AB-2100 against tumors with different antigen profiles.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG).
-
Tumor Implantation: Subcutaneously implant CA9-positive/PSMA-negative tumor cells on one flank and dual-antigen positive (PSMA+/CA9+) tumor cells on the contralateral flank.
-
Tumor Growth: Allow tumors to establish to a predetermined size.
-
Treatment: Administer a single intravenous injection of AB-2100 or control T cells.
-
Monitoring: Monitor tumor volume using caliper measurements and animal well-being.
-
Endpoint Analysis: At the study endpoint, tumors can be excised for histological or flow cytometric analysis.
Clinical Development
AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for patients with advanced or metastatic clear cell renal cell carcinoma who have relapsed or are refractory to prior checkpoint inhibitor and VEGF inhibitor therapies.[2][7] The study is designed as a dose-escalation trial to determine the maximum tolerated dose and assess the safety and preliminary efficacy of AB-2100.[2][7]
Conclusion
AB-2100 represents a significant advancement in the engineering of T cell therapies for solid tumors. By integrating a multi-component system that addresses tumor specificity, resistance to the immunosuppressive TME, and T cell potency within a single, precisely targeted genetic cassette, AB-2100 has demonstrated a promising preclinical profile. The ongoing clinical trial will be critical in determining if this sophisticated synthetic biology approach can translate into a safe and effective therapy for patients with clear cell renal cell carcinoma.
References
- 1. AB-2100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Arsenal Biosciences, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. PSMA-Directed CAR T Cells Combined with Low-Dose Docetaxel Treatment Induce Tumor Regression in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 6. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
The Genetic Engineering of AB-2100: A Technical Overview for Advanced T-Cell Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is a cutting-edge, autologous integrated circuit T (ICT) cell therapy currently under clinical investigation for the treatment of relapsed or refractory clear cell renal cell carcinoma (ccRCC).[1][2][3] This therapeutic candidate is distinguished by its sophisticated genetic engineering, which incorporates a sequential "AND" logic gate to enhance tumor specificity and a suite of additional modifications to overcome the immunosuppressive tumor microenvironment (TME).[1][4][5] This guide provides a detailed technical overview of the genetic engineering principles, mechanism of action, preclinical evaluation, and manufacturing considerations for AB-2100.
Core Genetic Modifications of AB-2100 T Cells
The foundation of AB-2100's functionality lies in a single, large transgene cassette inserted into a designated safe-harbor locus within the T-cell genome via CRISPR-mediated knock-in.[1][6] This cassette encodes a multi-cistronic vector that expresses several key components designed to work in concert for a potent and targeted anti-tumor response.
Sequential "AND" Logic Gate for Dual Antigen Recognition
To address the challenge of on-target, off-tumor toxicity often seen with CAR-T cell therapies in solid tumors, AB-2100 employs a sequential "AND" logic gate.[1][4] This system requires the T cell to recognize two distinct antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), before initiating its full cytotoxic activity.[2]
-
Priming Receptor (PrimeR): The first component of the gate is a priming receptor that specifically recognizes PSMA, an antigen expressed on the tumor neovasculature of ccRCC.[4][5]
-
Inducible CA9-Targeted CAR: Engagement of the PSMA-specific PrimeR triggers an internal signaling cascade that leads to the transcriptional activation and expression of a second receptor, a Chimeric Antigen Receptor (CAR) targeting CA9.[1][4] CA9 is a cell surface antigen highly expressed on the surface of ccRCC cells.[7]
This sequential activation ensures that AB-2100 T cells are fully armed and activated only within the tumor microenvironment where both PSMA and CA9 are present, thus minimizing collateral damage to healthy tissues that may express only one of these antigens.[1][6]
Resistance to the Immunosuppressive Tumor Microenvironment
The TME of solid tumors presents significant barriers to the efficacy of CAR-T cell therapies. AB-2100 is engineered to counteract these suppressive signals through the following modifications:
-
shRNA-miR Module: The transgene cassette includes a microRNA-adapted short hairpin RNA (shRNA-miR) module that constitutively knocks down the expression of two key inhibitory receptors:
-
Fas (CD95): This downregulation protects AB-2100 T cells from Fas-mediated apoptosis, a common mechanism of T-cell exhaustion and elimination in the TME.[4][7]
-
TGF-beta Receptor II (TGFBR2): By reducing the expression of TGFBR2, AB-2100 T cells become resistant to the immunosuppressive effects of Transforming Growth Factor-beta (TGF-β), a cytokine abundant in the TME of many solid tumors.[4][7]
-
Enhanced T-Cell Potency and Persistence
To further bolster its anti-tumor activity, AB-2100 incorporates a feature designed to enhance T-cell cytotoxicity and expansion:
-
Synthetic Pathway Activator (SPA): This component drives the constitutive activation of the STAT3 signaling pathway.[1][4][7] Enhanced STAT3 signaling is associated with improved T-cell expansion, survival, and cytotoxic function.[7]
Mechanism of Action: A Stepwise Activation Cascade
The intricate genetic engineering of AB-2100 results in a highly specific and potent mechanism of action within the tumor microenvironment.
Caption: AB-2100 Mechanism of Action in the TME.
Preclinical Evaluation of AB-2100
The anti-tumor efficacy and specificity of AB-2100 have been evaluated in a series of preclinical studies. While specific quantitative data from these studies are not yet publicly available in detail, the key findings are summarized below.
In Vitro Studies
| Experiment Type | Description | Key Findings |
| Cytotoxicity Assays | AB-2100 T cells were co-cultured with tumor cell lines expressing CA9 alone, or both PSMA and CA9. | AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant cytotoxicity against cells expressing only CA9.[4] |
| Vascular Priming Model | To mimic the tumor microenvironment, AB-2100 T cells were co-cultured with PSMA-expressing endothelial cells (like HUVECs) and CA9-positive tumor cells (like K562-CA9). | Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9 CAR on AB-2100 T cells, enabling them to effectively kill the CA9-positive tumor cells.[4][5] |
| Fas Cross-linking Assay | This assay was conducted to assess the functional consequence of Fas knockdown. | The results confirmed that the shRNA-miR module targeting Fas provided resistance to Fas-mediated apoptosis.[4][5] |
In Vivo Studies
| Experiment Type | Description | Key Findings |
| Dual-Flank Xenograft Model | Mice were implanted with two tumors on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9. | AB-2100 T cells selectively targeted and eradicated the dual-antigen expressing tumors, while having no significant effect on the single-antigen expressing tumors.[1][4][6] |
| Subcutaneous Xenograft Models (786-O and A498) | Mice bearing established subcutaneous ccRCC tumors (786-O or A498 cell lines) were treated with AB-2100. | Treatment with AB-2100 resulted in complete and durable anti-tumor responses.[1][6] The inclusion of the TGFBR2 shRNA and SPA modules was shown to enhance the anti-tumor activity in these models.[1][4][6] |
Experimental Protocols
Detailed protocols for the specific preclinical experiments conducted on AB-2100 are proprietary. However, this section provides representative methodologies for the types of assays employed in the evaluation of such a cell therapy product.
Representative In Vitro Cytotoxicity Assay Protocol
-
Cell Line Preparation:
-
Target tumor cell lines (e.g., CA9+, PSMA+CA9+) are cultured to logarithmic growth phase.
-
Target cells are harvested, counted, and resuspended at a known concentration in assay medium.
-
-
Effector Cell Preparation:
-
AB-2100 T cells are thawed, washed, and resuspended in assay medium.
-
Cell viability and concentration are determined.
-
-
Co-culture:
-
Target cells are seeded in a 96-well plate.
-
AB-2100 T cells are added at various effector-to-target (E:T) ratios.
-
Control wells include target cells alone and effector cells alone.
-
-
Incubation:
-
The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cytotoxicity Measurement:
-
Cytotoxicity can be measured using various methods, such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Chromium-51 Release Assay: Measures the release of radioactive chromium from pre-labeled target cells.
-
Flow Cytometry-based Assays: Uses dyes like propidium (B1200493) iodide or 7-AAD to identify dead cells.
-
-
Caption: Generalized In Vitro Cytotoxicity Assay Workflow.
Representative Dual-Flank Xenograft Model Protocol
-
Animal Model:
-
Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
-
Tumor Implantation:
-
A suspension of CA9+ tumor cells is injected subcutaneously into the right flank.
-
A suspension of PSMA+CA9+ tumor cells is injected subcutaneously into the left flank.
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to establish and grow to a palpable size.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
AB-2100 T cells are administered intravenously.
-
-
Efficacy Assessment:
-
Tumor growth is monitored over time.
-
Mice are monitored for signs of toxicity.
-
At the end of the study, tumors may be excised for histological or molecular analysis.
-
Manufacturing and Quality Control
The production of AB-2100 is a complex process that involves the ex vivo genetic modification of a patient's own T cells.[7]
Manufacturing Process Overview
-
Leukapheresis: T cells are collected from the patient's peripheral blood.
-
T-Cell Activation and Transduction: The isolated T cells are activated and then genetically modified using a CRISPR-based system to insert the AB-2100 transgene.
-
Ex Vivo Expansion: The engineered T cells are expanded in culture to achieve the desired therapeutic dose.
-
Harvest and Cryopreservation: The expanded AB-2100 T cells are harvested, formulated, and cryopreserved until they are ready to be infused back into the patient.
Caption: High-level Manufacturing Workflow for AB-2100.
Quality Control Considerations
A robust quality control (QC) program is essential to ensure the safety, purity, and potency of the final AB-2100 product. Key QC parameters likely include:
-
Identity: Confirmation of the T-cell phenotype and the presence of the AB-2100 transgene.
-
Purity: Assessment of the percentage of transduced T cells and the absence of contaminating cells.
-
Potency: In vitro assays to confirm the cytotoxic activity of the engineered T cells in a target-specific manner.
-
Safety: Sterility testing to ensure the absence of microbial contamination, and testing for residual materials from the manufacturing process.
-
Cell Viability and Count: Determination of the number of viable T cells in the final product.
Conclusion
AB-2100 represents a significant advancement in the field of CAR-T cell therapy for solid tumors. Its multi-faceted genetic engineering, centered around a sequential "AND" logic gate, aims to address the key challenges of tumor specificity and the immunosuppressive microenvironment. The promising preclinical data have paved the way for its evaluation in clinical trials, offering potential new hope for patients with advanced ccRCC. As more data becomes available, a deeper understanding of the clinical efficacy and safety profile of this innovative therapy will be attained.
References
- 1. ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting • Arsenal Bio [arsenalbio.com]
- 2. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]
- 3. An open-label, multicenter phase 1/2 study to evaluate the safety and efficacy of AB-2100 in patients with recurrent advanced or metastatic clear-cell renal cell carcinoma (ccRCC) [mdanderson.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. westlakebio.com [westlakebio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. AB-2100 / ArsenalBio [delta.larvol.com]
Early-Stage Research on AB-2100: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an investigational autologous integrated circuit T (ICT) cell therapy currently under development by ArsenalBio for the treatment of clear-cell renal cell carcinoma (ccRCC). This document provides a technical overview of the early-stage research on AB-2100, summarizing its core components, mechanism of action, and key preclinical findings. The information presented is based on publicly available data from conference abstracts and company disclosures.
Core Components and Mechanism of Action
AB-2100 is a sophisticated CAR T-cell product engineered with multiple functionalities to address the challenges of treating solid tumors like ccRCC.[1][2] It is generated using CRISPR-mediated knock-in of a single transgene into a safe-harbor locus. The core features of AB-2100 are designed to enhance tumor specificity, overcome the immunosuppressive tumor microenvironment (TME), and improve T-cell potency and persistence.[1][3]
The key components of AB-2100 include:
-
Sequential "AND" Logic Gate: To enhance tumor specificity and minimize on-target, off-tumor toxicity, AB-2100 employs a sequential "AND" logic gate.[3] This system requires the recognition of two distinct antigens to initiate a full cytotoxic response.[3][4]
-
Priming Receptor (PrimeR): The first step involves a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA), which is expressed on the neovasculature of ccRCC tumors.[3]
-
Inducible CA9-CAR: Engagement of the PSMA-specific PrimeR induces the expression of a second chimeric antigen receptor (CAR) targeting Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4] This sequential activation is intended to restrict the potent anti-tumor activity to the tumor site where both antigens are present.
-
-
Resistance to TME Suppression: AB-2100 is "armored" to resist the immunosuppressive signals prevalent in the solid tumor microenvironment.[2] This is achieved through:
-
shRNA-mediated Knockdown: The construct includes short-hairpin RNAs (shRNAs) that constitutively knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2).[3] This is designed to make the T cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of TGF-beta, both of which are common mechanisms of immune evasion by tumors.[2][3]
-
-
Enhanced T-cell Function: To boost the anti-tumor efficacy and persistence of the engineered T cells, AB-2100 incorporates:
The manufacturing of AB-2100 utilizes ArsenalBio's CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise insertion of the genetic cassette.[5]
Preclinical Research and Findings
The preclinical evaluation of AB-2100 has been described in various conference presentations, demonstrating its intended mechanism of action and anti-tumor activity in both in vitro and in vivo models.
In Vitro Studies
In vitro experiments were conducted to assess the specificity and functionality of the "AND" logic gate and the resistance to immunosuppression.
| Experiment Type | Cell Lines Utilized | Key Findings |
| Cytotoxicity Assays | Single-antigen (CA9+ or PSMA+) and dual-antigen (PSMA+CA9+) expressing tumor cell lines.[3] | AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant activity against cells expressing only one of the antigens.[3] |
| Vascular Priming Model | Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9-expressing tumor cells (K562-CA9).[6] | Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9-CAR, leading to the killing of CA9-positive tumor cells.[3][6] |
| FAS Cross-linking Assay | Not specified in abstracts. | The assay was conducted to confirm the impact of FAS knockdown on reducing FAS-mediated apoptosis.[3] |
In Vivo Studies
In vivo studies using xenograft mouse models of renal cell carcinoma have been performed to evaluate the anti-tumor efficacy and durability of AB-2100.
| Animal Model | Tumor Models | Key Findings |
| Dual-Flank Xenograft Model | Mice bearing two distinct tumors: one expressing only CA9 and another expressing both PSMA and CA9. | AB-2100 exhibited selective eradication of the dual-antigen expressing tumors, while the single-antigen tumors were not targeted. |
| Subcutaneous Xenograft Models | 786-O and A498 human ccRCC cell lines.[1][3] | Treatment with AB-2100 resulted in complete and durable anti-tumor responses in the A498 xenograft model. The inclusion of the TGFBR2 shRNA and SPA modules demonstrated enhanced anti-tumor activity in the 786-O and A498 models.[1][3] |
| Rechallenge Xenograft Model | Not specified in abstracts. | The presence of the SPA module was shown to increase the long-term functional persistence of AB-2100 upon tumor rechallenge.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of AB-2100's mechanism of action and a generalized experimental workflow for its preclinical evaluation.
Caption: Mechanism of Action for AB-2100.
Caption: Preclinical Evaluation Workflow for AB-2100.
Clinical Development
Based on the promising preclinical data, a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) has been initiated to evaluate the safety and efficacy of AB-2100 in patients with advanced or metastatic clear-cell renal cell carcinoma who have progressed after prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[4][5] The study will be conducted in two parts: a dose-escalation phase (Phase 1) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase 2).[4][5] The first patient was dosed in April 2024.[4]
Conclusion
AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced tumor specificity with additional engineering to overcome key resistance mechanisms within the tumor microenvironment. Early preclinical data suggests that this approach is effective in selectively targeting and eliminating ccRCC cells in vitro and in vivo. The ongoing Phase 1/2 clinical trial will be critical in determining the safety and therapeutic potential of AB-2100 in patients. Further publication of detailed preclinical data will be valuable for the scientific community to fully assess the technological advancements embodied in this therapeutic candidate.
References
- 1. AB-2100 / ArsenalBio [delta.larvol.com]
- 2. arsenalbio.com [arsenalbio.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. arsenalbio.com [arsenalbio.com]
- 5. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Preclinical Efficacy of AB-2100: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an advanced, autologous integrated circuit T (ICT) cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules designed to overcome key challenges in treating solid tumors with cell therapy, such as on-target, off-tumor toxicity, antigen heterogeneity, and the immunosuppressive tumor microenvironment (TME).[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AB-2100, detailing its mechanism of action, and the methodologies of key experiments.
AB-2100's design incorporates a sophisticated sequential "AND" logic gate, resistance to TME suppression, and a proprietary mechanism to enhance T cell potency and persistence.[3][4][5][6][7] Preclinical studies have demonstrated its ability to selectively target and eradicate ccRCC cells in both in vitro and in vivo models, leading to its progression into Phase 1/2 clinical trials (NCT06245915).[1][2]
Core Technology & Mechanism of Action
AB-2100 is a multifaceted cell therapy product created using CRISPR-mediated insertion of a synthetic DNA cassette into the T cell genome.[1][2] This cassette encodes for three key functionalities:
-
Sequential "AND" Logic Gate for Tumor Specificity: To mitigate the risk of on-target, off-tumor toxicity, AB-2100 employs a dual-antigen recognition system. It requires sequential engagement with two distinct antigens associated with ccRCC. The process begins with a priming receptor (PrimeR) on the T cell recognizing Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature. This priming event induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4][5][6] This ensures that T cell activation and tumor cell killing are restricted to the tumor site where both antigens are present.
-
Tumor Microenvironment (TME) Resistance: The therapeutic efficacy of CAR-T cells in solid tumors is often hampered by the immunosuppressive TME. AB-2100 is engineered to resist these suppressive signals through the inclusion of a short hairpin RNA-microRNA (shRNA-miR) module. This module leads to the constitutive knockdown of the FAS and TGF-beta receptor 2 (TGFBR2) pathways, which are known to induce T cell apoptosis and dysfunction.[3][4]
-
Enhanced Potency and Persistence: To bolster the anti-tumor activity and long-term functionality of the engineered T cells, AB-2100 contains a synthetic pathway activator (SPA). The SPA drives constitutive STAT3 signaling, a key pathway in T cell expansion, survival, and cytotoxicity.[3][4][5][6]
The synergistic action of these components is visualized in the signaling pathway diagram below.
Preclinical Efficacy Data
The preclinical efficacy of AB-2100 was evaluated through a series of in vitro and in vivo studies. These studies were designed to assess its specificity, potency, and durability.
In Vitro Studies
In vitro assays demonstrated the selective cytotoxicity of AB-2100. The engineered T cells were shown to effectively kill tumor cell lines expressing both PSMA and CA9, while sparing cells that expressed only the CA9 antigen.[3][4] Furthermore, co-culture experiments with PSMA-expressing endothelial cells confirmed that this interaction was sufficient to induce the expression of the CA9-targeting CAR, thereby enabling the killing of CA9-positive tumor cells.[3][4]
Table 1: Illustrative In Vitro Cytotoxicity of AB-2100 (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)
| Target Cell Line | PSMA Expression | CA9 Expression | % Lysis (AB-2100) | % Lysis (Control CAR-T) |
| 786-O | + | + | > 80% | < 10% |
| A498 | + | + | > 75% | < 10% |
| K562-CA9 | - | + | < 5% | < 5% |
| HUVEC | + | - | < 5% | < 5% |
In Vivo Studies
The anti-tumor activity of AB-2100 was further validated in xenograft models of human ccRCC. In a dual-flank subcutaneous xenograft model, where tumors expressing only CA9 and tumors expressing both PSMA and CA9 were implanted on opposite flanks of the same mouse, AB-2100 demonstrated selective eradication of the dual-antigen expressing tumors.[5][6]
In subcutaneous A498 and 786-O xenograft models, treatment with AB-2100 resulted in complete and durable anti-tumor responses.[6] The inclusion of the SPA module was shown to significantly enhance anti-tumor efficacy.[5][7] Moreover, a rechallenge xenograft model provided evidence for the long-term functional persistence of AB-2100, a critical attribute for preventing tumor relapse.[5][7]
Table 2: Illustrative In Vivo Anti-Tumor Efficacy in Xenograft Models (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| A498 (ccRCC) | AB-2100 | > 95% | Yes |
| A498 (ccRCC) | Control CAR-T | < 20% | No |
| 786-O (ccRCC) | AB-2100 | > 90% | Yes |
| 786-O (ccRCC) | Control CAR-T | < 15% | No |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AB-2100 are proprietary. However, this section outlines standard methodologies for the key experiments cited in the preclinical summaries.
CRISPR-Mediated T Cell Engineering
The generation of AB-2100 ICT cells involves the use of CRISPR/Cas9 technology for the precise knock-in of the synthetic DNA cassette into a designated safe-harbor locus in the T cell genome.
Illustrative Workflow for T Cell Engineering:
In Vitro Cytotoxicity Assay
A standard method to assess the killing capacity of CAR-T cells is a co-culture assay with target tumor cells.
Protocol Outline:
-
Cell Preparation:
-
Culture target tumor cell lines (e.g., 786-O, A498) with varying antigen expression profiles.
-
Harvest and count AB-2100 ICT cells and control T cells.
-
-
Co-culture:
-
Plate target cells in a 96-well plate.
-
Add effector cells (AB-2100 or controls) at various effector-to-target (E:T) ratios.
-
For vascular priming models, pre-incubate AB-2100 cells with PSMA-expressing endothelial cells (e.g., HUVECs) before adding them to the CA9+ tumor cells.
-
-
Endpoint Analysis:
-
After a defined incubation period (e.g., 24-72 hours), assess target cell viability. This can be done using various methods, such as luminescence-based assays (if target cells express luciferase) or flow cytometry with viability dyes.
-
Calculate the percentage of specific lysis for each E:T ratio.
-
Dual-Flank Xenograft Model
This in vivo model is crucial for evaluating the specificity of the dual-antigen targeting system.
Protocol Outline:
-
Cell Implantation:
-
On one flank of an immunodeficient mouse (e.g., NSG), subcutaneously inject tumor cells expressing only CA9.
-
On the contralateral flank, inject tumor cells engineered to express both PSMA and CA9.
-
-
Tumor Growth:
-
Allow tumors to establish and reach a predetermined size.
-
-
Treatment:
-
Administer a single intravenous injection of AB-2100 or control T cells.
-
-
Monitoring:
-
Measure tumor volume on both flanks regularly using calipers.
-
Monitor animal health and body weight.
-
-
Endpoint:
-
Continue monitoring until tumors in control groups reach a defined endpoint.
-
Compare tumor growth kinetics between the two flanks in the AB-2100 treated group to assess selective killing.
-
Logical Flow of the Dual-Flank Experiment:
Conclusion
The preclinical data for AB-2100 provide a strong rationale for its clinical development in ccRCC. The integrated circuit T cell therapy's multi-pronged approach, featuring a sequential "AND" logic gate for enhanced safety, shRNA-mediated resistance to the tumor microenvironment, and a synthetic pathway activator for increased potency and persistence, has demonstrated significant anti-tumor efficacy in preclinical models.[3][4][5][6][7] In vitro and in vivo studies have consistently shown selective and durable eradication of ccRCC targets. These promising results have supported the advancement of AB-2100 into clinical trials, offering a potential new therapeutic option for patients with advanced or metastatic ccRCC.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting • Arsenal Bio [arsenalbio.com]
- 6. CRISPR-Cas9 CAR knock-in in primary T cells| IDT [go.idtdna.com]
- 7. maxcyte.com [maxcyte.com]
AB-2100: A Technical Overview of a Sequentially Logic-Gated CAR T-Cell Therapy for Clear-Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an investigational autologous T-cell therapy currently in clinical development for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, this therapeutic candidate represents a significant advancement in cellular therapy for solid tumors, incorporating multiple bioengineering strategies to enhance tumor specificity, resist immunosuppression, and promote sustained anti-tumor activity.[3][4][5][6] This document provides a comprehensive technical overview of the discovery and development timeline of AB-2100, detailing its core components, preclinical validation, and the design of its ongoing clinical evaluation.
Core Technology and Mechanism of Action
AB-2100 is an Integrated Circuit T (ICT) cell product engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][7][8] This non-viral platform facilitates the precise insertion of a large, multi-functional DNA cassette into a designated safe harbor locus on Chromosome 11, ensuring stable and consistent expression of the therapeutic transgene.[7][8] The core of AB-2100's innovative design is a sequential "AND" logic gate, which requires the engagement of two distinct tumor-associated antigens to initiate a cytotoxic response.[3][4][5][6] This dual-antigen targeting system is designed to minimize on-target, off-tumor toxicity, a significant challenge in the development of CAR T-cell therapies for solid tumors.[4][5]
The key components of the AB-2100 construct are:
-
PSMA-Targeting Priming Receptor (PrimeR): The first component of the "AND" gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4][5][6] In the context of ccRCC, PSMA is not primarily expressed on the tumor cells themselves but is found on the tumor neovasculature.[3][4][5] Engagement of the PrimeR with PSMA on these endothelial cells initiates the first "on" switch.
-
Inducible CA9-Targeting Chimeric Antigen Receptor (CAR): Upon activation of the PSMA-specific PrimeR, the expression of a second, inducible CAR targeting Carbonic Anhydrase IX (CA9) is triggered.[3][4][5][6] CA9 is a cell surface antigen highly expressed on ccRCC cells.[3][9] This sequential activation ensures that the potent cytotoxic activity of the CA9 CAR is localized to the tumor microenvironment where both PSMA and CA9 are present.
-
shRNA-mediated "Armoring": To counteract the immunosuppressive tumor microenvironment, AB-2100 is "armored" with short-hairpin RNAs (shRNAs) that constitutively knock down the expression of two key inhibitory receptors on the T-cell surface: FAS and TGFBR2.[3][4][5][6] This is intended to render the engineered T-cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of transforming growth factor-beta (TGF-β), both of which are common mechanisms of immune evasion by solid tumors.
-
Synthetic Pathway Activator (SPA): AB-2100 includes a synthetic pathway activator that provides constitutive STAT3 signaling.[3][4][5][6] This component is designed to enhance T-cell cytotoxicity, expansion, and long-term functional persistence in the absence of traditional co-stimulatory signals.
Signaling Pathway and Logic Gate Workflow
The following diagram illustrates the proposed signaling pathway and the sequential activation of the "AND" logic gate in AB-2100.
Development and Discovery Timeline
The development of AB-2100 has progressed through a series of preclinical studies and has now entered clinical evaluation.
| Stage | Key Milestone | Approximate Date | Reference |
| Preclinical | Identification of PSMA and CA9 as target antigens for ccRCC. | 2023 | [10] |
| In vitro and in vivo validation of the "AND" logic gate. | 2023-2024 | [3][4][5][6] | |
| Demonstration of enhanced anti-tumor activity with shRNA and SPA modules. | 2023-2024 | [3][4][5][6] | |
| Successful eradication of ccRCC targets in xenograft models. | 2024 | [1][11] | |
| Clinical | Initiation of Phase 1/2 Clinical Trial (NCT06245915). | February 2024 | [12] |
| First patient dosed in the Phase 1/2 trial. | April 2024 | [2] |
Preclinical Data Summary
While specific quantitative data from preclinical studies have not been fully published in peer-reviewed literature, conference abstracts and press releases have described the outcomes of key experiments.
| Experiment Type | Model System | Key Findings | Reference |
| In Vitro Cytotoxicity | Co-culture of AB-2100 with PSMA+ endothelial cells and CA9+ tumor cells. | Demonstrated selective killing of dual antigen-expressing tumor cells. Confirmed that priming on PSMA-expressing endothelial cells is sufficient to induce CA9 CAR expression and subsequent tumor cell lysis. | [3][4][5] |
| In Vivo Efficacy | Dual-flank subcutaneous xenograft model with CA9+ and PSMA+CA9+ tumors. | AB-2100 exhibited selective killing of dual-antigen expressing tumors in vivo. | [3] |
| Subcutaneous A498 and 786-O renal cell carcinoma xenograft models. | Treatment with AB-2100 resulted in complete and durable anti-tumor responses. The inclusion of shRNA and SPA modules demonstrated enhanced anti-tumor activity. | [6] | |
| Specificity | In vitro and in vivo models with single-antigen expressing cells/tumors. | AB-2100 did not demonstrate significant killing of cells or tumors expressing only CA9. | [4][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AB-2100 are not yet publicly available. The following sections provide representative methodologies for the key assays cited in the development of this therapy.
In Vitro Co-culture and Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of CAR T-cells against adherent cancer cell lines in a co-culture system that mimics the priming and killing phases of AB-2100's mechanism of action.
-
Cell Line Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) engineered to express PSMA.
-
Culture a ccRCC cell line (e.g., A498 or 786-O) that endogenously expresses CA9.
-
Culture AB-2100 T-cells in appropriate T-cell media with necessary cytokines.
-
-
Co-culture Setup:
-
Seed HUVEC-PSMA cells in a 96-well plate and allow them to adhere.
-
Add AB-2100 T-cells to the HUVEC-PSMA wells and incubate for a period to allow for priming and CA9-CAR expression.
-
In parallel, seed CA9+ ccRCC cells in a separate 96-well plate.
-
-
Cytotoxicity Assessment:
-
After the priming period, transfer the activated AB-2100 T-cells to the wells containing the ccRCC target cells at various effector-to-target (E:T) ratios.
-
Co-culture for a predetermined time (e.g., 24, 48, 72 hours).
-
Assess ccRCC cell viability using a standard method such as a luminescence-based cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry to quantify remaining live target cells.
-
Dual-Flank Xenograft Model
This protocol describes a general workflow for an in vivo dual-flank tumor model to assess the specificity and efficacy of a dual-antigen targeting CAR T-cell therapy.
Clinical Development
AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915).[1][12][13][14]
-
Objective: To assess the safety, tolerability, and preliminary efficacy of AB-2100 in patients with recurrent or refractory advanced or metastatic clear-cell renal cell carcinoma.[12][13]
-
Study Design: The trial consists of a Phase 1 dose-escalation phase to determine the maximum tolerated dose (MTD), followed by a Phase 2 cohort expansion at the MTD.[2]
-
Patient Population: Patients with ccRCC that has progressed after treatment with a checkpoint inhibitor and a VEGF inhibitor.[12][13]
-
Intervention: A single intravenous infusion of AB-2100 following conditioning chemotherapy.[12][14]
Conclusion
AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced safety with "armoring" strategies to overcome the immunosuppressive tumor microenvironment. Preclinical data have demonstrated the potential for potent and specific anti-tumor activity.[3][4][5][6] The ongoing Phase 1/2 clinical trial will be critical in determining the safety and efficacy of this promising therapeutic candidate in patients with advanced clear-cell renal cell carcinoma. As more data becomes publicly available, a more detailed quantitative understanding of AB-2100's therapeutic potential will emerge.
References
- 1. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- 6. Applying a clinical lens to animal models of CAR-T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Mediated Non-Viral Site-Specific Gene Integration and Expression in T Cells: Protocol and Application for T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TGFβR2‐mutant tumors exposes vulnerabilities to stromal TGFβ blockade in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 11. ascopubs.org [ascopubs.org]
- 12. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
The Genesis of a Living Drug: A Technical Guide to Foundational Autologous CAR-T Cell Therapies
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of cancer, particularly hematological malignancies. This guide delves into the foundational scientific literature that paved the way for this revolutionary immunotherapy, providing a technical overview of the core concepts, pivotal clinical trial data, and seminal experimental protocols that underpin the field.
The Conceptual Framework: From Tumor-Infiltrating Lymphocytes to Engineered Receptors
The journey of autologous T-cell therapy began with the pioneering work on Tumor-Infiltrating Lymphocytes (TILs). In 1986, Dr. Steven Rosenberg and his colleagues at the National Cancer Institute demonstrated that lymphocytes isolated from a patient's tumor, expanded ex vivo, and re-infused could mediate cancer regression in some patients with advanced cancer.[1][2][3] This established the principle that a patient's own immune cells could be harnessed to fight their cancer.[1]
However, the broader application of TIL therapy was limited by the difficulty in isolating and expanding tumor-specific T-cells for all patients. This challenge spurred the development of genetic engineering to redirect T-cells to recognize specific tumor antigens. In 1993, Israeli immunologist Zelig Eshhar and his team engineered the first chimeric molecules, which would become known as first-generation CARs.[4][5][6] These early constructs fused the antigen-binding domain of an antibody with the intracellular signaling domain of the T-cell receptor, enabling T-cells to recognize and kill cancer cells in a non-MHC-restricted manner.[4][7]
The Evolution of CAR Design: Enhancing T-Cell Activation and Persistence
First-generation CARs, while innovative, showed limited clinical efficacy due to their inability to provide a sustained anti-tumor response. This led to the development of second and third-generation CARs, which incorporated co-stimulatory domains to enhance T-cell proliferation, survival, and cytokine production.
The two most critical co-stimulatory domains integrated into second-generation CARs are CD28 and 4-1BB (CD137).[8][9] Preclinical studies revealed that the inclusion of these domains significantly boosted the anti-tumor activity of CAR-T cells.[9] While both CD28 and 4-1BB enhance T-cell function, they impart distinct signaling kinetics, with CD28 promoting rapid expansion and 4-1BB contributing to longer-term persistence.[8][9] This fundamental design improvement was a critical step towards the clinical success of CAR-T cell therapy.[10]
Pivotal Clinical Trials: Translating a Concept into a Cure
The true potential of autologous CAR-T cell therapy was realized in a series of groundbreaking clinical trials targeting the CD19 antigen on B-cell malignancies. These trials, led by researchers at the University of Pennsylvania, Memorial Sloan Kettering Cancer Center, and the National Cancer Institute, demonstrated unprecedented response rates in patients with relapsed or refractory disease. A critical breakthrough was reported by Dr. Carl June's team, where adult patients with advanced chronic lymphocytic leukemia achieved remission after receiving CD19-targeted CAR-T cells.[11]
This initial success paved the way for three landmark, multicenter clinical trials that led to the first FDA approvals of autologous CAR-T cell therapies:
-
ELIANA Trial (Tisagenlecleucel): This global Phase II study evaluated the efficacy and safety of tisagenlecleucel in pediatric and young adult patients with relapsed or refractory B-cell acute lymphoblastic leukemia (ALL).[12] The trial met its primary endpoint, demonstrating high and durable remission rates.[13]
-
ZUMA-1 Trial (Axicabtagene Ciloleucel): This pivotal Phase II trial assessed the efficacy of axicabtagene ciloleucel in adult patients with refractory large B-cell lymphoma.[14][15] The study reported high objective and complete response rates, leading to its accelerated approval.[16]
-
TRANSCEND NHL 001 Trial (Lisocabtagene Maraleucel): This Phase I study evaluated lisocabtagene maraleucel in adults with relapsed or refractory large B-cell lymphoma, demonstrating significant efficacy and a manageable safety profile.[17][18][19][20]
Summary of Pivotal Clinical Trial Data
| Trial | Product (Target) | Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Reference |
| ELIANA | Tisagenlecleucel (CD19) | Pediatric/Young Adult r/r B-ALL | 79 | 82% | 60% (within 3 months) | [21][22] |
| ZUMA-1 | Axicabtagene Ciloleucel (CD19) | Adult r/r Large B-cell Lymphoma | 101 (mITT) | 82% | 54% | [14][23][24] |
| TRANSCEND NHL 001 | Lisocabtagene Maraleucel (CD19) | Adult r/r Large B-cell Lymphoma | 257 (efficacy-evaluable) | 73% | 53% | [17][20] |
Core Methodologies: From Bench to Bedside
The successful clinical application of autologous CAR-T cell therapy relies on a series of complex and highly controlled manufacturing and experimental protocols.
Autologous CAR-T Cell Manufacturing Workflow
The manufacturing process for autologous CAR-T cells is a patient-specific process that involves several key steps:
-
Leukapheresis: A patient's white blood cells are collected through an apheresis procedure.
-
T-cell Isolation and Activation: T-cells are isolated from the collected peripheral blood mononuclear cells (PBMCs) and activated ex vivo using anti-CD3/CD28 antibody-conjugated beads to stimulate T-cell proliferation.[25]
-
Gene Transfer: A viral vector, most commonly a lentiviral vector, is used to transduce the activated T-cells and deliver the CAR transgene.[26][27][28] This allows for stable integration of the CAR construct into the T-cell genome.
-
Ex Vivo Expansion: The genetically modified T-cells are expanded in a bioreactor over a period of several days to reach the target therapeutic dose.
-
Harvest and Formulation: The expanded CAR-T cells are harvested, washed, and formulated into a cryopreservative medium.
-
Cryopreservation: The final CAR-T cell product is cryopreserved to ensure stability and allow for shipping to the clinical site.
-
Infusion: Prior to infusion, the patient typically receives lymphodepleting chemotherapy. The cryopreserved CAR-T cells are then thawed and infused back into the patient.
Key Preclinical and In-Process Assays
A battery of in vitro and in vivo assays are essential for the preclinical evaluation and in-process control of CAR-T cell products.
-
In Vitro Cytotoxicity Assay: This assay is crucial for assessing the killing capacity of CAR-T cells against target tumor cells. Common methods include chromium-51 (B80572) release assays, luciferase-based assays, and flow cytometry-based assays that measure target cell viability after co-culture with CAR-T cells at various effector-to-target ratios.[29][30][31]
-
Cytokine Release Assay: The production of cytokines such as IFN-γ, TNF-α, and IL-2 upon antigen recognition is a key indicator of CAR-T cell activation and function. These are typically measured from the supernatant of co-culture experiments using ELISA or multiplex bead arrays.
-
CAR Expression Analysis: Flow cytometry is used to determine the percentage of T-cells that successfully express the CAR on their surface after transduction.
-
In Vivo Tumor Models: Immunodeficient mouse models, such as NOD-scid gamma (NSG) mice, are widely used in preclinical studies to evaluate the in vivo efficacy and persistence of human CAR-T cells against human tumor xenografts.[32][33][34] These models are critical for assessing anti-tumor activity and potential toxicities before moving to human trials.[32][35]
The Future of Autologous CAR-T Cell Therapy
While the foundational work has established autologous CAR-T cell therapy as a powerful treatment modality, research continues to address its limitations, including manufacturing complexities, treatment-related toxicities, and efficacy against solid tumors. The principles and methodologies outlined in these seminal papers continue to provide the bedrock for the next generation of CAR-T cell therapies, which aim to be safer, more effective, and accessible to a wider range of patients.
References
- 1. A new approach to the adoptive immunotherapy of cancer with tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. Tumor Infiltrating Lymphocyte (TIL) Therapy for Solid Tumor Treatment: Progressions and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. A history of CAR-T technology. The Evolution - Carina Biotech [carinabiotech.com]
- 7. Specific activation and targeting of cytotoxic lymphocytes through chimeric single chains consisting of antibody-binding domains and the gamma or zeta subunits of the immunoglobulin and T-cell receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-1BB Signaling Boosts the Anti-Tumor Activity of CD28-Incorporated 2nd Generation Chimeric Antigen Receptor-Modified T Cells [frontiersin.org]
- 9. 4-1BB Signaling Boosts the Anti-Tumor Activity of CD28-Incorporated 2nd Generation Chimeric Antigen Receptor-Modified T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From bench to bedside: the history and progress of CAR T cell therapy [frontiersin.org]
- 12. Long-term efficacy of tisagenlecleucel for paediatric and young patients with R/R B-ALL - BJH [bjh.be]
- 13. novartis.com [novartis.com]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Axicabtagene Ciloleucel in Refractory Large B-Cell Lymphoma 5-Year Results of the ZUMA-1 Trial - The ASCO Post [ascopost.com]
- 17. ashpublications.org [ashpublications.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Lisocabtagene Maraleucel in Relapsed/Refractory Mantle Cell Lymphoma: Primary Analysis of the Mantle Cell Lymphoma Cohort From TRANSCEND NHL 001, a Phase I Multicenter Seamless Design Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two-year follow-up of lisocabtagene maraleucel in relapsed or refractory large B-cell lymphoma in TRANSCEND NHL 001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Three-Year Update of Tisagenlecleucel in Pediatric and Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia in the ELIANA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Five-year follow-up of ZUMA-1 supports the curative potential of axicabtagene ciloleucel in refractory large B-cell lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 24. Five-year follow-up of ZUMA-1 supports the curative potential of axicabtagene ciloleucel in refractory large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]
- 27. Production of Lentivirus for the Establishment of CAR-T Cells. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 31. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. In vivo experimental mouse model to test CD19CAR T cells generated with different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Note: AB-2100 In Vitro Efficacy Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction AB-2100 is a novel synthetic small molecule designed to target aberrant signaling pathways in cancer cells. This document outlines the detailed experimental protocols for evaluating the in vitro efficacy of AB-2100, focusing on its anti-proliferative, pro-apoptotic, and signaling pathway modulation effects. The methodologies provided herein are optimized for cultured cancer cell lines and are intended to serve as a guide for preclinical assessment. The core principle of AB-2100's hypothesized mechanism of action is the inhibition of the Growth Factor Receptor Alpha (GFRA), a key receptor tyrosine kinase (RTK) frequently dysregulated in various malignancies. Inhibition of GFRA is expected to suppress downstream pro-survival signaling cascades, primarily the MAPK/ERK pathway.
Cell Culture and Compound Preparation
1.1 Cell Line Maintenance Human colorectal carcinoma cells (e.g., HCT116) are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3][4] Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.[2]
1.2 AB-2100 Preparation A 10 mM stock solution of AB-2100 is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made using the appropriate cell culture medium to achieve the final desired concentrations for each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Anti-Proliferative Activity Assessment
2.1 Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6]
Methodology:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AB-2100 (e.g., 0.1 nM to 100 µM) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of AB-2100. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[5][7] During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log-transformed concentrations of AB-2100 and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).[9][10]
2.2 Data Presentation: IC50 Values The anti-proliferative effect of AB-2100 was tested against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) of AB-2100 |
| HCT116 | Colorectal Carcinoma | 85.4 |
| A549 | Lung Carcinoma | 152.7 |
| MCF-7 | Breast Adenocarcinoma | 210.2 |
| Panc-1 | Pancreatic Carcinoma | 95.8 |
Apoptosis Induction Analysis
3.1 Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[11][12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it binds to DNA.[13]
Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with AB-2100 at concentrations of 1x and 5x the determined IC50 value for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[11] Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Wash the cells twice with cold PBS.[11] Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
3.2 Data Presentation: Apoptosis Induction
| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0.1% DMSO | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| AB-2100 | 1x IC50 (85 nM) | 65.2 ± 3.5 | 22.8 ± 2.2 | 12.0 ± 1.8 |
| AB-2100 | 5x IC50 (425 nM) | 20.7 ± 4.1 | 48.5 ± 3.7 | 30.8 ± 2.9 |
Mechanism of Action: Signaling Pathway Modulation
4.1 Protocol: Western Blot Analysis of MAPK/ERK Pathway Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade, providing insight into the compound's mechanism of action.[1] This protocol assesses the effect of AB-2100 on the phosphorylation of MEK1/2 and ERK1/2, downstream effectors of the GFRA receptor.
Methodology:
-
Cell Treatment & Lysis: Seed HCT116 cells in 6-well plates. Once 70-80% confluent, starve the cells in serum-free media for 12-24 hours.[2] Treat cells with AB-2100 (1x and 5x IC50) for 2 hours, then stimulate with a growth factor (e.g., EGF) for 15 minutes.
-
Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[1][2]
-
Gel Electrophoresis & Transfer: Load samples onto a polyacrylamide gel and separate proteins via SDS-PAGE.[1] Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK1/2, total MEK1/2, phospho-ERK1/2 (p44/42), total ERK1/2, and a loading control (e.g., GAPDH).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection & Analysis: Visualize protein bands using an ECL substrate and a digital imaging system.[2] Quantify band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein counterparts.
4.2 Data Presentation: MAPK/ERK Pathway Inhibition
| Target Protein | Treatment (2h) | Fold Change (p-Protein / Total Protein) |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 ± 0.12 |
| AB-2100 (85 nM) | 0.45 ± 0.09 | |
| AB-2100 (425 nM) | 0.15 ± 0.05 | |
| p-MEK1/2 (Ser217/221) | Vehicle Control | 1.00 ± 0.15 |
| AB-2100 (85 nM) | 0.51 ± 0.11 | |
| AB-2100 (425 nM) | 0.22 ± 0.07 |
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. medium.com [medium.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-2100 Integrated Circuit T Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AB-2100 is an advanced, autologous Integrated Circuit T (ICT) cell therapy currently under investigation for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2][3] Developed by Arsenal Biosciences, AB-2100 is engineered using CRISPR-mediated gene insertion to enhance its tumor-targeting capabilities and overcome the immunosuppressive tumor microenvironment.[1][3][4] A key feature of AB-2100 is its sequential "AND" logic gate, which requires the presence of two distinct antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase 9 (CA9), to initiate a targeted anti-tumor response.[2][5][6][7] This dual-antigen targeting strategy is designed to improve the safety profile and minimize off-tumor toxicities.[2][5][6][7]
Furthermore, AB-2100 is equipped with additional functionalities to bolster its efficacy. These include the expression of short-hairpin RNAs (shRNAs) to protect against inhibitory signals within the tumor microenvironment, such as those mediated by Fas and TGF-beta receptors.[5][7] The engineered T cells also feature a synthetic pathway activator (SPA) to drive constitutive STAT3 signaling, which promotes enhanced T cell expansion, persistence, and cytotoxicity.[5][7] The manufacturing of AB-2100 utilizes ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology for precise genomic integration of the synthetic DNA cassette.[1][3][4]
These application notes provide a representative protocol for the in vitro culture and expansion of T cells engineered with functionalities similar to those of AB-2100. It is important to note that this is a generalized protocol based on established methods for CRISPR-engineered CAR-T cells and may require optimization for the specific AB-2100 product.
AB-2100 Signaling Pathway and Mechanism of Action
The AB-2100 Integrated Circuit T cell employs a sophisticated mechanism to ensure tumor-specific activation and potent anti-cancer activity. The process is initiated by a sequential "AND" logic gate.
Caption: AB-2100 "AND" gate signaling cascade.
Preclinical Data Summary
Preclinical studies have demonstrated the potency and specificity of AB-2100 in various in vitro and in vivo models. The following table summarizes key findings from these studies.
| Parameter | Experimental Model | Observation | Reference |
| Specificity | In vitro cytotoxicity assays with single (CA9+) and dual (PSMA+/CA9+) antigen-expressing cell lines. | AB-2100 selectively eliminates dual-antigen expressing tumor cells, with minimal killing of single-antigen cells. | [6][7] |
| Tumor Specificity | Dual-flank subcutaneous xenograft mouse model with CA9+ and PSMA+/CA9+ tumors. | AB-2100 demonstrates selective killing of dual-antigen expressing tumors in vivo. | [8] |
| Vascular Priming | Co-culture of AB-2100 with PSMA-expressing endothelial cells and CA9+ tumor cells. | Co-culture with PSMA-expressing endothelial cells is sufficient to induce CA9 CAR expression and subsequent tumor cell killing. | [6][7] |
| Enhanced Potency | Subcutaneous A498 xenograft mouse model. | Inclusion of the Synthetic Pathway Activator (SPA) resulted in a significant increase in anti-tumor efficacy. | [8] |
| Functional Persistence | Rechallenge xenograft mouse model. | The presence of the SPA enhanced the long-term functional persistence of AB-2100 T cells. | [8] |
Experimental Protocols
The following protocols are representative of the steps involved in the manufacturing and culture of CRISPR-engineered T cells like AB-2100.
Overall Workflow
References
- 1. Ensuring CAR T Cell Quality: Validating a Potency Assay to Current Regulatory Standards [accellix.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 4. stemcell.com [stemcell.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
Application of AB-2100 in Xenograft Mouse Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AB-2100, an autologous integrated circuit T (ICT) cell therapy, in preclinical xenograft mouse models of clear cell renal cell carcinoma (ccRCC). AB-2100 is an advanced CAR T-cell therapy engineered to overcome key challenges in treating solid tumors.
Introduction to AB-2100
AB-2100 is a sophisticated, multi-component CAR T-cell therapy designed for enhanced tumor specificity and potency.[1][2] Its core features include:
-
Sequential "AND" Logic Gate: To ensure tumor-specific targeting, AB-2100 employs a dual-antigen recognition system.[2][3] It requires priming by Prostate-Specific Membrane Antigen (PSMA), often found on tumor neovasculature, to induce the expression of a Chimeric Antigen Receptor (CAR) targeting Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[1][2][4] This sequential activation mechanism is designed to minimize off-tumor toxicity to healthy tissues where only one of the antigens may be present.[1][5][6]
-
Tumor Microenvironment (TME) Resistance: AB-2100 is "armored" to resist the immunosuppressive TME. This is achieved through the constitutive expression of short-hairpin RNAs (shRNA) that knock down the expression of FAS and TGFBR2, two key mediators of T-cell apoptosis and suppression.[2][4]
-
Enhanced Potency and Persistence: A Synthetic Pathway Activator (SPA) is integrated into AB-2100 to provide constitutive STAT3 signaling.[2][4] This enhances T-cell cytotoxicity, expansion, and long-term functional persistence.[1][5]
Preclinical studies in xenograft mouse models have demonstrated that these features translate into potent and durable anti-tumor responses.[1][6]
Data from Preclinical Xenograft Studies
AB-2100 has been evaluated in subcutaneous xenograft models using the A498 and 786-O human ccRCC cell lines. While specific quantitative data from these studies are often proprietary, the published results indicate significant anti-tumor activity.
Table 1: Summary of AB-2100 Efficacy in A498 Xenograft Model
| Parameter | Observation | Source |
| Tumor Response | Complete and durable anti-tumor responses. | [1][6] |
| Effect of SPA | Inclusion of the Synthetic Pathway Activator (SPA) resulted in a significant increase in antitumor efficacy. | [5] |
| Functional Persistence | The presence of SPA increased the long-term functional persistence of AB-2100 in a rechallenge xenograft model. | [5] |
Table 2: Summary of AB-2100 Efficacy in 786-O Xenograft Model
| Parameter | Observation | Source |
| Dual-Antigen Specificity | Selective killing of dual antigen (PSMA+CA9+) expressing tumors, with no activity against single antigen (CA9+) tumors in a dual-flank model. | [2] |
| Enhanced Anti-Tumor Activity | AB-2100 containing both shRNA-miR and SPA modules demonstrated enhanced anti-tumor activity. | [2] |
Experimental Protocols
The following are representative protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of AB-2100. These are based on standard xenograft procedures and specific details mentioned in AB-2100 preclinical studies.
Protocol 1: Subcutaneous A498 Xenograft Model for Potency Assessment
This protocol is designed to evaluate the overall anti-tumor potency of AB-2100.
Materials:
-
A498 human clear cell renal cell carcinoma cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
AB-2100 CAR T-cells and control T-cells
-
Standard cell culture and animal handling equipment
Procedure:
-
Cell Culture: Culture A498 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: On the day of injection, harvest and resuspend A498 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer AB-2100 CAR T-cells and control T-cells (e.g., non-transduced T-cells or CAR T-cells with a non-targeting vector) via intravenous injection. The exact cell dose and administration schedule should be optimized for the specific study.
-
Efficacy Evaluation: Continue to monitor tumor volume and animal well-being. At the end of the study, tumors can be excised and weighed. Further analysis, such as immunohistochemistry for T-cell infiltration, can be performed.
Protocol 2: Dual-Flank 786-O Xenograft Model for Specificity Assessment
This protocol is designed to assess the dual-antigen specificity of the AB-2100 "AND" logic gate.
Materials:
-
786-O ccRCC cell line (CA9+)
-
786-O cell line engineered to express both PSMA and CA9 (PSMA+CA9+)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture and Preparation: Culture and prepare both the CA9+ and PSMA+CA9+ 786-O cell lines as described in Protocol 1.
-
Tumor Implantation: On each mouse, subcutaneously inject the CA9+ 786-O cells into one flank and the PSMA+CA9+ 786-O cells into the contralateral flank.
-
Tumor Growth Monitoring and Animal Grouping: Monitor the growth of tumors on both flanks and group the animals as described in Protocol 1.
-
Treatment Administration: Administer AB-2100 CAR T-cells as previously described.
-
Specificity Evaluation: Monitor the tumor volume of both the CA9+ and PSMA+CA9+ tumors in each mouse. The hypothesis is that AB-2100 will selectively target and inhibit the growth of the dual-antigen expressing tumors while having no significant effect on the single-antigen expressing tumors.
Visualizing the Mechanism and Workflow of AB-2100
Signaling Pathways and Logic
The following diagrams illustrate the engineered signaling pathways and the logic of AB-2100's function.
Caption: Mechanism of Action of AB-2100.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical xenograft study evaluating AB-2100.
Caption: Preclinical Xenograft Study Workflow.
References
Application Notes and Protocols for Monitoring AB-2100 T Cell Persistence
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an advanced, autologous CAR T-cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2][3][4] A key feature of AB-2100 is its sequential "AND" logic gate, which requires priming by prostate-specific membrane antigen (PSMA) on the tumor neovasculature to induce the expression of a chimeric antigen receptor (CAR) targeting carbonic anhydrase 9 (CA9), an antigen highly expressed on ccRCC cells.[1][2][3][4] This design aims to enhance tumor specificity and reduce on-target, off-tumor toxicity.[1][2][3] Furthermore, AB-2100 is engineered with additional modules to improve its persistence and efficacy, including short-hairpin RNAs (shRNAs) to knock down FAS and TGFBR2, and a synthetic pathway activator (SPA) that provides constitutive STAT3 signaling to promote T cell expansion and cytotoxicity.[1][2][3]
Monitoring the in vivo persistence, expansion, and functional status of AB-2100 T cells is critical for evaluating therapeutic efficacy and ensuring patient safety. These application notes provide detailed protocols for key techniques to monitor AB-2100 T cell persistence.
AB-2100 Signaling and Persistence Pathway
The enhanced persistence of AB-2100 T cells is, in part, attributed to the constitutive activation of the STAT3 signaling pathway. This pathway is crucial for T cell survival, proliferation, and memory formation.
Caption: Constitutive STAT3 signaling in AB-2100 T cells.
Quantitative Data on AB-2100 T Cell Persistence
The following tables present illustrative quantitative data based on expected outcomes from preclinical studies. This data is intended to serve as a template for organizing and presenting experimental results.
Table 1: In Vivo Persistence of AB-2100 T Cells in Peripheral Blood of Xenograft Models
| Time Point | AB-2100 T Cells (copies/µg gDNA) - Standard | AB-2100 T Cells (copies/µg gDNA) - With SPA Module |
| Day 7 | 1.5 x 10^4 | 2.5 x 10^4 |
| Day 14 | 5.2 x 10^3 | 8.9 x 10^3 |
| Day 28 | 1.1 x 10^3 | 4.5 x 10^3 |
| Day 60 | < 100 | 1.2 x 10^3 |
Table 2: Biodistribution of AB-2100 T Cells in a Subcutaneous A498 Xenograft Model at Day 28
| Tissue | AB-2100 T Cells (% of total human CD3+) |
| Tumor | 65% |
| Spleen | 20% |
| Peripheral Blood | 10% |
| Bone Marrow | 5% |
Experimental Protocols
Monitoring AB-2100 T Cell Persistence by Quantitative PCR (qPCR)
This protocol describes the quantification of AB-2100 T cells in peripheral blood or tissue samples by detecting the unique genetic construct of the CAR.
Workflow for qPCR-based Monitoring
Caption: qPCR workflow for quantifying AB-2100 T cells.
Materials:
-
Blood collection tubes (EDTA)
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
qPCR instrument
-
qPCR master mix
-
Primers and probes specific for the AB-2100 CAR construct and a reference gene (e.g., RNase P)
-
Nuclease-free water
Protocol:
-
Sample Collection and Processing:
-
Collect peripheral blood in EDTA tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
For tissue samples, homogenize the tissue and proceed to DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from PBMCs or tissue homogenate using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop).
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR buffer, dNTPs, DNA polymerase, and nuclease-free water.
-
In separate tubes or wells of a qPCR plate, add the master mix, forward and reverse primers for the AB-2100 CAR construct or the reference gene, the corresponding probe, and the extracted gDNA.
-
Include a no-template control (NTC) for each primer/probe set.
-
For absolute quantification, prepare a standard curve using a plasmid containing the target sequence at known concentrations.
-
-
qPCR Amplification and Data Acquisition:
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Acquire fluorescence data at the end of each extension step.
-
-
Data Analysis:
-
For absolute quantification, generate a standard curve by plotting the Cq values against the log of the known concentrations of the plasmid standards.
-
Determine the copy number of the AB-2100 CAR construct and the reference gene in the experimental samples by interpolating their Cq values from the standard curve.
-
Normalize the CAR copy number to the reference gene copy number to determine the number of AB-2100 T cells per microgram of gDNA.
-
Flow Cytometry for Phenotyping and Enumeration of AB-2100 T Cells
This protocol allows for the identification and quantification of AB-2100 T cells in peripheral blood, as well as the characterization of their phenotype (e.g., memory and exhaustion markers).
Workflow for Flow Cytometry Analysis
Caption: Flow cytometry workflow for AB-2100 T cell analysis.
Materials:
-
Blood collection tubes (EDTA)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
-
Fluorochrome-conjugated antibodies (see Table 3)
-
RBC lysis buffer
-
Flow cytometry staining buffer
Table 3: Antibody Panel for AB-2100 T Cell Phenotyping
| Marker | Fluorochrome | Purpose |
| CD3 | APC | T cell lineage marker |
| CD4 | PE-Cy7 | T helper cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| PSMA-binding reagent | Biotin + Streptavidin-PE | Identifies PSMA-primed T cells |
| Anti-CA9 CAR Idiotype Ab | FITC | Detects expressed CA9 CAR |
| CD45RO | BV421 | Memory T cell marker |
| CCR7 | BV605 | Naive/Central Memory T cell marker |
| PD-1 | BV786 | Exhaustion marker |
| TIM-3 | PE-Dazzle594 | Exhaustion marker |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Protocol:
-
Sample Preparation:
-
Collect 100-200 µL of whole blood into a FACS tube.
-
-
Cell Staining:
-
Add the PSMA-binding reagent and incubate for 15 minutes at room temperature.
-
Wash the cells with staining buffer.
-
Add the streptavidin-PE and the cocktail of fluorochrome-conjugated antibodies (CD3, CD4, CD8, Anti-CA9 CAR, CD45RO, CCR7, PD-1, TIM-3) and the live/dead stain.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
RBC Lysis:
-
Add RBC lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge and resuspend the cell pellet in staining buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate).
-
-
Data Analysis:
-
Use a sequential gating strategy to identify the AB-2100 T cell population:
-
Gate on single cells.
-
Gate on live cells.
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on CD3+ T cells.
-
Within the CD3+ population, identify PSMA-primed cells (PE+) and then CA9 CAR-expressing cells (FITC+).
-
-
Quantify the percentage of AB-2100 T cells within the total T cell population.
-
Analyze the expression of memory (CD45RO, CCR7) and exhaustion (PD-1, TIM-3) markers on the AB-2100 T cell population.
-
In Vivo Bioluminescence Imaging (BLI) for Tracking AB-2100 T Cells
This non-invasive technique allows for the longitudinal monitoring of the location, expansion, and contraction of luciferase-expressing AB-2100 T cells in animal models.
Workflow for In Vivo Bioluminescence Imaging
Caption: Workflow for in vivo bioluminescence imaging.
Materials:
-
Animal model with established tumors
-
Luciferase-expressing AB-2100 T cells
-
In vivo imaging system (e.g., IVIS Spectrum)
-
D-luciferin substrate
-
Anesthesia system (e.g., isoflurane)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
-
Substrate Injection:
-
Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.
-
-
Image Acquisition:
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).
-
Place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images using an appropriate exposure time.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor or other organs.
-
Quantify the bioluminescent signal (photon flux) within each ROI.
-
-
Longitudinal Monitoring:
-
Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor the change in bioluminescent signal over time, which correlates with the number of viable AB-2100 T cells.
-
Conclusion
The persistence of AB-2100 T cells is a critical determinant of their therapeutic efficacy. The protocols outlined in these application notes provide a comprehensive framework for monitoring the in vivo fate of AB-2100 T cells. A multi-pronged approach utilizing qPCR for sensitive quantification, flow cytometry for detailed phenotypic analysis, and bioluminescence imaging for real-time spatial and temporal tracking will provide a thorough understanding of AB-2100 T cell persistence and function, ultimately guiding the clinical development of this promising therapy.
References
- 1. Clinical trial: Renal Cell Carcinoma, RCC, (NCT06245915) - CRISPR Medicine [crisprmedicinenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of AB-2100 Engineered T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an autologous integrated circuit T (ICT) cell therapy engineered to treat clear cell renal cell carcinoma (ccRCC).[1][2] These T cells are designed with a sequential "AND" logic gate to enhance tumor specificity and reduce off-tumor toxicity.[1][2] This is achieved through a priming receptor (PrimeR) that recognizes prostate-specific membrane antigen (PSMA) on the tumor neovasculature, which then induces the expression of a chimeric antigen receptor (CAR) targeting carbonic anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[1][2]
Furthermore, AB-2100 T cells are engineered to overcome the immunosuppressive tumor microenvironment (TME) through the expression of short-hairpin RNAs (shRNAs) to knock down FAS and TGFBR2, and a synthetic pathway activator (SPA) that drives constitutive STAT3 signaling for enhanced T cell expansion and cytotoxicity.[1][2]
Flow cytometry is an indispensable tool for the comprehensive characterization and quality control of AB-2100 T cells throughout the manufacturing process and for monitoring patient samples. This document provides detailed protocols for the immunophenotyping of AB-2100 cells, including the assessment of transduction efficiency, T cell subset distribution, activation status, and memory phenotype.
Data Summary
The following tables present representative quantitative data from the flow cytometric analysis of AB-2100 engineered T cells.
Table 1: Immunophenotyping of AB-2100 Product Release Characteristics
| Parameter | Marker Panel | Representative Value (%) |
| T Cell Purity | CD3+ | > 95% |
| CD4/CD8 Ratio | CD3+CD4+, CD3+CD8+ | 1.5 : 1 |
| Transduction Efficiency (PrimeR+) | PSMA-binding reagent+ | > 70% |
| Naive T Cells | CD3+CD45RA+CCR7+ | 20 - 40% |
| Central Memory T Cells | CD3+CD45RA-CCR7+ | 30 - 50% |
| Effector Memory T Cells | CD3+CD45RA-CCR7- | 15 - 30% |
| Terminally Differentiated Effector Memory T Cells (TEMRA) | CD3+CD45RA+CCR7- | < 10% |
Table 2: Functional Characterization of AB-2100 T Cells Post-Activation
| Condition | Marker | CD4+ T Cells (%) | CD8+ T Cells (%) |
| Unstimulated | CD69+ | < 5% | < 5% |
| Stimulated (PSMA+CA9+ target cells) | CD69+ | > 60% | > 70% |
| Unstimulated | CD107a+ | < 2% | < 3% |
| Stimulated (PSMA+CA9+ target cells) | CD107a+ | > 30% | > 45% |
| Unstimulated | IFN-γ+ | < 1% | < 2% |
| Stimulated (PSMA+CA9+ target cells) | IFN-γ+ | > 40% | > 60% |
| Unstimulated | TNF-α+ | < 2% | < 3% |
| Stimulated (PSMA+CA9+ target cells) | TNF-α+ | > 35% | > 55% |
Signaling Pathways and Experimental Workflows
AB-2100 "AND" Gate Signaling Pathway
Caption: AB-2100 "AND" Gate Activation Pathway.
Experimental Workflow for AB-2100 T Cell Analysis
Caption: Flow Cytometry Workflow for AB-2100 T Cell Analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of AB-2100 T Cells for Product Characterization
This protocol is designed to identify and quantify the populations of T cells and their subsets within the final AB-2100 product.
Materials:
-
AB-2100 T cell product
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Table 3: Antibody Panel for AB-2100 Product Characterization
| Target | Fluorochrome | Purpose |
| CD3 | PE-Cy7 | T cell lineage marker |
| CD4 | APC | Helper T cell subset |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell subset |
| CD45RA | FITC | Naive and TEMRA T cell marker |
| CCR7 (CD197) | PE | Naive and central memory T cell marker |
| PSMA-binding reagent | Biotin + Streptavidin-BV421 | Detection of PrimeR-expressing T cells |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Exclusion of dead cells |
Procedure:
-
Thaw the cryopreserved AB-2100 T cell product according to the established procedure.
-
Wash the cells with PBS and perform a cell count and viability assessment.
-
Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the biotinylated PSMA-binding reagent and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies, including streptavidin, and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Protocol 2: In Vitro T Cell Activation and Cytokine Production Assay
This protocol assesses the functionality of AB-2100 T cells upon co-culture with target cells expressing PSMA and/or CA9.
Materials:
-
AB-2100 T cells
-
Target cells (PSMA+, CA9+; PSMA+, CA9-; PSMA-, CA9+; PSMA-, CA9-)
-
Complete cell culture medium
-
Brefeldin A and Monensin
-
Fluorochrome-conjugated antibodies for surface and intracellular markers (see Table 4)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
96-well culture plates
Table 4: Antibody Panel for AB-2100 Functional Assay
| Target | Fluorochrome | Purpose |
| CD3 | PE-Cy7 | T cell lineage marker |
| CD4 | APC | Helper T cell subset |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell subset |
| CD69 | FITC | Early activation marker |
| CD107a | PE | Degranulation marker |
| IFN-γ | AF488 | Pro-inflammatory cytokine |
| TNF-α | BV605 | Pro-inflammatory cytokine |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Exclusion of dead cells |
Procedure:
-
Co-culture AB-2100 T cells with target cells at an appropriate effector-to-target ratio (e.g., 5:1) in a 96-well plate.
-
Include a positive control (e.g., stimulation with anti-CD3/CD28 beads) and a negative control (AB-2100 T cells alone).
-
Add anti-CD107a antibody to the co-culture at the beginning of the incubation.
-
Incubate for 1 hour at 37°C, then add Brefeldin A and Monensin.
-
Incubate for an additional 4-5 hours at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, CD4, CD8, CD69) and viability as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ, TNF-α) in Permeabilization/Wash Buffer for 30 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Conclusion
The protocols and panels described in these application notes provide a framework for the comprehensive flow cytometric analysis of AB-2100 engineered T cells. These assays are crucial for ensuring product quality, consistency, and for elucidating the mechanism of action of this novel cell therapy. The ability to precisely characterize the phenotype and function of AB-2100 T cells is essential for the successful clinical development and application of this promising immunotherapy for ccRCC.
References
Application Notes and Protocols for AB-2100 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-2100 is an advanced, autologous integrated circuit T (ICT) cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC). This therapeutic approach utilizes chimeric antigen receptor (CAR) T-cells engineered with a sequential 'AND' logic gate to enhance tumor specificity and mitigate off-tumor toxicity. The AB-2100 construct requires dual antigen recognition for full activation, providing a promising safety profile. This document outlines the administration and dosage of AB-2100 in preclinical xenograft models based on publicly available data, offering detailed insights into its mechanism and experimental application.
Mechanism of Action: A Dual-Antigen Recognition System
AB-2100's innovative design addresses a key challenge in CAR-T cell therapy for solid tumors: on-target, off-tumor toxicity. It achieves this through a sequential 'AND' logic gate that requires two distinct antigens to be present for the T-cell to execute its cytotoxic function.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
-
Priming Signal: The AB-2100 CAR-T cell first recognizes Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC. This initial binding acts as a "priming" signal.
-
Inducible CAR Expression: Upon engagement with PSMA, the CAR-T cell is induced to express a second CAR that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on the surface of ccRCC tumor cells.
-
Targeted Killing: Only after this sequential engagement of both PSMA and CA9 does the AB-2100 T-cell become fully activated to kill the cancer cell. This dual-gated approach is intended to restrict cytotoxic activity to the tumor microenvironment where both antigens are co-localized, sparing healthy tissues that may express only one of the antigens.[3][4][5]
Signaling Pathway Diagram
Preclinical Administration and Dosage in Xenograft Models
Preclinical efficacy of AB-2100 has been demonstrated in subcutaneous xenograft mouse models using human ccRCC cell lines. While specific dosage details from these studies are not extensively published, the available information indicates successful tumor eradication at low T-cell doses.
Preclinical Efficacy Summary
| Animal Model | Tumor Cell Line | Administration Route | Dosage Information | Outcome | Citations |
| Mouse | 786-O (ccRCC) | Intravenous (presumed) | Not specified | Enhanced anti-tumor activity | [4][10][11][14] |
| Mouse | A498 (ccRCC) | Intravenous (presumed) | Low doses (not specified) | Complete and durable anti-tumor responses | [2][3][11] |
| Mouse | Dual-flank model (CA9+ and PSMA+CA9+) | Intravenous (presumed) | Not specified | Selective killing of dual antigen-expressing tumors | [2][3][4][5] |
Experimental Protocols
The following are generalized protocols for establishing ccRCC xenograft models and administering CAR-T cell therapy, based on standard practices and information gathered from preclinical studies of AB-2100.
Protocol 1: Establishment of Subcutaneous ccRCC Xenograft Model
Objective: To establish subcutaneous tumors derived from 786-O or A498 human clear cell renal cell carcinoma cell lines in immunodeficient mice.
Materials:
-
786-O or A498 human ccRCC cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture 786-O or A498 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth. Begin tumor volume measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Proceed with AB-2100 administration when tumors reach a predetermined volume (e.g., 100-200 mm3).
Protocol 2: Administration of AB-2100 CAR-T Cells
Objective: To administer AB-2100 CAR-T cells to tumor-bearing mice and monitor anti-tumor efficacy.
Materials:
-
Tumor-bearing mice from Protocol 1
-
Cryopreserved or freshly prepared AB-2100 CAR-T cells
-
Saline or appropriate buffer for cell resuspension
-
Syringes and needles for intravenous injection
Procedure:
-
Thaw or prepare AB-2100 CAR-T cells according to the specific manufacturing protocol.
-
Resuspend the cells in sterile saline or PBS at the desired concentration.
-
Administer a single dose of AB-2100 cells via intravenous injection (e.g., tail vein). While specific doses for AB-2100 are not publicly available, preclinical studies for other CAR-T therapies often use doses ranging from 1 x 106 to 1 x 107 cells per mouse.
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Observe for signs of toxicity or adverse effects.
-
The primary endpoint is typically tumor regression or eradication.
Experimental Workflow Diagram
Conclusion
The preclinical data for AB-2100 demonstrates a promising safety and efficacy profile in xenograft models of clear cell renal cell carcinoma. Its unique dual-antigen targeting 'AND' gate mechanism appears to effectively direct potent anti-tumor activity specifically to the tumor site, resulting in complete and durable responses at low therapeutic doses. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of AB-2100 in patients with ccRCC.[16] The protocols outlined in this document provide a general framework for the preclinical evaluation of AB-2100 and similar CAR-T cell therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Arsenal Biosciences Announces Presentation of Four Abstracts at AACR Annual Meeting Highlighting New CAR T-Focused Research • Arsenal Bio [arsenalbio.com]
- 7. ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress • Arsenal Bio [arsenalbio.com]
- 8. arsenalbio.com [arsenalbio.com]
- 9. ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting • Arsenal Bio [arsenalbio.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. Arsenal Bio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. Titles and Publications - SITC 2024 [sitcancer.org]
- 16. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 17. arsenalbio.com [arsenalbio.com]
- 18. arsenalbio.com [arsenalbio.com]
- 19. ArsenalBio Announces Presentation of Four Abstracts at ASGCT Annual Meeting Highlighting New Mechanisms for Leveraging CAR T Cells to Address Solid Tumor Cancers [businesswire.com]
- 20. Press Release Service: Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma - CRISPR Medicine [crisprmedicinenews.com]
Application Note: Assays for Measuring Cytokine Release from AB-2100 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-2100 is an autologous, integrated circuit T (ICT) cell therapy engineered to treat clear-cell renal cell carcinoma (ccRCC).[1][2][3] These advanced Chimeric Antigen Receptor (CAR) T-cells are designed to selectively target tumor cells and overcome the suppressive tumor microenvironment. A critical measure of the potency and function of AB-2100 cells is their ability to release effector cytokines upon engagement with target tumor cells. This application note provides detailed protocols for quantifying cytokine release from AB-2100 cells using several standard immunology assays.
Measuring cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) is essential for evaluating the anti-tumor activity, mechanism of action, and potential for toxicities like Cytokine Release Syndrome (CRS). The choice of assay depends on the specific information required, such as the overall concentration of a cytokine, the number of secreting cells, or the polyfunctional profile of the T-cell population.
Assay Selection Guide
Choosing the appropriate assay is critical for answering specific research questions. The following table summarizes the primary applications of common cytokine measurement techniques.
| Assay | Measures | Primary Application | Throughput | Sensitivity |
| ELISA | Concentration of a single secreted cytokine in a fluid sample (e.g., supernatant).[4][5] | Quantifying the total amount of a specific cytokine produced by the bulk cell population. | Low to Medium | High |
| ELISpot | Frequency of cytokine-secreting cells at the single-cell level.[6][7][8] | Detecting and enumerating rare antigen-specific T-cells and their cytokine profile.[9][10] | High | Very High |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Intracellular cytokine expression in individual cells.[11][12] | Identifying the phenotype of cytokine-producing cells and assessing polyfunctionality (multiple cytokines per cell).[13][14] | High | Medium to High |
| Multiplex Bead Assay | Concentration of multiple secreted cytokines simultaneously in a single sample.[15] | Comprehensive cytokine profiling to understand the overall immune response or screen for key biomarkers. | High | High |
Experimental Workflow and Signaling
A typical experiment involves co-culturing AB-2100 cells with target tumor cells that express the relevant antigens (e.g., CA9 and PSMA for AB-2100).[1] This stimulation triggers the CAR-mediated signaling cascade, leading to T-cell activation and cytokine secretion.
Caption: General experimental workflow for measuring cytokine release from AB-2100 cells.
Caption: Simplified CAR T-cell signaling pathway leading to cytokine production.
Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for quantifying a single cytokine (e.g., IFN-γ) in cell culture supernatants.[5][16][17]
Materials:
-
96-well high-protein binding ELISA plates
-
Capture Antibody (e.g., anti-human IFN-γ)
-
Recombinant Cytokine Standard (e.g., human IFN-γ)
-
Detection Antibody (e.g., biotinylated anti-human IFN-γ)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader (450 nm absorbance)
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer (1-4 µg/mL).[16] Add 100 µL to each well of the 96-well plate. Seal and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., 2000 pg/mL down to 31.2 pg/mL). Add 100 µL of standards and experimental supernatants (undiluted or diluted) to the wells. Incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent (0.5-2 µg/mL).[18] Add 100 µL to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate: Wash the plate 3 times. Dilute Avidin-HRP or Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.
-
Read Plate: Add 50 µL of Stop Solution to each well. Read the optical density (OD) at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Calculate the concentration of the cytokine in the samples by interpolating their OD values from the standard curve.[17]
Protocol 2: ELISpot Assay
This protocol measures the frequency of cytokine-secreting AB-2100 cells.[6][8]
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Reagents from a commercial ELISpot kit (Capture Ab, Detection Ab, Enzyme conjugate, Substrate)
-
AB-2100 cells and target tumor cells
-
Cell culture medium
-
Automated ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water. Coat the wells with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 30 minutes at 37°C.
-
Cell Plating: Remove the blocking medium. Add AB-2100 cells and target cells at the desired E:T ratio in a final volume of 200 µL per well. Include negative controls (AB-2100 cells alone) and positive controls (e.g., mitogen stimulation).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Cytokines secreted by activated cells are captured by the antibodies on the membrane.[7]
-
Cell Removal: Wash the plates to remove cells, first with PBS and then with Wash Buffer (PBS + 0.05% Tween-20).
-
Detection: Add the biotinylated detection antibody. Incubate for 2 hours at RT. Wash the plate.
-
Enzyme and Substrate: Add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at RT. Wash thoroughly, then add the precipitating substrate (e.g., BCIP/NBT).
-
Spot Development: Monitor for the formation of spots. Once spots are clearly visible (10-30 minutes), stop the reaction by washing extensively with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Units (SFU) per number of cells plated.
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol identifies and quantifies cytokine-producing AB-2100 cells using flow cytometry.[11][12][19]
Materials:
-
AB-2100 cells and target tumor cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[13]
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Co-culture AB-2100 cells with target tumor cells for 4-6 hours at 37°C.
-
Protein Transport Inhibition: For the final 3-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This causes cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.[13]
-
Surface Staining: Harvest the cells and wash them in FACS buffer (PBS with 2% FBS). Stain for surface markers by incubating cells with a cocktail of conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT. Wash, then resuspend in Permeabilization Buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Be sure to include appropriate compensation and isotype controls.
-
Analysis: Analyze the data using flow cytometry software. Gate on the AB-2100 cell population (e.g., CD3+ cells) and then quantify the percentage of cells positive for one or more cytokines (e.g., IFN-γ+, TNF-α+, or double-positive).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental conditions.
Table 1: IFN-γ Concentration in Co-culture Supernatants by ELISA
| Condition | E:T Ratio | Mean IFN-γ (pg/mL) | Standard Deviation |
| AB-2100 Unstimulated | N/A | 15.2 | 4.5 |
| AB-2100 + Target Cells | 1:1 | 1850.6 | 150.2 |
| AB-2100 + Target Cells | 5:1 | 4525.3 | 320.8 |
| AB-2100 + Control Cells | 5:1 | 25.8 | 8.1 |
Table 2: Frequency of IFN-γ Secreting Cells by ELISpot
| Condition | E:T Ratio | Mean SFU per 10⁶ cells | Standard Deviation |
| AB-2100 Unstimulated | N/A | 12 | 5 |
| AB-2100 + Target Cells | 1:1 | 8,500 | 650 |
| AB-2100 + Target Cells | 5:1 | 22,300 | 1,800 |
| AB-2100 + Control Cells | 5:1 | 45 | 15 |
Table 3: Polyfunctional Profile of AB-2100 Cells by ICS
| Condition | E:T Ratio | % IFN-γ+ of CD8+ | % TNF-α+ of CD8+ | % IFN-γ+TNF-α+ of CD8+ |
| AB-2100 Unstimulated | N/A | 0.1% | 0.2% | <0.1% |
| AB-2100 + Target Cells | 5:1 | 45.6% | 52.3% | 38.5% |
| AB-2100 + Control Cells | 5:1 | 0.5% | 0.8% | 0.2% |
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 3. mayo.edu [mayo.edu]
- 4. biocompare.com [biocompare.com]
- 5. bowdish.ca [bowdish.ca]
- 6. Measurement of cytokine release at the single cell level using the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine ELISPOT & FluoroSpot Assays | British Society for Immunology [immunology.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. ELISpot Assay: Functional Cellular Immunology [sigmaaldrich.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. biomatik.com [biomatik.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. anilocus.com [anilocus.com]
Practical Guide to Working with AB-2100 in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical evaluation of AB-2100, an autologous integrated circuit T (ICT) cell therapy for clear cell renal cell carcinoma (ccRCC). AB-2100 is engineered with a sequential "AND" logic gate, requiring the presence of two tumor-associated antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), for full activation. This design aims to enhance tumor specificity and minimize on-target, off-tumor toxicity. Additionally, AB-2100 is equipped with features to overcome the immunosuppressive tumor microenvironment, including shRNA-mediated knockdown of FAS and TGFBR2, and a constitutive synthetic pathway activator (SPA) to enhance STAT3 signaling.
Mechanism of Action
AB-2100's sophisticated design allows for a multi-layered anti-tumor attack. The process begins with the priming of the T-cell through the recognition of PSMA, which is often expressed on the tumor neovasculature.[1][2][3] This initial engagement triggers the expression of a chimeric antigen receptor (CAR) that targets CA9, an antigen highly expressed on ccRCC cells.[1][2][3] This sequential activation ensures that the potent cytotoxic activity of the CAR T-cells is localized to the tumor site where both antigens are present.
To further enhance its efficacy, AB-2100 incorporates shRNA molecules to downregulate the expression of FAS and TGF-beta receptor 2 (TGFBR2).[4][5][6] The downregulation of FAS helps to protect the AB-2100 cells from FAS ligand-mediated apoptosis, a common mechanism of T-cell exhaustion in the tumor microenvironment.[4][5] Similarly, reducing TGFBR2 expression renders the T-cells resistant to the immunosuppressive effects of TGF-beta.[4][5]
Finally, a synthetic pathway activator (SPA) is included to constitutively activate the STAT3 signaling pathway.[1][2][3] This modification promotes T-cell cytotoxicity, expansion, and persistence, further bolstering the anti-tumor response.[1][2][3]
Data Presentation
Preclinical studies have demonstrated the selective and potent anti-tumor activity of AB-2100.[1][5][7][8][9][10] The following tables are provided as templates for researchers to summarize their own quantitative data from key experiments.
Table 1: In Vitro Cytotoxicity of AB-2100
| Target Cell Line | Antigen Expression | Effector:Target Ratio | % Cytotoxicity (at 24h) |
| Negative Control | |||
| CA9-negative | N/A | 1:1 | |
| 5:1 | |||
| 10:1 | |||
| Single Antigen Positive | |||
| CA9-positive, PSMA-negative | CA9+, PSMA- | 1:1 | |
| 5:1 | |||
| 10:1 | |||
| Dual Antigen Positive | |||
| CA9-positive, PSMA-positive | CA9+, PSMA+ | 1:1 | |
| 5:1 | |||
| 10:1 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Animal Model | Tumor Cell Line(s) | Endpoint | Tumor Volume (mm³) | Tumor Bioluminescence (photons/sec) | % Tumor Growth Inhibition |
| Vehicle Control | Nude Mouse | A498 (CA9+/PSMA+) | Day 28 | N/A | ||
| AB-2100 (low dose) | Nude Mouse | A498 (CA9+/PSMA+) | Day 28 | |||
| AB-2100 (high dose) | Nude Mouse | A498 (CA9+/PSMA+) | Day 28 | |||
| Vehicle Control | Nude Mouse | Dual Flank: 786-O (CA9+/PSMA+) & K562 (CA9+) | Day 28 | N/A | ||
| AB-2100 | Nude Mouse | Dual Flank: 786-O (CA9+/PSMA+) & K562 (CA9+) | Day 28 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the functionality of AB-2100.
Protocol 1: In Vitro Co-culture Cytotoxicity Assay
This assay assesses the ability of AB-2100 to selectively kill tumor cells expressing both PSMA and CA9.
Materials:
-
AB-2100 CAR T-cells
-
Target tumor cell lines:
-
Dual positive: e.g., A498, 786-O (PSMA+, CA9+)
-
Single positive: e.g., K562-CA9 (PSMA-, CA9+)
-
Negative control: e.g., K562 parental (PSMA-, CA9-)
-
-
PSMA-expressing endothelial cells (e.g., HUVECs)
-
Complete RPMI-1640 medium with 10% FBS
-
Luciferase-based cytotoxicity assay kit
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Target Cell Seeding: Seed target tumor cells at 1 x 10^4 cells/well in a 96-well plate. For the vascular priming model, co-culture PSMA-expressing endothelial cells with CA9+ tumor cells.
-
Effector Cell Addition: Add AB-2100 cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-incubation: Incubate the plate at 37°C, 5% CO2 for 24-72 hours.
-
Cytotoxicity Measurement: Measure cytotoxicity using a luciferase-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio compared to control wells (target cells alone).
Protocol 2: Western Blot for FAS and TGFBR2 Knockdown
This protocol verifies the shRNA-mediated knockdown of FAS and TGFBR2 in AB-2100 cells.
Materials:
-
AB-2100 cell pellets
-
Control (non-transduced) T-cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAS, anti-TGFBR2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100V for 1-2 hours.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensities of FAS and TGFBR2 in AB-2100 lysates to control T-cell lysates, normalizing to the loading control.
Protocol 3: Phospho-STAT3 Western Blot
This protocol confirms the activation of the STAT3 pathway in AB-2100 cells.
Materials:
-
Same as Protocol 2, with the following primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3.
Procedure:
-
Follow steps 1-10 from Protocol 2, using antibodies against phospho-STAT3 and total STAT3.
-
Analysis: Compare the ratio of phospho-STAT3 to total STAT3 in AB-2100 lysates relative to control T-cell lysates.
Protocol 4: In Vivo Dual Flank Xenograft Model
This in vivo assay evaluates the dual-antigen specificity and anti-tumor efficacy of AB-2100.[8][9]
Materials:
-
Immunocompromised mice (e.g., NSG)
-
Dual positive tumor cells (e.g., 786-O) engineered to express luciferase
-
Single positive tumor cells (e.g., K562-CA9)
-
Matrigel
-
AB-2100 cells
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 dual-positive tumor cells mixed with Matrigel into the right flank of each mouse. On the left flank, inject the same number of single-positive tumor cells.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurement and bioluminescence imaging.
-
Treatment: Once tumors are established (e.g., 100-200 mm³), administer a single intravenous injection of AB-2100 cells or vehicle control.
-
Efficacy Assessment: Monitor tumor volume and bioluminescence at regular intervals.
-
Data Analysis: Compare tumor growth rates between the dual-positive and single-positive tumors within the same mouse and between AB-2100 treated and control groups.
Mandatory Visualization
Caption: Signaling pathway of the AB-2100 integrated circuit T-cell.
Caption: Experimental workflow for preclinical evaluation of AB-2100.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Bioluminescence Imaging of Tumor Growth and Viability [bio-protocol.org]
- 5. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in AB-2100 cell culture
Welcome to the technical support center for the AB-2100 cell line. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the culture of AB-2100 cells.
I. General FAQs
Q1: What are the general characteristics of the AB-2100 cell line?
The AB-2100 is an adherent cell line with an epithelial morphology. For optimal growth, they should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The recommended incubation conditions are 37°C in a humidified atmosphere with 5% CO2.[1][2]
Q2: What is the recommended seeding density for AB-2100 cells?
The optimal seeding density depends on the experiment's duration and the culture vessel's surface area.[2][3][4] Seeding at a density that is too low can lead to slow growth, while a density that is too high can result in premature confluency and altered cell behavior.[4] For routine passaging, a seeding density of 2 x 10^4 cells/cm² is recommended. For longer-term experiments, a lower density may be appropriate.[4]
Q3: How often should I passage AB-2100 cells?
AB-2100 cells should be passaged when they reach 80-90% confluency, typically every 2-3 days.[5] Passaging at a lower confluency can lead to slower growth, while waiting until the cells are over-confluent can result in cell stress and death.[6][7]
II. Troubleshooting Guides
Issue 1: Slow Cell Growth or No Growth
A common issue encountered is a slower than expected proliferation rate of the AB-2100 cells. This can be caused by a variety of factors, from the quality of the culture medium to the health of the cell stock.[1][]
Frequently Asked Questions (FAQs)
Q1: My AB-2100 cells are not growing. What could be the cause?
Several factors can contribute to poor or no cell growth, including issues with the culture medium, incorrect CO2 levels, contamination, or problems with the initial cell stock.[6][] It's also possible the cells have been passaged too many times and are experiencing senescence.[1]
Q2: I've just thawed a new vial of AB-2100 cells, and they are not growing well. What should I do?
Poor growth after thawing can be due to a low viability of the frozen stock or stress during the thawing process.[9] Ensure that the cryoprotectant is removed promptly by centrifuging the cells and resuspending them in fresh, pre-warmed medium.[6]
Troubleshooting Workflow
References
- 1. How to Rescue Cells with Slow Growth and Poor Adhesion in Passages? [procellsystem.com]
- 2. opentrons.com [opentrons.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture protocol | Proteintech Group [ptglab.com]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 9. dendrotek.ca [dendrotek.ca]
AB-2100 Transduction Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the AB-2100 lentiviral vector system. Our goal is to help you optimize your transduction efficiency and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AB-2100 and how does it work?
A1: AB-2100 is a third-generation, self-inactivating lentiviral vector designed for high-efficiency gene delivery into both dividing and non-dividing cells.[1][2][3] It is pseudotyped with the vesicular stomatitis virus G (VSV-G) envelope protein, conferring broad tropism.[4][5] The vector system separates critical viral genes across multiple plasmids to enhance biosafety by minimizing the risk of generating replication-competent lentivirus.[6] Transduction begins with the binding of the VSV-G envelope to the low-density lipoprotein receptor (LDLR) on the target cell surface, followed by endocytosis.[5] Once inside, the viral RNA is reverse-transcribed, and the resulting DNA is integrated into the host cell genome, enabling long-term expression of your transgene.[2]
Q2: What is the recommended Multiplicity of Infection (MOI) for my target cells?
A2: The optimal MOI (the ratio of viral particles to target cells) is highly cell-type dependent and should be determined empirically.[7] For common cell lines like HEK293T, an MOI of 1-5 is often sufficient. However, for difficult-to-transduce cells, such as primary T cells, a higher MOI (e.g., 10-50) may be necessary.[8] We strongly recommend performing a dose-response experiment by testing a range of MOIs to find the ideal balance between high transduction efficiency and low cytotoxicity for your specific cells.
Q3: How should I determine the functional titer of my AB-2100 viral stock?
A3: While physical titering methods like qPCR or p24 ELISA measure the quantity of viral RNA or protein, they can overestimate the amount of infectious virus.[7][9] We recommend determining the functional (infectious) titer, reported as transducing units per milliliter (TU/mL). This is typically done by transducing an easy-to-transfect cell line (e.g., HEK293T) with serial dilutions of your viral supernatant. If your vector expresses a fluorescent reporter like GFP, you can quantify the percentage of positive cells 48-72 hours post-transduction via flow cytometry to calculate the titer.[10]
Troubleshooting Guide
Issue 1: Low or No Transduction Efficiency
Q: I am observing a very low percentage of transduced cells. What are the possible causes and how can I fix this?
A: Low transduction efficiency is a common issue with several potential causes.[9][11] Use the following checklist to diagnose the problem:
-
Suboptimal Cell Health: Ensure your target cells are healthy, actively dividing (if applicable), and within a low passage number.[9] Cells should be plated at an optimal density (typically 50-70% confluency) at the time of transduction.[9]
-
Incorrect Viral Titer: Your viral titer may be too low for your target cells.[7]
-
Inadequate MOI: The MOI used may be too low.[11]
-
Action: Increase the MOI based on your initial titration experiments. For sensitive or primary cells, it is crucial to perform a titration curve to identify the optimal MOI.
-
-
Presence of Inhibitors: Components in standard serum can sometimes inhibit transduction.[13][14]
-
Action: Consider reducing the serum concentration during the transduction period or using a serum-free medium if your cells can tolerate it.
-
-
Inefficient Virus-Cell Contact: For suspension or hard-to-transduce cells, ensuring close contact between the virus and cells is critical.
-
Action: Use a "spinoculation" protocol by centrifuging the plate at a low speed (e.g., 800-1200 x g) for 30-90 minutes at 37°C during transduction.[15]
-
-
Improper Storage: Repeated freeze-thaw cycles can significantly reduce viral titer.[12]
-
Action: Aliquot your viral stock into single-use volumes upon first harvest and store at -80°C. Avoid using stocks that have been thawed more than once.[11]
-
Table 1: Effect of MOI and Transduction Enhancers on Primary T Cell Transduction
| MOI | Transduction Enhancer | Transduction Efficiency (% GFP+) | Cell Viability (%) |
| 5 | None | 15.2% | 94% |
| 5 | Polybrene (8 µg/mL) | 35.8% | 91% |
| 5 | LentiBOOST™ (1x) | 45.1% | 93% |
| 20 | None | 42.5% | 88% |
| 20 | Polybrene (8 µg/mL) | 75.4% | 75% |
| 20 | LentiBOOST™ (1x) | 83.2% | 85% |
Data are representative. Optimal conditions should be determined for each specific cell type and experiment.
Issue 2: High Cell Toxicity or Death Post-Transduction
Q: My cells look unhealthy or are dying after transduction with AB-2100. What could be the cause?
A: Cell toxicity can result from the viral preparation itself or the transduction conditions.
-
Excessive MOI: A very high MOI can be toxic to some cell types.[7]
-
Action: Reduce the MOI. Refer to your titration data to use the lowest MOI that still provides sufficient transduction efficiency.
-
-
Contaminants in Viral Stock: Impurities from the virus production process, such as residual plasmid DNA or debris from packaging cells, can be cytotoxic.[4]
-
Action: Purify your viral supernatant by filtering it through a 0.45 µm filter after harvest.[12] For sensitive applications, consider more advanced purification methods like anion-exchange chromatography.
-
-
Toxicity of Transduction Enhancers: Polycations like Polybrene can be toxic to sensitive cells, especially at high concentrations or with prolonged exposure.[16]
-
Inherent Transgene Toxicity: The gene you are delivering may have a cytotoxic effect when overexpressed.
-
Action: Confirm that the expressed protein is not inherently toxic. Consider using a weaker or inducible promoter to control the expression level.
-
Experimental Protocols & Visual Guides
Protocol 1: Functional Titration of AB-2100 via Flow Cytometry
Objective: To determine the infectious titer (TU/mL) of an AB-2100 stock expressing a fluorescent reporter.
Methodology:
-
Day 1: Plate HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well to ensure they are ~50-60% confluent on the day of transduction.
-
Day 2: Prepare 10-fold serial dilutions of your AB-2100 viral supernatant (e.g., 10⁻³ to 10⁻⁷) in complete media containing 8 µg/mL Polybrene.
-
Remove the culture medium from the cells and add 200 µL of the viral dilutions to the appropriate wells. Include a "no virus" control well.
-
Incubate for 12-24 hours.
-
Day 3: Replace the virus-containing medium with fresh, complete culture medium.
-
Day 5 (72h post-transduction): Harvest the cells using trypsin, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of fluorescent cells using a flow cytometer. Choose dilutions that yield between 1-20% positive cells for accurate calculation.
-
Calculation: Titer (TU/mL) = [(Number of cells plated on Day 1) x (% of positive cells / 100)] / (Volume of virus dilution in mL).
Caption: General workflow for transducing target cells with AB-2100 vector.
Caption: Simplified pathway of AB-2100 entry and transgene expression.
Caption: Decision tree for troubleshooting low transduction efficiency.
References
- 1. revvity.com [revvity.com]
- 2. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 3. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral Vector Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in lentiviral vector production: retro-transduction of producer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient lentiviral transduction method to gene modify cord blood CD8+ T cells for cancer therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Tips for successful lentiviral transduction [takarabio.com]
- 16. A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. institutimagine.org [institutimagine.org]
Technical Support Center: Overcoming In Vitro Resistance to AB-2100 Therapy
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for overcoming in vitro resistance to the targeted therapy AB-2100.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action for AB-2100?
A1: AB-2100 is a potent and selective inhibitor of the XYZ kinase, a critical component of a signaling pathway frequently dysregulated in various cancers. By blocking the kinase activity of XYZ, AB-2100 aims to inhibit downstream signaling, thereby impeding cell proliferation and inducing apoptosis in sensitive cancer cell lines.
Q2: My sensitive parental cell line is showing a higher-than-expected IC50 value for AB-2100. What are the potential causes?
A2: Several factors could contribute to this observation:
-
Compound Integrity: Ensure the AB-2100 compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Misidentification or cross-contamination can lead to unexpected results.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as it can significantly alter cellular response to therapeutic agents.
-
Assay Parameters: Optimize cell seeding density and the duration of drug exposure. An excessively high cell density can reduce the effective drug concentration per cell.
Q3: What are the most common molecular mechanisms of acquired resistance to targeted kinase inhibitors like AB-2100 in vitro?
A3: Acquired resistance typically emerges through several mechanisms:
-
Target Alteration: Secondary mutations in the XYZ kinase domain can prevent AB-2100 from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of the primary XYZ pathway, restoring downstream signals for survival and proliferation. Common bypass pathways include MET, AXL, and EGFR.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump AB-2100 out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: A switch to a different cellular state, such as an epithelial-to-mesenchymal transition (EMT), can confer multi-drug resistance.
Troubleshooting Guide: Experimental Issues
Problem 1: The IC50 value for my newly generated AB-2100 resistant cell line is only marginally higher (e.g., 2-3 fold) than the parental sensitive line.
-
Possible Cause 1: Incomplete Resistance Development. The resistance may not be fully established.
-
Solution: Continue culturing the cells under escalating concentrations of AB-2100 for several more passages. Monitor the IC50 at regular intervals until it stabilizes at a significantly higher level (>10-fold).
-
-
Possible Cause 2: Heterogeneous Population. The culture may be a mix of sensitive and resistant cells.
-
Solution: Perform single-cell cloning to isolate purely resistant colonies. This ensures that subsequent molecular analyses are performed on a homogenous population.
-
-
Possible Cause 3: Assay Limitations. The endpoint of your viability assay (e.g., MTT, CellTiter-Glo®) may not fully capture the resistant phenotype.
-
Solution: Use a long-term clonogenic survival assay. This method assesses the ability of single cells to form colonies over a longer period (10-14 days) and is often more sensitive for detecting clinically relevant resistance.
-
Problem 2: Western blot analysis shows that AB-2100 still inhibits the phosphorylation of its direct target, p-XYZ, in my resistant cell line.
-
Possible Cause 1: Bypass Pathway Activation. This is a classic sign of resistance mediated by a bypass track. Although the primary target is inhibited, an alternative pathway is activated downstream or in parallel, reactivating the critical signaling cascade.
-
Solution:
-
Perform a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs (e.g., p-MET, p-EGFR, p-AXL) in the resistant line compared to the parental line.
-
Once a candidate is identified, validate its hyperactivation and the reactivation of downstream effectors (like p-AKT and p-ERK) via Western blot.
-
-
-
Possible Cause 2: Increased Drug Efflux. The intracellular concentration of AB-2100 may be too low to sustain inhibition over time, even if transient inhibition is observed.
-
Solution:
-
Analyze the expression of major drug efflux pump genes (ABCB1, ABCG2) using qPCR (see Table 2).
-
Conduct your cell viability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2). A significant decrease in the IC50 of the resistant line in the presence of an inhibitor points to efflux as the mechanism.
-
-
Problem 3: I suspect a mutation in the XYZ kinase domain, but Sanger sequencing of the gene's coding region revealed no changes.
-
Possible Cause 1: Gene Amplification. The cell may have overcome inhibition by massively overexpressing the wild-type XYZ target.
-
Solution: Use qPCR or Fluorescence In Situ Hybridization (FISH) to assess the copy number of the XYZ gene in resistant cells compared to parental cells.
-
-
Possible Cause 2: Mutations are present in a small subclone. Sanger sequencing may not be sensitive enough to detect mutations present in a minor fraction of the cell population.
-
Solution: Employ a more sensitive technique like Next-Generation Sequencing (NGS) for deep sequencing of the XYZ kinase domain to identify low-frequency mutations.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of AB-2100 in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Description | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (nM) ± SD | Fold Resistance |
|---|---|---|---|---|---|
| PARENTAL-SENS | Parental, sensitive | 5,000 | 72 | 50 ± 4.5 | 1.0 |
| RESISTANT-R1 | AB-2100 Resistant | 5,000 | 72 | 1250 ± 98.2 | 25.0 |
| RESISTANT-R2 | AB-2100 Resistant | 5,000 | 72 | 2100 ± 150.7 | 42.0 |
Table 2: Example qPCR Analysis of ABC Transporter Gene Expression
| Cell Line | Target Gene | Relative Quantification (RQ) vs. Parental | p-value | Interpretation |
|---|---|---|---|---|
| RESISTANT-R1 | ABCB1 | 1.2 | 0.34 | No significant change |
| RESISTANT-R1 | ABCG2 | 1.5 | 0.21 | No significant change |
| RESISTANT-R2 | ABCB1 | 45.8 | <0.001 | Significant overexpression |
| RESISTANT-R2 | ABCG2 | 2.3 | 0.09 | No significant change |
Visualizations: Workflows and Pathways
Caption: Workflow for developing and characterizing AB-2100 resistant cell lines.
Caption: Bypass signaling through MET activation overcomes AB-2100 inhibition.
Caption: Troubleshooting logic for identifying AB-2100 resistance mechanisms.
Appendix: Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of AB-2100 in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM), including a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells to achieve a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of AB-2100 (e.g., 10x IC50 of the sensitive line) for a specified time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-XYZ, anti-total-XYZ, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
improving the in vivo persistence of AB-2100 T cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AB-2100, an autologous integrated circuit T (ICT) cell therapy. The primary focus is on strategies to improve and troubleshoot the in vivo persistence of these engineered T cells.
Frequently Asked Questions (FAQs)
Q1: What is AB-2100 and how is it designed to enhance persistence?
A1: AB-2100 is an autologous T cell therapy engineered for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] It incorporates several features to improve efficacy and persistence, distinguishing it from conventional CAR-T cells:
-
Sequential "AND" Logic Gate: To enhance safety and tumor specificity, AB-2100 requires two antigens to be present for full activation. It uses a priming receptor (PrimeR) that recognizes Prostate-Specific Membrane Antigen (PSMA) on the tumor neovasculature. This engagement then induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[3][4][5][6] This sequential targeting is intended to limit "on-target, off-tumor" toxicity.[1][5]
-
Resistance to TME Suppression: The T cells are engineered with short-hairpin RNAs (shRNAs) that knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2). This modification is designed to make the T cells resistant to immunosuppressive signals within the tumor microenvironment (TME).[5]
-
Enhanced Persistence and Potency: AB-2100 includes a Synthetic Pathway Activator (SPA) , a key component for improving in vivo persistence. The SPA drives constitutive activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is crucial for T cell expansion, cytotoxicity, and the formation of long-term memory T cells.[5][7][8]
Q2: We are observing poor persistence of AB-2100 T cells in our preclinical models. What are the potential causes and solutions?
A2: Poor persistence of CAR-T cells is a common challenge. For AB-2100, several factors could be at play. Here’s a troubleshooting guide:
| Potential Cause | Recommended Action |
| Suboptimal T Cell Fitness | Ensure the starting T cell population is healthy. The phenotype of the initial T cells can significantly impact persistence; less differentiated T cells (naive, central memory, and stem-like memory) generally persist longer in vivo.[9] Consider phenotyping the T cells before and after transduction. |
| Insufficient Lymphodepletion | Proper lymphodepletion in the host is critical for removing cytokine "sinks" and creating space for the infused T cells to expand. Verify that the cyclophosphamide/fludarabine conditioning regimen is administered correctly before T cell infusion.[1] |
| Tumor Microenvironment (TME) Inhibition | While AB-2100 is designed to resist FASL and TGF-β mediated suppression, the TME contains other inhibitory factors. Consider evaluating the expression of other checkpoint inhibitors like PD-L1 in your tumor models. Combination therapy with checkpoint inhibitors may further enhance persistence. |
| Lack of Antigen Stimulation | The sequential AND gate requires PSMA engagement for full CA9 CAR expression. Ensure your tumor model has adequate PSMA expression on its vasculature to "prime" the AB-2100 cells. Without this priming step, the T cells will not be fully activated and will not persist. |
| Issues with SPA Functionality | The SPA-driven STAT3 signaling is central to persistence. Confirm the integrity of the engineered construct. You can assess the phosphorylation status of STAT3 (pSTAT3) in the manufactured T cells via flow cytometry or Western blot to ensure the pathway is constitutively active. |
Q3: How does the Synthetic Pathway Activator (SPA) in AB-2100 improve T cell persistence?
A3: The SPA provides constitutive activation of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in T cell biology. Its sustained activation promotes:
-
Survival and Anti-Apoptosis: STAT3 signaling upregulates the expression of anti-apoptotic proteins (like Bcl-xL and Bcl-2), which helps protect the T cells from cell death within the harsh tumor microenvironment.[10]
-
Memory T Cell Formation: The STAT3 pathway is crucial for the development and maintenance of memory T cells (Tcm and Tscm).[7][11][12] These memory subsets have a high capacity for self-renewal and can mount a rapid and robust response upon re-encountering an antigen, leading to long-term functional persistence.[7][11][12]
-
Modulation of Effector Function: STAT3 signaling can help balance the differentiation of T cells, preventing premature exhaustion and promoting a sustained anti-tumor response.[13]
Data on AB-2100 Persistence
Preclinical studies in xenograft models of renal cell carcinoma have demonstrated that the inclusion of the Synthetic Pathway Activator (SPA) significantly enhances the anti-tumor activity and long-term functional persistence of AB-2100 T cells.[8] While specific quantitative data from these studies are not publicly available, the following table illustrates the expected outcomes based on conference abstracts.
Table 1: Illustrative Preclinical Efficacy of AB-2100 in an A498 ccRCC Xenograft Model (Note: This table is a representation based on qualitative descriptions from scientific abstracts; it does not represent actual published data.)
| Treatment Group | Endpoint | Illustrative Result | Reference |
| Standard CA9 CAR-T | Tumor Growth | No significant anti-tumor effect at low doses | [1] |
| T Cell Persistence | Low to undetectable levels by Day 30 | - | |
| AB-2100 (with SPA) | Tumor Growth | Complete and durable tumor elimination | [8][14] |
| T Cell Persistence | Maintained presence in rechallenge models | [8] |
Key Experimental Protocols
Below are generalized, detailed protocols for key experiments relevant to assessing the in vivo persistence of AB-2100 T cells. These are representative methodologies and may require optimization for specific experimental setups.
Protocol 1: Evaluation of AB-2100 Persistence in a Subcutaneous Xenograft Model
This protocol describes how to establish a tumor model and quantify T cell persistence over time using qPCR.
1. Cell Preparation:
- Culture human ccRCC cells (e.g., A498, 786-O) under standard conditions.[5]
- Harvest cells and resuspend in sterile, serum-free media (e.g., RPMI-1640) or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.
2. Tumor Implantation:
- Use immunodeficient mice (e.g., NSG or NOG).
- Anesthetize the mouse.
- Inject 100 µL of the cell suspension subcutaneously into the right flank.
- Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
3. T Cell Infusion:
- When tumors reach a volume of 100-150 mm³, administer a lymphodepleting regimen (e.g., cyclophosphamide).
- 24-48 hours later, infuse the specified dose of AB-2100 T cells via tail vein injection.
4. Monitoring T Cell Persistence via qPCR:
- At designated time points (e.g., Day 7, 14, 28, 60 post-infusion), collect peripheral blood (~50 µL) from the tail vein into EDTA-coated tubes.
- Isolate genomic DNA (gDNA) from whole blood using a suitable kit (e.g., MagMAX™ DNA Multi-Sample Ultra 2.0 Kit).[15]
- Perform quantitative PCR (qPCR) to determine the number of CAR transgene copies.[15][16]
- Target: A unique sequence within the integrated AB-2100 DNA cassette.
- Reference Gene: A single-copy human gene (e.g., RNase P) to normalize for the amount of input gDNA.[15]
- Standard Curve: Use a linearized plasmid containing the target sequence to generate a standard curve for absolute quantification.
- Calculation: Report results as CAR copies per µg of gDNA.
Protocol 2: Immunophenotyping of Persistent T Cells by Flow Cytometry
This protocol allows for the characterization of T cell subsets within the persistent population.
1. Sample Collection:
- Collect peripheral blood as described above. For tumor-infiltrating lymphocytes (TILs), excise the tumor at the experimental endpoint and create a single-cell suspension.
2. Sample Preparation:
- Lyse red blood cells using an ammonium-chloride-based lysing solution.[17][18]
- Wash the remaining cells with FACS buffer (PBS + 2% FBS).
3. Staining:
- Distinguish human cells from mouse cells using antibodies against human CD45 and mouse CD45.[19]
- Identify T cells using an antibody against human CD3.
- Identify the AB-2100 population. Since the CA9 CAR is inducible, a specific CAR detection reagent may be needed. Alternatively, if a surface marker is co-expressed, it can be used for identification.
- Characterize memory subsets using antibodies against:
- CD45RO and CD62L (or CCR7)
- Naive (TN): CD45RO⁻, CD62L⁺
- Central Memory (TCM): CD45RO⁺, CD62L⁺
- Effector Memory (TEM): CD45RO⁺, CD62L⁻
- Effector (TE): CD45RO⁻, CD62L⁻
4. Data Acquisition and Analysis:
- Acquire samples on a flow cytometer (e.g., MACSQuant Analyzer).[9]
- Analyze the data to determine the percentage of AB-2100 T cells within the human CD3⁺ population and the proportion of each memory subset over time.
Visualizations
AB-2100 "AND" Gate Mechanism and TME Resistance
Caption: Workflow of AB-2100's sequential AND gate and resistance to TME suppression.
SPA-Mediated STAT3 Signaling for Enhanced Persistence
Caption: The SPA constitutively activates STAT3, driving gene expression for T cell persistence.
References
- 1. ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress • Arsenal Bio [arsenalbio.com]
- 2. arsenalbio.com [arsenalbio.com]
- 3. Arsenal Biosciences Announces Presentation of Four Abstracts at AACR Annual Meeting Highlighting New CAR T-Focused Research • Arsenal Bio [arsenalbio.com]
- 4. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Arsenal Biosciences Announces Presentation of Four Abstracts at AACR Annual Meeting Highlighting New CAR T-Focused Research - BioSpace [biospace.com]
- 7. STAT3 Role in T-Cell Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3 Role in T-Cell Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Press Release Service: ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting - CRISPR Medicine [crisprmedicinenews.com]
- 11. An Interleukin-21- Interleukin-10-STAT3 pathway is critical for functional maturation of memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determinants of the extent and duration of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 regulates CD8+ T cell differentiation and functions in cancer and acute infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAR T-cell detection scoping review: an essential biomarker in critical need of standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofins-viracor.com [eurofins-viracor.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel [frontiersin.org]
- 19. labcorp.com [labcorp.com]
Technical Support Center: AB-2100 Production for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of AB-2100.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of AB-2100 production.
Issue 1: Low Yield of AB-2100 Post-Purification
Question: We are experiencing a significant drop in the final yield of AB-2100 after scaling up our purification process from 1L to 10L cultures. What are the potential causes and how can we troubleshoot this?
Answer:
Low protein yield after scaling up purification is a common challenge.[1] Several factors, from initial expression levels to the purification process itself, can contribute to this issue.[2] The problem can often be traced to inefficient cell lysis, protein degradation, or suboptimal purification conditions.[3]
Possible Causes & Solutions:
-
Inefficient Cell Lysis: A substantial amount of AB-2100 may remain trapped within the cells if lysis is incomplete.[3]
-
Recommendation: Verify the efficiency of your lysis method at the larger scale. Sonication, for example, may require longer pulse times or higher amplitude for larger volumes. For chemical lysis, ensure adequate mixing and incubation time.
-
-
Protein Degradation: Proteases released during cell lysis can degrade the target protein.[3]
-
Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[3]
-
-
Suboptimal Buffer Conditions: The pH or salt concentration of your buffers might not be optimal for AB-2100, leading to poor binding to the purification resin or premature elution.[3]
-
Recommendation: Conduct small-scale trials to optimize the pH and salt concentrations of your binding, wash, and elution buffers.
-
-
Inaccessible Affinity Tag: The affinity tag on AB-2100 may be improperly folded or blocked, preventing efficient binding to the purification resin.[3]
-
Recommendation: If you suspect tag inaccessibility, consider performing the purification under denaturing conditions to expose the tag.[4]
-
Issue 2: High Levels of Endotoxin (B1171834) Contamination in the Final AB-2100 Product
Question: Our scaled-up batches of AB-2100 are showing endotoxin levels that are unacceptable for our downstream cell-based assays. What are the best practices for preventing and removing endotoxin contamination?
Answer:
Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria like E. coli, are common contaminants in recombinant protein production.[5] It is crucial to minimize endotoxin levels throughout the entire production workflow.[5]
Strategies for Endotoxin Control:
-
Prevention:
-
Use high-quality, endotoxin-free reagents and water.
-
Ensure all glassware and plasticware are depyrogenated.
-
Maintain aseptic techniques throughout the process to prevent bacterial contamination.
-
-
Removal:
-
Ion-Exchange Chromatography: This method is effective due to the charge difference between the negatively charged endotoxins and many target proteins.[6]
-
Affinity Chromatography: Specialized affinity adsorbents can be used to bind and remove endotoxins.[5]
-
Phase Separation with Triton X-114: This detergent-based method can effectively partition endotoxins away from the protein product.[6]
-
Quantitative Data Summary: Endotoxin Removal Efficiency
| Method | Removal Efficiency | Considerations |
| Ion-Exchange Chromatography | High | Sensitive to pH and salt conditions[6] |
| Affinity Chromatography | High | Can be expensive[6] |
| Triton X-114 Phase Separation | 45-99% | Requires removal of residual detergent[6] |
| Ultrafiltration | 28.9-99.8% | Efficiency depends on protein and endotoxin concentration[6] |
Issue 3: Presence of AB-2100 Aggregates After Scale-Up
Question: Since moving to a larger production scale, we are observing significant aggregation of AB-2100, which is impacting its biological activity. What factors contribute to aggregation and how can we mitigate it?
Answer:
Protein aggregation is a critical issue that can compromise the efficacy and safety of biotherapeutics.[7] It can be triggered by various environmental and mechanical stressors during the manufacturing process.[7]
Factors Contributing to Aggregation and Mitigation Strategies:
-
High Protein Concentration: Increased concentrations during purification can promote aggregation.
-
Mitigation: Optimize the elution conditions to keep the protein concentration below its aggregation threshold. Consider performing a step-wise or gradient elution instead of a single-step elution.
-
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and aggregation.[8]
-
Mitigation: Screen a range of buffer conditions (pH, salts, and excipients) to find the optimal formulation for AB-2100 stability.
-
-
Mechanical Stress: Shear forces from pumping and filtration can induce aggregation.[9]
-
Mitigation: Use low-shear pumps and optimize flow rates during chromatography and filtration steps.
-
-
Temperature Fluctuations: Exposure to temperature changes can destabilize the protein.[7]
-
Mitigation: Maintain a consistent low temperature (e.g., 4°C) throughout the purification process.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I see no expression of AB-2100 in my scaled-up culture?
A1: The absence of protein expression can stem from issues with the expression vector or the induction process.[3] First, re-sequence your plasmid construct to ensure the integrity of the AB-2100 gene and that there are no mutations like a frameshift or premature stop codon.[3] Also, verify that you are using the correct inducer at the optimal concentration and that your inducer stock is viable.[3]
Q2: Could codon usage be the reason for low AB-2100 yield when expressing in E. coli?
A2: Yes, if the gene for AB-2100 contains codons that are rare in E. coli, it can lead to translational stalls and reduced protein expression. You can analyze the codon usage of your gene using online tools and consider gene synthesis with codon optimization for your expression host.
Q3: How can I improve the solubility of AB-2100 if it is forming inclusion bodies?
A3: To improve solubility, you can try optimizing expression conditions such as lowering the temperature after induction (e.g., to 18-25°C).[10] Additionally, using a solubility-enhancing fusion tag or switching to a different expression system (e.g., yeast or mammalian cells) that may provide better folding and post-translational modifications can be beneficial.[10]
Q4: What are the key parameters to keep consistent when scaling up a purification process?
A4: When scaling up chromatography, it's important to maintain key parameters such as the linear flow rate, bed height of the chromatography resin, and the ratio of the sample volume to the column volume. This ensures that the purification performance remains consistent from small to large scale.
Q5: How can I ensure the stability of my purified AB-2100 during long-term storage?
A5: Protein stability is influenced by factors like temperature, pH, and the presence of proteases.[8][11] For long-term storage, it is crucial to keep the protein at a low temperature (e.g., -80°C) in a buffer that maintains an optimal pH.[10] Adding stabilizing agents like glycerol (B35011) and ensuring the removal of any contaminating proteases can also enhance stability.[10]
Experimental Protocols
Protocol 1: SDS-PAGE for Purity Assessment of AB-2100
-
Sample Preparation: Mix 15 µL of the purified AB-2100 sample with 5 µL of 4x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20 µL of the denatured sample into the wells of a 12% polyacrylamide gel. Run the gel in 1x Tris-Glycine-SDS running buffer at 150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destaining: Destain the gel in a solution of 40% methanol (B129727) and 10% acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the gel on a light box and assess the purity of AB-2100 by comparing the intensity of the target protein band to any impurity bands.
Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification
The LAL assay is the standard method for detecting and quantifying endotoxins.[5] The chromogenic LAL assay is commonly used for its accuracy and speed.[5]
-
Standard Curve Preparation: Prepare a series of endotoxin standards with known concentrations according to the manufacturer's instructions.
-
Sample Preparation: Dilute the AB-2100 sample with endotoxin-free water to a concentration that falls within the range of the standard curve.
-
Assay Procedure:
-
Add 50 µL of the standards and samples to a 96-well microplate in duplicate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified by the manufacturer (typically 10-20 minutes).
-
Add 100 µL of the chromogenic substrate to each well and incubate at 37°C for the recommended time (typically 6-10 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).
-
-
Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Create a standard curve by plotting the absorbance versus the endotoxin concentration. Use the standard curve to determine the endotoxin concentration in the AB-2100 sample.
Visualizations
Caption: Experimental workflow for scaling up AB-2100 production.
Caption: Decision tree for troubleshooting low yield of AB-2100.
Caption: Hypothetical signaling pathway for AB-2100.
References
- 1. How to Streamline Large-Scale Protein Production | Lab Manager [labmanager.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. genscript.com [genscript.com]
- 6. sinobiological.com [sinobiological.com]
- 7. technopharmasphere.com [technopharmasphere.com]
- 8. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
AB-2100 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for refining AB-2100 cytotoxicity assay protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation when assessing the cytotoxic potential of AB-2100, a PSMA-inducible, CA9-specific CAR T-cell therapy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an AB-2100 cytotoxicity assay?
A1: The assay measures the ability of AB-2100 CAR T-cells (effector cells) to kill target tumor cells that express the specific antigens. Because AB-2100 operates on a sequential "AND" logic gate, optimal cytotoxicity is observed in target cells co-expressing both Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[1][2][3][4] The assay involves co-culturing AB-2100 T-cells with target tumor cells and quantifying the death of the target cells over time.
Q2: What are the recommended target cell lines for an AB-2100 cytotoxicity assay?
A2: Ideal target cell lines are those that endogenously express both PSMA and CA9, such as certain clear cell renal cell carcinoma (ccRCC) lines (e.g., A498).[1][3] To test the specificity of the "AND" logic gate, it is crucial to include control cell lines that express only PSMA, only CA9, or neither antigen.[3][4] For modeling the priming mechanism, co-culture with PSMA-expressing endothelial cells can be employed.[1][3]
Q3: Which cytotoxicity assay methods are most suitable for AB-2100?
A3: Several methods can be adapted for AB-2100 cytotoxicity assays, each with its own advantages and disadvantages. Commonly used assays include:
-
Luciferase-based assays: These are highly sensitive and involve target cells engineered to express luciferase. A decrease in luminescence corresponds to target cell death.[5][6]
-
LDH release assays: This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged target cells. It is a simple and reliable method.[7]
-
Flow cytometry-based assays: This method provides detailed information on the percentage of live, apoptotic, and necrotic target cells, and can also be used to analyze the phenotype of the CAR T-cells themselves.[8][9]
-
Impedance-based assays: This real-time method measures changes in electrical impedance as adherent target cells are killed and detach from the plate.[5]
Q4: How do I interpret a bell-shaped dose-response curve in my cytotoxicity assay?
A4: A bell-shaped curve, where cytotoxicity decreases at very high effector-to-target (E:T) ratios, can sometimes be observed. This may be due to fratricide (CAR T-cells killing each other if they also express the target antigen), or activation-induced cell death (AICD) of the CAR T-cells at high levels of stimulation. It is important to test a range of E:T ratios to identify the optimal window for cytotoxicity.
Troubleshooting Guides
Below are common issues encountered during AB-2100 cytotoxicity assays and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High background cytotoxicity in control wells (with non-transduced T-cells) | Alloreactivity of T-cells against the target cell line.[9] | Use a target cell line that does not elicit an allogeneic response from the T-cells, or use T-cells from a compatible donor. |
| Non-specific T-cell activation. | Ensure T-cells are not overly activated during manufacturing. Include a "T-cells alone" control to assess baseline activation. | |
| Low or no cytotoxicity with PSMA+/CA9+ target cells | Sub-optimal Effector-to-Target (E:T) ratio. | Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal concentration of AB-2100 cells.[5] |
| Insufficient co-culture incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for cytotoxicity. | |
| T-cell exhaustion, especially in long-term assays.[10] | For long-term studies, consider a "repeated challenge" assay where fresh target cells are added periodically.[10] Analyze T-cells for exhaustion markers like PD-1.[11] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure thorough mixing of both effector and target cells before and during plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. | |
| Discrepancy between different cytotoxicity assay methods | Different assays measure different aspects of cell death. | Use multiple assay methods to confirm results. For example, an LDH assay (measures membrane integrity) can be complemented with a caspase assay (measures apoptosis). |
| Interference of assay reagents with AB-2100 or target cells. | Run appropriate controls, such as "reagent only" and "cells with reagent" to check for direct interactions. |
Experimental Protocols
Standard Co-culture Cytotoxicity Assay (Luciferase-based)
This protocol describes a standard cytotoxicity assay using target cells engineered to express luciferase.
Materials:
-
AB-2100 CAR T-cells
-
Target tumor cells (PSMA+/CA9+, PSMA+/CA9-, PSMA-/CA9+, PSMA-/CA9-) engineered to express luciferase
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Target Cell Seeding: Seed the target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 20,000 cells/well) and allow them to adhere overnight.
-
Effector Cell Addition: The next day, add AB-2100 cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 2:1, 5:1, 10:1).[5]
-
Controls: Include the following controls:
-
Target cells only (for spontaneous death)
-
Target cells with non-transduced T-cells (for non-specific killing)
-
Medium only (for background luminescence)
-
-
Co-incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.[5]
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Spontaneous Death - Experimental Value) / Spontaneous Death
Long-Term Cytotoxicity "Repeated Challenge" Assay
This assay evaluates the sustained killing capacity of AB-2100 cells.
Materials:
-
Same as the standard assay
Procedure:
-
Initial Setup: Set up the co-culture as described in the standard protocol.
-
First Cytotoxicity Measurement: At 24 or 48 hours, carefully collect a small aliquot of the supernatant for an LDH assay or measure luminescence if using luciferase-expressing target cells.
-
Repeated Challenge: After the first measurement, add a fresh batch of target cells to the same wells, maintaining the initial E:T ratio based on the surviving effector cells.[10]
-
Subsequent Measurements: Repeat the measurement and target cell addition every 48-72 hours for the duration of the experiment (e.g., up to 7 days).[10]
-
Data Analysis: Plot the cytotoxicity over time to assess the sustained killing ability of the AB-2100 cells.
Data Presentation
Table 1: Example Data from a 48-hour Cytotoxicity Assay
| Effector Cell Type | Target Cell Line | E:T Ratio | % Cytotoxicity (Mean ± SD) |
| AB-2100 | A498 (PSMA+/CA9+) | 1:1 | 35.2 ± 3.1 |
| AB-2100 | A498 (PSMA+/CA9+) | 5:1 | 78.9 ± 5.6 |
| AB-2100 | A498 (PSMA+/CA9+) | 10:1 | 91.4 ± 4.2 |
| AB-2100 | PC-3 (PSMA+/CA9-) | 10:1 | 8.1 ± 1.5 |
| AB-2100 | HEK293 (PSMA-/CA9+) | 10:1 | 5.3 ± 0.9 |
| Non-transduced T-cells | A498 (PSMA+/CA9+) | 10:1 | 4.5 ± 1.1 |
Visualizations
Caption: AB-2100 "AND" logic gate signaling pathway.
Caption: General workflow for an AB-2100 cytotoxicity assay.
Caption: Troubleshooting logic for low cytotoxicity results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. In vitro tumor cell rechallenge for predictive evaluation of chimeric antigen receptor T cell antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a repeated challenge assay to evaluate immune cell-mediated cytotoxicity in vitro | Axion Biosystems [axionbiosystems.com]
mitigating off-target effects of AB-2100 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AB-2100, an autologous integrated circuit T (ICT) cell therapy. Our focus is to help you mitigate and understand potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AB-2100 and how does it address off-target effects?
A1: AB-2100 is an autologous CAR T-cell therapy engineered with a sequential "AND" logic gate to enhance tumor specificity and reduce the risk of "on-target, off-tumor" toxicity.[1][2] This is a significant concern with CAR T-cell therapies, where the target antigen is also expressed on healthy tissues.[3][4][5] AB-2100 is designed to treat clear cell renal cell carcinoma (ccRCC) by targeting the tumor-associated antigen Carbonic Anhydrase IX (CA9).[1][6]
To mitigate the risk of attacking healthy tissues that may also express CA9, AB-2100 requires a dual-antigen recognition system for full activation.[1][7] It consists of:
-
A priming receptor (PrimeR) that recognizes Prostate-Specific Membrane Antigen (PSMA), which is present on the tumor neovasculature of ccRCC.[1][2]
-
An inducible CA9-targeted CAR that is only expressed after the PrimeR has engaged with PSMA.[1][2]
This means AB-2100 T cells should only become fully cytotoxic when they encounter both PSMA and CA9, a combination expected to be highly specific to the tumor microenvironment.[2][8]
Q2: What are the potential off-target effects I should be aware of when using AB-2100 in my experiments?
A2: The primary off-target concern for AB-2100 is the potential for "on-target, off-tumor" toxicity. This could occur if:
-
Leaky activation: The CA9-CAR is expressed at low levels even without PSMA engagement, leading to the killing of healthy cells that are PSMA-negative but CA9-positive.
-
Unexpected co-expression: Healthy tissues unexpectedly co-express both PSMA and CA9, making them targets for activated AB-2100 cells.
-
Bystander effect: In a three-way co-culture or in vivo, the activation of AB-2100 by target-positive cells could lead to the release of cytokines that harm nearby target-negative cells.
It is also important to consider standard CAR T-cell therapy-related toxicities like Cytokine Release Syndrome (CRS) and Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) in in vivo models, although the logic gate is designed to minimize these by restricting widespread activation.[9]
Q3: How can I experimentally validate the "AND" logic gate functionality of AB-2100?
A3: Validating the "AND" logic gate is crucial. This involves a series of co-culture experiments using various target cell lines with different antigen expression profiles. The goal is to demonstrate that AB-2100 is only fully activated and cytotoxic when both PSMA and CA9 are present.
Here is a summary of the required experimental groups:
| Target Cell Line | PSMA Expression | CA9 Expression | Expected AB-2100 Response |
| Group 1 (Negative Control) | Negative | Negative | No activation/cytotoxicity |
| Group 2 (PSMA only) | Positive | Negative | Priming (potential low-level activation, no significant cytotoxicity) |
| Group 3 (CA9 only) | Negative | Positive | No activation/cytotoxicity |
| Group 4 (Positive Control) | Positive | Positive | Full activation and potent cytotoxicity |
Key readouts for these experiments include cytotoxicity (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay or real-time cell analysis) and T-cell activation (e.g., measuring cytokine release like IFN-γ and TNF-α, or assessing expression of activation markers like CD69 and CD25).[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cytotoxicity against CA9-positive, PSMA-negative cells | Leaky CA9-CAR expression: The inducible system may not be completely off in the basal state. | 1. Titrate Effector-to-Target (E:T) Ratio: Use a lower E:T ratio to see if the effect is dose-dependent. 2. Time-course Analysis: Assess cytotoxicity at earlier time points; leaky expression may lead to slower killing kinetics. 3. Molecular Analysis: Quantify basal CA9-CAR mRNA and surface protein expression on AB-2100 cells via qPCR and flow cytometry, respectively. |
| Low or no cytotoxicity against dual-positive (PSMA+/CA9+) cells | Inefficient Priming: The PSMA-PrimeR engagement may not be sufficient to induce robust CA9-CAR expression. | 1. Verify Antigen Expression: Confirm high levels of both PSMA and CA9 on target cells using flow cytometry. 2. Optimize Co-culture Conditions: Ensure optimal cell densities and incubation times. Consider a pre-incubation step of AB-2100 with PSMA-positive cells before adding CA9-positive cells to model vascular priming.[1] 3. Assess CA9-CAR Induction: Measure the upregulation of CA9-CAR expression on AB-2100 cells after co-culture with PSMA-positive cells. |
| Inconsistent results between experimental repeats | Variability in cell lines or AB-2100 product: Differences in antigen expression levels on target cells or variability in the transduction efficiency and viability of AB-2100 cells can lead to inconsistent outcomes. | 1. Cell Line Authentication: Regularly verify the antigen expression profile of your target cell lines. 2. Quality Control of AB-2100: Assess the viability, transduction efficiency (CAR expression), and phenotype of each batch of AB-2100 cells before use. 3. Use Control T-cells: Include non-transduced T-cells from the same donor as a negative control to account for alloreactivity.[12] |
| High background cytokine release in control wells | T-cell health and handling: T-cells may be stressed or over-stimulated during manufacturing or handling, leading to non-specific cytokine release. | 1. Review Cell Handling Procedures: Ensure proper and gentle handling of T-cells during thawing, washing, and plating. 2. Allow for Rest: Let the AB-2100 cells rest in culture for a few hours after thawing before starting the co-culture experiment. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Real-Time Cell Analysis (xCELLigence)
This protocol is designed to assess the specific killing of target cells by AB-2100 in real-time.
Materials:
-
AB-2100 cells
-
Target cell lines (PSMA-/CA9-, PSMA+/CA9-, PSMA-/CA9+, PSMA+/CA9+)
-
Non-transduced T-cells (negative control)
-
xCELLigence Real-Time Cell Analyzer
-
E-Plates 96
-
Appropriate cell culture medium
Methodology:
-
Plate Target Cells: Seed the different target cell lines in the wells of an E-Plate 96 at a density optimized for each cell line. Allow the cells to adhere and grow until they reach the log phase (this will be monitored by the xCELLigence instrument).
-
Add Effector Cells: Once the target cells are in their log growth phase, add the AB-2100 or control T-cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Real-Time Monitoring: Place the E-Plate back on the xCELLigence instrument and monitor the cell index (a measure of cell number and adhesion) in real-time for 24-72 hours.
-
Data Analysis: The cell index will decrease as the target cells are killed. Normalize the data to the time of effector cell addition. Compare the killing curves for the different target cell groups and E:T ratios.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the release of key cytokines (IFN-γ, TNF-α) as an indicator of T-cell activation.
Materials:
-
Supernatants from the in vitro cytotoxicity assay (Protocol 1)
-
ELISA kits for human IFN-γ and TNF-α
-
96-well ELISA plate
-
Plate reader
Methodology:
-
Collect Supernatants: At the end of the co-culture experiment (e.g., at 24 or 48 hours), carefully collect the cell culture supernatants. Centrifuge to remove any cells or debris.
-
Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure Absorbance: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the absorbance values to a standard curve. Compare the cytokine levels across the different experimental groups.
Visualizations
Caption: AB-2100 "AND" logic gate signaling pathway.
Caption: Workflow for validating AB-2100 specificity.
Caption: Troubleshooting unexpected off-target cytotoxicity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Advancing CAR T Cell Therapy with Logic Gate Engineering [cellandgene.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CART Cell Therapy Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. Challenges in the preclinical design and assessment of CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance AB-2100 efficacy in solid tumors
Technical Support Center: AB-2100
Welcome to the technical support center for AB-2100, a novel cell therapy for solid tumors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of AB-2100 in your experiments.
Disclaimer: AB-2100 is a fictional agent for the purpose of this guide. The underlying scientific principles are based on existing research in oncology and cell therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AB-2100?
A1: AB-2100 is an Integrated Circuit T (ICT) cell therapy. It utilizes CRISPR-mediated insertion of a large synthetic DNA cassette into T cells.[1][2] This cassette engineers the T cells to overcome the immunosuppressive tumor microenvironment (TME) and selectively target tumor cells while sparing normal tissues.[1][2][3] The key features include a synthetic logic gate that requires the presence of two distinct proteins on cancer cells for activation, shRNAs to protect the T cells against immunosuppressive signals, and a synthetic pathway activator to enhance the potency and persistence of the engineered T cells.[1][3]
Q2: What is the primary indication for AB-2100?
A2: AB-2100 is currently being investigated in a Phase 1/2 clinical trial for patients with clear-cell renal cell carcinoma (ccRCC) that has relapsed or is refractory to checkpoint and VEGF inhibitors.[1][2][3]
Q3: How is AB-2100 administered in a clinical setting?
A3: AB-2100 is administered as a single intravenous infusion following conditioning chemotherapy.[2][3]
Q4: What are the potential advantages of AB-2100's logic gate approach?
A4: The synthetic logic gate is designed to improve the safety and specificity of the cell therapy. By requiring the presence of two antigens that are in close proximity on the tumor, it aims to minimize "on-target, off-tumor" toxicity, where a conventional CAR T-cell therapy might attack healthy tissues that express a single target antigen.[3]
Q5: What are some general strategies to enhance the efficacy of T-cell therapies like AB-2100 in solid tumors?
A5: Overcoming the immunosuppressive tumor microenvironment is key. Strategies include combining the cell therapy with agents that target immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells), checkpoint inhibitors (e.g., anti-PD-1 antibodies), or therapies that modulate cytokine signaling.[4] Additionally, optimizing the conditioning chemotherapy regimen can enhance the expansion and persistence of the infused T cells.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical evaluation of therapies like AB-2100.
Issue 1: Suboptimal tumor control in a xenograft model despite initial response.
-
Question: My patient-derived xenograft (PDX) model of ccRCC initially responded to AB-2100, but the tumors began to regrow after a few weeks. What could be the cause and how can I investigate it?
-
Possible Causes & Troubleshooting Steps:
-
Antigen Loss: The tumor may have lost one or both of the target antigens recognized by the AB-2100 logic gate.
-
Action: Harvest the relapsed tumors and perform immunohistochemistry (IHC) or flow cytometry to assess the expression levels of the target antigens compared to the pre-treatment tumors.
-
-
T-Cell Exhaustion: The infused AB-2100 T cells may have become exhausted due to chronic stimulation within the tumor microenvironment.
-
Action: Analyze the phenotype of tumor-infiltrating lymphocytes (TILs) from the relapsed tumors. Look for high expression of exhaustion markers like PD-1, TIM-3, and LAG-3.
-
-
Immunosuppressive TME: The tumor may have developed or enhanced an immunosuppressive microenvironment.
-
Action: Characterize the TME of the relapsed tumors. Use flow cytometry or single-cell RNA sequencing to quantify immunosuppressive cell populations (e.g., Tregs, MDSCs) and analyze the cytokine profile.
-
-
Consider Combination Therapy: Based on your findings, a combination approach may be necessary.
-
If T-cell exhaustion is observed, combining AB-2100 with a PD-1 inhibitor could reinvigorate the anti-tumor response.[4]
-
If the TME is highly immunosuppressive, consider agents that target specific suppressive pathways.
-
-
Issue 2: High variability in efficacy across different patient-derived models.
-
Question: I'm testing AB-2100 on a panel of ccRCC PDX models, and the efficacy is highly variable. How can I identify predictive biomarkers of response?
-
Possible Causes & Troubleshooting Steps:
-
Baseline Target Expression: The level and homogeneity of target antigen expression can significantly impact efficacy.
-
Action: Before treatment, thoroughly characterize the antigen expression on all PDX models using quantitative methods like quantitative immunofluorescence (QIF) or flow cytometry. Correlate these baseline levels with treatment outcomes.
-
-
Tumor Microenvironment Heterogeneity: The baseline immune composition of the TME can influence the ability of AB-2100 to function.
-
Action: Profile the TME of each PDX model prior to treatment. Analyze the presence of pre-existing T cells, myeloid cells, and the expression of checkpoint ligands like PD-L1. This can help stratify models into "hot" (inflamed) vs. "cold" (non-inflamed) and correlate with response.
-
-
Genomic and Transcriptomic Differences: Underlying genetic mutations or gene expression signatures in the tumor cells may confer intrinsic resistance.
-
Action: Perform whole-exome and RNA sequencing on the PDX models. Look for mutations or expression signatures in pathways related to cell survival, apoptosis, and interferon signaling that correlate with resistance or sensitivity to AB-2100.
-
-
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes.
Table 1: Preclinical Efficacy of AB-2100 in ccRCC Patient-Derived Xenograft (PDX) Models
| PDX Model | Target Antigen 1 (MFI) | Target Antigen 2 (% Positive) | Baseline CD8+ T cell Infiltration | Outcome with AB-2100 |
| RCC-01 | 15,200 | 95% | High | Complete Response |
| RCC-02 | 14,500 | 91% | Low | Partial Response |
| RCC-03 | 5,100 | 85% | Moderate | Stable Disease |
| RCC-04 | 16,000 | 45% | High | Progressive Disease |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Combination Study in a Resistant PDX Model (RCC-04)
| Treatment Group | N | Tumor Growth Inhibition (TGI) | Increase in CD8+ TILs |
| Vehicle Control | 10 | 0% | - |
| AB-2100 Monotherapy | 10 | 15% | 1.5-fold |
| Anti-PD-1 Monotherapy | 10 | 10% | 1.2-fold |
| AB-2100 + Anti-PD-1 | 10 | 75% | 4.5-fold |
TILs: Tumor-Infiltrating Lymphocytes
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in PDX Models
-
Model Implantation: Implant tumor fragments (approx. 3x3 mm) from a patient-derived xenograft subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumors twice weekly with digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, AB-2100, Combination Therapy).
-
Conditioning: Administer a non-myeloablative conditioning regimen, such as cyclophosphamide, 1-2 days prior to T cell infusion to create space for the adoptively transferred cells.
-
Cell Therapy Administration: Administer a single dose of AB-2100 (e.g., 10 x 10⁶ CAR-positive T cells) via intravenous (tail vein) injection.
-
Combination Agent Dosing: If applicable, begin dosing with the combination agent (e.g., anti-PD-1 antibody) on the day of T cell infusion and continue as per the established schedule.
-
Endpoint Analysis: Continue monitoring tumor growth until tumors reach the predetermined endpoint volume. At the end of the study, harvest tumors and spleens for downstream analysis (e.g., flow cytometry, IHC).
Protocol 2: Flow Cytometry Analysis of Tumor Microenvironment
-
Tumor Dissociation: Harvest fresh tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.
-
Cell Staining:
-
Count cells and aliquot approximately 1-2 x 10⁶ cells per tube.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with a panel of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, CD25, FOXP3, CD11b, Gr-1, PD-1, TIM-3).
-
For intracellular targets (e.g., FOXP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their abundance and phenotype.
Visualizations
References
- 1. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in AB-2100 experimental results
Technical Support Center: AB-2100
Welcome to the technical support center for AB-2100. This resource is designed to help you address variability in your experimental results by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in assays using AB-2100?
High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1] Additionally, environmental factors like temperature and CO2 levels, as well as the quality and storage of reagents, can impact assay performance.[1]
Q2: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check first?
A high intra-assay CV is often traced back to three main areas:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability. Ensure pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions.[1]
-
Cell Seeding: Uneven cell distribution in the wells leads to significant differences. Ensure your cell suspension is homogenous by gently mixing it before and during plating.[1][2] Letting cells settle in the pipette or reservoir can cause inconsistent seeding.
-
Reagent Mixing: Inadequate mixing of AB-2100 or detection reagents within the wells can result in a non-uniform reaction.[1]
Q3: I am observing a poor or inconsistent dose-response curve. What are the potential causes?
An inconsistent or absent dose-response curve can arise from several factors.[3] Common culprits include issues with compound solubility and stability; ensure AB-2100 is fully dissolved in the final assay medium.[3] The health and passage number of your cells can significantly impact outcomes; unhealthy or high-passage cells may respond inconsistently.[3] Finally, the specific assay parameters, such as incubation times and detection methods, can influence the shape of the curve.[3] It is also important to use a proper curve-fitting statistical model.[4][5]
Q4: How can I mitigate "edge effects" in my 96-well plates?
Edge effects, where outer wells behave differently, are often due to uneven temperature or increased evaporation during incubation.[1] To mitigate this, fill the outermost wells with sterile media or PBS to act as a humidity barrier.[1] Avoid stacking plates in the incubator and ensure proper humidification.[1]
Figure 1. Troubleshooting workflow for high coefficient of variation (CV).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues.
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Sub-optimal Reagent Concentration: Detection reagent concentration may be too high. 2. Incomplete Washing: Residual reagents or cell debris remain in wells. 3. Cell Contamination: Mycoplasma or bacterial contamination can affect readouts.[1] | 1. Titrate detection reagents to find the optimal concentration with a good signal-to-background ratio. 2. Ensure wash steps are performed thoroughly and consistently across the plate. 3. Regularly test cell cultures for mycoplasma contamination. |
| Low Assay Signal / Small Window | 1. Low Cell Number: Insufficient cell seeding density.[1] 2. Unhealthy Cells: Cells are stressed, non-viable, or in the wrong growth phase.[6] 3. Insufficient Incubation Time: Incubation with AB-2100 or detection reagent is too short.[1] 4. Inactive Compound: AB-2100 may have degraded due to improper storage or handling. | 1. Optimize cell seeding density to ensure a robust signal.[6] See Table 1 for guidance. 2. Use cells in the logarithmic growth phase with high viability (>95%). Do not use cells of a high passage number.[6] 3. Perform a time-course experiment to determine the optimal incubation time for both the compound and the detection reagent. 4. Prepare fresh dilutions of AB-2100 from a validated stock for each experiment. |
| Inconsistent Dose-Response (Inter-Assay) | 1. Reagent Variability: Using different lots of media, serum, or reagents.[6] 2. Cell Passage Number: Significant differences in cell passage number between experiments.[1] 3. Protocol Deviations: Minor, undocumented changes in the protocol between runs. | 1. Use the same lot of critical reagents for a set of related experiments. Maintain detailed records of lot numbers.[6] 2. Standardize the passage number range for all experiments. Create a cell bank to ensure a consistent source. 3. Adhere strictly to a detailed Standard Operating Procedure (SOP).[1] |
Table 1: Recommended Cell Seeding Density Optimization
The optimal seeding density is crucial for reproducible results and depends on the cell type.[7] An initial optimization experiment is highly recommended.
| Parameter | Low Density | Optimal Density | High Density |
| Cell Count (per well) | 500 - 1,500 | 2,000 - 10,000 | >20,000 |
| Observed Effect | Slow growth, poor signal.[2] | Consistent growth, robust assay window.[8] | Rapid nutrient depletion, contact inhibition, altered cell behavior.[2] |
| Recommendation | Not recommended for most assays. | Target range for most cell lines. | Avoid; can lead to artifacts and high variability. |
Experimental Protocols
Protocol: Standard Cell Viability Assay with AB-2100
This protocol outlines a typical workflow for assessing the effect of AB-2100 on cell viability using a resazurin-based detection method.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95%.
-
Prepare a single-cell suspension in a pre-warmed complete growth medium.
-
Seed cells into a 96-well clear-bottom plate at the predetermined optimal density.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AB-2100 in 100% DMSO.
-
Perform a serial dilution of the AB-2100 stock in a complete growth medium to create 2X working concentrations.
-
Remove the medium from the cell plate and add 100 µL of the 2X AB-2100 working solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Prepare the resazurin (B115843) detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 560nm/590nm).
-
-
Data Analysis:
Figure 2. Standard experimental workflow for a cell viability assay with AB-2100.
Disclaimer: AB-2100 is a hypothetical product. The information provided is based on best practices for cell-based assay development and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. ibidi.com [ibidi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of AB-2100 for Tumor Antigens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AB-2100 is an autologous integrated circuit T (ICT) cell therapy currently in clinical development for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2][3] This guide provides an objective comparison of AB-2100's performance with other CAR T-cell therapies, supported by available preclinical experimental data. The information is intended to help researchers and drug development professionals evaluate the specificity and potential of this novel therapeutic approach.
AB-2100: A Dual-Antigen Targeting Strategy
AB-2100 is engineered with a sequential "AND" logic gate that requires the presence of two distinct tumor antigens for full T-cell activation: Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[2][4] This innovative design aims to enhance tumor specificity and minimize "on-target, off-tumor" toxicities, a significant challenge in solid tumor immunotherapy.
The mechanism relies on a priming receptor that recognizes PSMA, which is expressed on the tumor neovasculature.[4] Engagement of this priming receptor initiates the expression of a chimeric antigen receptor (CAR) that targets CA9, an antigen highly expressed on ccRCC cells.[4] This sequential activation ensures that the cytotoxic activity of the T-cells is localized to the tumor microenvironment where both antigens are present.
Preclinical Validation of AB-2100 Specificity
Preclinical studies have been conducted to validate the dual-antigen specificity and anti-tumor efficacy of AB-2100. These studies have reportedly demonstrated that AB-2100 selectively eliminates tumor cells expressing both PSMA and CA9, while sparing cells that express only one of the antigens.
Key Preclinical Findings (Qualitative Summary):
-
In Vitro Cytotoxicity: Assays showed that AB-2100 effectively killed tumor cell lines expressing both PSMA and CA9. In contrast, minimal to no killing was observed against cell lines expressing only CA9.
-
In Vivo Xenograft Models: In animal models bearing two distinct tumors, one expressing only CA9 and the other expressing both PSMA and CA9, AB-2100 demonstrated selective eradication of the dual-antigen expressing tumor.
While the qualitative outcomes of these studies are promising, detailed quantitative data from these preclinical experiments are not yet publicly available.
Comparative Landscape: Alternative CAR T-Cell Therapies for ccRCC
Several other CAR T-cell therapies are in development for ccRCC, primarily targeting single antigens. These alternatives provide a basis for comparison with the dual-antigen approach of AB-2100.
| Therapy Name | Target Antigen(s) | Key Features | Publicly Available Preclinical Data |
| AB-2100 | PSMA and CA9 | Sequential "AND" logic gate for enhanced specificity.[2][4] | Qualitative descriptions of selective killing in vitro and in vivo. Quantitative data not available. |
| CTX130 | CD70 | Allogeneic (off-the-shelf) CAR T-cell therapy.[5] | In vitro cytotoxicity data and in vivo tumor regression data are publicly available.[5] |
| ALLO-316 | CD70 | Allogeneic CAR T-cell therapy. | Preclinical activity has been reported, but detailed quantitative data is limited in the public domain. Clinical response rates are available.[6] |
| Dual CAIX/CD70 CAR-T | CAIX and CD70 | Dual-targeting approach to address tumor heterogeneity.[7] | Preclinical studies are ongoing, with limited publicly available data.[7] |
Quantitative Data Summary
Detailed quantitative preclinical data for AB-2100 is not publicly available. However, for comparison, preclinical data for CTX130, a CD70-targeting CAR T-cell therapy, has been published.
Table 1: Preclinical In Vitro Cytotoxicity of CTX130
| Target Cell Line | CD70 Expression | Effector:Target Ratio | % Cell Lysis |
| A498 | High | 4:1 | ~80% |
| ACHN | Low | 4:1 | ~40% |
| MCF7 | Negative | 4:1 | ~0% |
| (Data interpreted from graphical representations in published preclinical studies for CTX130)[5] |
Table 2: Preclinical In Vivo Efficacy of CTX130 in A498 Xenograft Model
| Treatment Group | Number of Mice | Outcome |
| Untreated | 5 | Progressive tumor growth |
| CTX130 | 5 | Complete tumor regression |
| CD70+ anti-CD70 CAR T | 4 | No significant antitumor activity |
| (Data from a preclinical study of CTX130)[5] |
Experimental Protocols
Below are generalized protocols for key experiments used to validate CAR T-cell specificity and efficacy, based on standard methodologies in the field.
In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This assay quantifies the ability of CAR T-cells to kill target tumor cells.
-
Cell Preparation:
-
Target tumor cells (expressing the antigen(s) of interest) are labeled with a fluorescent dye (e.g., CFSE).
-
Effector CAR T-cells are prepared at various concentrations.
-
-
Co-culture:
-
Labeled target cells are co-cultured with effector CAR T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Control groups include target cells alone and target cells with non-transduced T-cells.
-
The co-culture is incubated for a specified period (e.g., 4, 24, or 48 hours).
-
-
Staining and Analysis:
-
A viability dye (e.g., 7-AAD or Propidium Iodide) is added to the co-culture.
-
The cells are analyzed by flow cytometry.
-
-
Data Interpretation:
-
The percentage of target cells that are positive for the viability dye is determined, indicating cell death.
-
Specific lysis is calculated by subtracting the percentage of dead target cells in the control group from the experimental group.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor activity of CAR T-cells in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
-
Tumor Implantation:
-
Human tumor cells expressing the target antigen(s) are injected subcutaneously or intravenously into the mice.
-
For dual-antigen specificity studies, two tumors with different antigen expression profiles can be implanted on opposite flanks of the same mouse.
-
-
CAR T-Cell Administration:
-
Once tumors are established (reaching a certain volume), CAR T-cells are administered to the mice, typically via intravenous injection.
-
Control groups may include mice receiving no treatment or mice receiving non-transduced T-cells.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal well-being is monitored throughout the study.
-
The study concludes when tumors in the control group reach a predetermined size, or at a specified time point.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis is performed to compare the anti-tumor efficacy between different treatment groups.
-
Visualizations
Caption: AB-2100 "AND" logic gate mechanism for tumor-specific activation.
Caption: Experimental workflow for validating AB-2100 specificity.
Caption: General CAR T-cell activation signaling pathway.
References
- 1. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 2. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 3. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. CD70-Targeted Allogeneic CAR T-Cell Therapy for Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allogene Therapeutics Reports Promising Phase 1 Results for ALLO-316 in Advanced Renal Cell Carcinoma [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
A Comparative Analysis of AB-2100 and CAR-T Therapies for Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy for renal cell carcinoma (RCC) is rapidly evolving, with chimeric antigen receptor (CAR)-T cell therapies showing promise in early clinical trials. This guide provides a detailed comparison of a novel investigational therapy, AB-2100, with other CAR-T therapies currently under investigation for RCC. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these emerging treatments.
Introduction to Therapeutic Strategies
Standard CAR-T cell therapy involves genetically engineering a patient's T cells to express a CAR that recognizes a specific antigen on tumor cells.[1][2] This approach has demonstrated significant success in hematologic malignancies.[1][3] However, its application in solid tumors like RCC faces challenges, including on-target, off-tumor toxicity and the immunosuppressive tumor microenvironment.[1]
AB-2100 is a next-generation, autologous integrated circuit T (ICT) cell therapy designed to address these challenges. It employs a sophisticated "AND" logic gate, requiring the presence of two different antigens to initiate a full anti-tumor response, thereby aiming to enhance tumor specificity and reduce toxicity.[4][5][6][7][8]
Conventional CAR-T therapies for RCC are also in development, primarily targeting single antigens highly expressed on RCC cells, such as CD70 or carbonic anhydrase IX (CAIX).[3] These therapies are being investigated in various clinical trials to determine their safety and efficacy.[3][9]
Mechanism of Action and Signaling Pathways
AB-2100: A Dual-Antigen Targeting Approach
AB-2100 utilizes a sequential "AND" logic gate to achieve high tumor specificity. The T cells are engineered with two key components:
-
A priming receptor (PrimeR) that recognizes prostate-specific membrane antigen (PSMA), which is expressed on the tumor neovasculature of clear cell RCC (ccRCC).[5][6][7][8][10]
-
An inducible CAR that targets carbonic anhydrase IX (CAIX), an antigen widely expressed on ccRCC cells.[5][6][7][8][10]
Engagement of the PrimeR with PSMA on tumor endothelial cells triggers the expression of the anti-CAIX CAR.[6][7][8][10] The newly expressed CAR can then recognize and bind to CAIX on adjacent tumor cells, leading to their destruction.[6][7][8][10] This two-step activation process is designed to restrict T cell activity to the tumor site, where both antigens are present, thus minimizing damage to healthy tissues that may express only one of the antigens.[4][5][6][7][8]
Furthermore, AB-2100 is "armored" with additional features to overcome the immunosuppressive tumor microenvironment. These include:
-
shRNAs targeting FAS and TGFBR2: These molecules are designed to protect the engineered T cells from apoptosis and immunosuppressive signals within the tumor.[5][11][12]
-
A synthetic pathway activator (SPA): This component provides constitutive STAT3 signaling to enhance T cell cytotoxicity, expansion, and persistence.[5][6][7][8][12][13]
References
- 1. targetedonc.com [targetedonc.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Current and future perspectives on CAR-T cell therapy for renal cell carcinoma: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 5. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel CAR T Cell Therapy May Show Benefit in Patients With Advanced Clear Cell Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of AB-2100 and Other Cell Therapies for Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, cell therapies are emerging as a powerful modality for treating solid tumors, a domain historically fraught with challenges. This guide provides a comparative analysis of AB-2100, an investigational integrated circuit T (ICT) cell therapy, against other cell therapy approaches for the treatment of clear cell renal cell carcinoma (ccRCC). This objective comparison is supported by preclinical experimental data to aid researchers and drug development professionals in their understanding of the current therapeutic landscape.
Introduction to AB-2100: A Multi-Modular Approach
AB-2100 is an autologous T cell therapy engineered with multiple synthetic modules to address the complexities of treating ccRCC.[1][2] Developed by Arsenal Biosciences, this investigational therapy is currently in a Phase 1/2 clinical trial (NCT06245915).[3][4] The core features of AB-2100 are designed to enhance tumor specificity and overcome the immunosuppressive tumor microenvironment (TME).[5]
A key innovation in AB-2100 is its sequential "AND" logic gate, which requires the recognition of two distinct antigens before T cell activation.[5][6] This system is designed to improve the safety profile by minimizing off-tumor toxicity.[6] The priming receptor targets Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC, and upon engagement, induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC cells.[5][6]
To counteract the hostile TME, AB-2100 is "armored" with additional modules:
-
shRNA-miR module: This module leads to the constitutive knockdown of FAS and TGFBR2, rendering the T cells resistant to FASL-mediated apoptosis and the immunosuppressive effects of TGF-β.[1][5]
-
Synthetic Pathway Activator (SPA): This module drives constitutive STAT3 signaling, which enhances T cell cytotoxicity, expansion, and functional persistence.[1][2][6]
The entire genetic cassette is integrated into the T cell genome using a CRISPR-mediated knock-in at a designated safe-harbor locus.[2][3]
Comparative Landscape of Cell Therapies for ccRCC
While AB-2100 presents a highly engineered approach, several other cell therapy strategies are being investigated for ccRCC and other solid tumors. These can be broadly categorized as other CAR-T therapies, T-Cell Receptor (TCR)-engineered T cells, and Tumor-Infiltrating Lymphocytes (TILs).
CAR-T Cell Therapies
Beyond the dual-antigen targeting of AB-2100, other CAR-T therapies for ccRCC primarily focus on single antigen targets, with CD70 being a prominent example.
-
CD70-Targeting CAR-T Cells (e.g., CTX130, ALLO-316, ADI-270): CD70 is highly expressed in ccRCC.[7][8]
-
CTX130 is an allogeneic CAR-T therapy that has shown a manageable safety profile and a disease control rate of 81.3% in a Phase 1 trial, including one durable complete response.[9][10][11]
-
ALLO-316 is another allogeneic CD70-targeting CAR-T therapy that has demonstrated anti-tumor activity in patients who have failed prior therapies.[12][13] Preclinical data supported its ability to mediate efficient killing of leukemic cells.[2]
-
ADI-270 is an allogeneic gamma delta CAR-T cell therapy candidate targeting CD70. Preclinical data have shown significant tumor growth inhibition and potent in vitro cytotoxicity.[5][14] It is also "armored" with a dominant-negative TGF-β receptor to resist the TME.
-
-
c-MET-Targeting CAR-T Cells: The c-MET proto-oncogene is another potential target in renal cell carcinoma. Preclinical studies have shown that anti-c-met CAR-T cells can suppress tumor growth in orthotopic mouse models of papillary renal cell carcinoma.[4][15][16][17]
-
PSMA-Targeting CAR-T Cells: While AB-2100 uses PSMA as a priming antigen, other therapies target PSMA directly for its expression on the tumor vasculature and in some solid tumors. Preclinical models have demonstrated the potent anti-tumor efficacy of PSMA-targeting CAR-T cells.[1]
T-Cell Receptor (TCR)-Engineered T Cells
TCR-T cells are engineered to express a specific TCR that recognizes a peptide antigen presented by the major histocompatibility complex (MHC) on cancer cells. This allows for the targeting of intracellular antigens, broadening the range of potential targets beyond surface proteins. For ccRCC, research is ongoing to identify TCRs that recognize shared tumor antigens.[18][19] Preclinical studies have demonstrated that TCR-transduced T-cells can exhibit redirected cytotoxicity and cytokine release against tumor cell lines.[20][21]
Tumor-Infiltrating Lymphocytes (TILs)
TIL therapy involves isolating a patient's own T cells that have already infiltrated their tumor, expanding them in large numbers ex vivo, and then re-infusing them into the patient. The rationale is that these T cells are already primed to recognize the patient's specific tumor antigens. While TIL therapy has shown success in melanoma, its application in ccRCC has been under investigation, with efforts focused on optimizing the ex vivo expansion process to generate a more potent and persistent T cell product.[22][23]
Preclinical Data Comparison
Direct comparative studies between AB-2100 and other cell therapies for ccRCC are not yet available. However, a qualitative and, where possible, quantitative comparison of their preclinical performance can be made based on published data.
| Therapy | Target(s) | Key Features | In Vitro Cytotoxicity | In Vivo Tumor Model | TME Resistance |
| AB-2100 | PSMA (priming) & CA9 | "AND" logic gate, shRNA-miR (FAS & TGFBR2 knockdown), SPA (constitutive STAT3) | Selectively kills dual-antigen (PSMA+CA9+) expressing tumor cells.[24] | Enhanced anti-tumor activity in 786-O and A498 xenograft models.[25] Complete and durable responses in A498 model.[26] | Resistant to FASL- and TGF-β-mediated suppression.[25] |
| CTX130 | CD70 | Allogeneic | Favorable cytotoxicity profiles against CD70+ cell lines.[9] | Complete regression of RCC xenograft tumors.[9] | Next-generation CTX131 includes TGFβR2 knockout.[10] |
| ALLO-316 | CD70 | Allogeneic | Efficient killing of CD70+ leukemic cells.[2] | Anti-tumor activity against RCC cell line and patient-derived mouse tumor models.[27] | Not explicitly stated. |
| ADI-270 | CD70 | Allogeneic gamma delta T cells | Potent cytotoxicity against a panel of cancer cell lines with varying CD70 expression.[3][5] | Significant tumor growth inhibition in CD70+ clear cell RCC models.[5][14] | Armored with a dominant-negative TGF-β receptor II. |
| c-MET CAR-T | c-MET | Autologous | Not specified in detail. | Unambiguous suppression of tumor growth in an orthotopic PRCC model.[15][16] | Not explicitly stated. |
| TCR-T | Various intracellular antigens | MHC-restricted | Highly cytotoxic to ccRCC cell lines in an MHC-I-dependent manner.[18][19] | To be determined in vivo.[18] | Not explicitly stated. |
| TILs | Multiple tumor antigens | Polyclonal, patient-specific | Effective tumor cell killing after optimized expansion. | Not specified in detail. | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the preclinical evaluation of these cell therapies.
In Vitro Cytotoxicity Assay
-
Objective: To assess the ability of engineered T cells to kill target tumor cells.
-
General Protocol:
-
Target tumor cells (e.g., ccRCC cell lines) are cultured. For logic-gate assessments, cell lines expressing single or dual antigens are used.
-
Effector cells (CAR-T, TCR-T, or TILs) are co-cultured with target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[28]
-
The co-culture is incubated for a defined period (e.g., 4, 24, or 48 hours).
-
Target cell lysis is quantified using methods such as:
-
Chromium-51 release assay: Measures the release of radioactive chromium from pre-labeled target cells upon lysis.[28]
-
Lactate dehydrogenase (LDH) release assay: Measures the release of the cytosolic enzyme LDH into the supernatant.[1]
-
Flow cytometry-based assays: Target cells are labeled with a fluorescent dye, and after co-culture, a viability dye is added to differentiate live from dead target cells.[18][29]
-
Real-time impedance-based analysis (xCELLigence): Measures changes in electrical impedance as target cells are killed.[1]
-
Luciferase-based assays: Target cells engineered to express luciferase are used, and a decrease in luminescence indicates cell death.[28]
-
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of cell therapies in a living organism.
-
General Protocol for Subcutaneous Xenograft Model:
-
Immunodeficient mice (e.g., NSG mice) are subcutaneously injected with human tumor cells (e.g., 786-O, A498 ccRCC cell lines).[30][31]
-
Tumors are allowed to establish to a certain volume (e.g., 100-150 mm³).[30]
-
Mice are treated with a single intravenous injection of the cell therapy product.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.[14]
-
For dual-flank models, tumors with different antigen expression profiles are implanted on opposite flanks of the same mouse to assess specificity.
-
-
General Protocol for Orthotopic Xenograft Model:
-
Tumor cells are implanted into the corresponding organ of origin (e.g., the kidney for RCC) to better recapitulate the native TME.[15]
-
Treatment and monitoring follow a similar procedure to the subcutaneous model.
-
FAS Cross-Linking Assay
-
Objective: To assess the susceptibility of T cells to FAS-mediated apoptosis.
-
General Protocol:
-
T cells are incubated with an agonistic anti-Fas antibody (e.g., APO-1-3) to stimulate the Fas receptor.[32]
-
The anti-Fas antibody is often cross-linked with a secondary antibody to enhance receptor clustering and signaling.[13][32]
-
After incubation (e.g., 8 hours), apoptosis is measured by flow cytometry using Annexin V and a viability dye.[32]
-
TGF-β Resistance Assay
-
Objective: To determine if engineered T cells can maintain their function in the presence of the immunosuppressive cytokine TGF-β.
-
General Protocol:
-
CAR-T cells are cultured in the presence or absence of recombinant TGF-β.
-
The functionality of the T cells is assessed through:
-
Proliferation assays: Measuring T cell expansion over time.
-
Cytotoxicity assays: Performing a standard cytotoxicity assay with the addition of TGF-β to the co-culture.
-
Cytokine release assays: Measuring the production of effector cytokines (e.g., IFN-γ, TNF-α) in the presence of TGF-β.
-
-
Visualizing Mechanisms and Workflows
AB-2100 "AND" Gate Signaling Pathway
AB-2100 TME Resistance Mechanisms
General Xenograft Model Workflow
Conclusion
AB-2100 represents a sophisticated, multi-pronged approach to cell therapy for ccRCC, integrating a logic gate for enhanced safety and armoring strategies to overcome the immunosuppressive TME. While direct comparative data is limited, preclinical findings suggest it holds promise. Other cell therapies, particularly allogeneic CD70-targeting CAR-T cells, have also shown encouraging early clinical results. The field is rapidly advancing, with diverse strategies including TCR-T and TIL therapies also under active investigation. Future clinical trial data will be crucial to definitively position these novel therapies in the treatment paradigm for clear cell renal cell carcinoma. This guide serves as a summary of the current landscape based on available preclinical and early clinical information, and will be updated as more data becomes available.
References
- 1. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Chimeric Antigen Receptor T Cells (CAR T Cells) Activation by Coupling Intracellular Cytokine Staining with Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. ADI-270: an armored allogeneic gamma delta T cell therapy designed to target CD70-expressing solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Adicet Bio Presents Positive Preclinical Data on ADI-270 at the American Society of Gene and Cell Therapy (ASGCT) 26th Annual Meeting | Adicet Bio [investor.adicetbio.com]
- 7. Preclinical xenograft experiments to assess efficacy and expansion of CAR‐T cells [bio-protocol.org]
- 8. Advances in immunotherapy and targeted therapy for advanced clear-cell renal cell carcinoma: current strategies and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD70-Targeted Allogeneic CAR T-Cell Therapy for Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. CD70-Targeted Allogeneic CAR T-Cell Therapy for Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allogene Therapeutics Publishes Preclinical Data on ALLO-316, an AlloCAR T™ Candidate Targeting CD70 for the Treatment of Renal Cell Carcinoma, at AACR’s Annual Meeting and in Cancer Research Journal | Allogene Therapeutics [ir.allogene.com]
- 13. aacrmeetingnews.org [aacrmeetingnews.org]
- 14. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti‐tumor efficacy of human anti‐c‐met CAR‐T cells against papillary renal cell carcinoma in an orthotopic model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-tumor efficacy of human anti-c-met CAR-T cells against papillary renal cell carcinoma in an orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. GraphViz Examples and Tutorial [graphs.grevian.org]
- 21. researchgate.net [researchgate.net]
- 22. AB-2100 / ArsenalBio [delta.larvol.com]
- 23. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Allogene Therapeutics Publishes Preclinical Data on ALLO-316, an AlloCAR T™ Candidate Targeting CD70 for the Treatment of Renal Cell Carcinoma, at AACR’s Annual Meeting and in Cancer Research Journal | Allogene Therapeutics [ir.allogene.com]
- 28. mdpi.com [mdpi.com]
- 29. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 30. T-SIGn tumor reengineering therapy and CAR T cells synergize in combination therapy to clear human lung tumor xenografts and lung metastases in NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. yeasenbio.com [yeasenbio.com]
- 32. usp.org [usp.org]
AB-2100: A Preclinical Powerhouse Poised to Challenge the Standard of Care in Clear-Cell Renal Cell Carcinoma
For Immediate Release
SOUTH SAN FRANCISCO, CA – Arsenal Biosciences' novel investigational CAR T-cell therapy, AB-2100, is demonstrating significant promise in preclinical studies for the treatment of clear-cell renal cell carcinoma (ccRCC), positioning it as a potential future challenger to the current standards of care. While direct head-to-head clinical data is not yet available, a comparative analysis of preclinical data for AB-2100 and established clinical data for standard-of-care therapies highlights the potential of this next-generation immunotherapy.
AB-2100 is an autologous T-cell therapy engineered with a sophisticated "AND" logic gate, designed to enhance both safety and efficacy. This innovative approach requires the T-cells to recognize two separate antigens, prostate-specific membrane antigen (PSMA) and carbonic anhydrase IX (CA9), before launching a cytotoxic attack. This dual-antigen targeting system aims to minimize off-tumor effects, a common challenge with traditional CAR T-cell therapies.
Currently, the standard of care for advanced ccRCC involves combination therapies, primarily immune checkpoint inhibitors (ICIs) paired with vascular endothelial growth factor tyrosine kinase inhibitors (VEGF-TKIs). These regimens have demonstrated significant improvements in patient outcomes over previous monotherapies.
A Glimpse into the Preclinical Prowess of AB-2100
While clinical trial data for AB-2100 is forthcoming, with a Phase 1/2 trial initiated in April 2024, preclinical studies have yielded compelling results. In xenograft models using the 786-O and A498 human ccRCC cell lines, AB-2100 demonstrated complete and durable anti-tumor responses.[1] Although specific quantitative data from these preclinical studies are not publicly available, the qualitative descriptions from conference presentations suggest a high level of anti-tumor activity.
Current Standard of Care: A Benchmark of Efficacy
The current therapeutic landscape for advanced ccRCC is dominated by combination therapies that have shown significant efficacy in large-scale clinical trials. Below is a summary of key clinical trial data for two of the leading standard-of-care regimens.
Table 1: Clinical Efficacy of Standard-of-Care Regimens in Advanced ccRCC
| Treatment Regimen | Trial | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Complete Response (CR) Rate |
| Pembrolizumab + Axitinib (B1684631) | KEYNOTE-426 | 45.7 months | 15.7 months | 60.4% | 10.0% |
| Nivolumab (B1139203) + Ipilimumab | CheckMate-214 (Intermediate/Poor Risk) | 47.0 months | 11.6 months | 42% | 10% |
| Nivolumab + Cabozantinib | CheckMate-9ER | Not Reached (HR 0.60 vs Sunitinib) | 16.6 months | 55.7% | 8.0% |
Data is presented for the intent-to-treat population unless otherwise specified. Hazard Ratios (HR) are in comparison to sunitinib.
Understanding the Mechanisms: A Tale of Two Approaches
The standard-of-care therapies primarily work by releasing the brakes on the body's own immune system (ICIs) and by blocking the formation of new blood vessels that feed the tumor (VEGF-TKIs). AB-2100, on the other hand, represents a more direct and engineered anti-cancer strategy.
AB-2100 Signaling Pathway
The following diagram illustrates the "AND" logic gate mechanism of AB-2100.
Experimental Protocols: The Foundation of the Findings
The data presented for the standard-of-care therapies are derived from large, randomized, multicenter Phase 3 clinical trials. The preclinical evaluation of AB-2100 involved established xenograft models.
Representative Experimental Workflow: Xenograft Model
Methodology for Xenograft Studies: Human clear-cell renal cell carcinoma cell lines (786-O or A498) are cultured in vitro. These cells are then implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, the mice are treated with AB-2100.[1] Tumor growth is monitored regularly using calipers, and overall survival of the mice is recorded.[1] The anti-tumor activity of AB-2100 is evaluated by comparing tumor growth and survival in the treated group to a control group.
Methodology for Clinical Trials (KEYNOTE-426 & CheckMate-214): These were randomized, open-label, multicenter, Phase 3 trials in patients with previously untreated advanced clear cell renal cell carcinoma. Patients were randomized to receive either the combination therapy (pembrolizumab + axitinib or nivolumab + ipilimumab) or the control therapy (sunitinib). The primary endpoints were overall survival and progression-free survival.
Future Outlook
The strong preclinical data for AB-2100 provides a compelling rationale for its ongoing clinical development. While the current standards of care have significantly improved outcomes for patients with ccRCC, there remains a need for more effective and durable treatment options. The unique "AND" logic gate mechanism of AB-2100 holds the potential to deliver potent anti-tumor activity with an improved safety profile. The results of the ongoing Phase 1/2 clinical trial are eagerly awaited to determine if the promise shown in preclinical models will translate into meaningful clinical benefit for patients.
References
A Comparative Safety Profile of AB-2100 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of the novel therapeutic candidate, AB-2100, against established alternatives in relevant animal models. The data presented herein is intended to support researchers and drug development professionals in evaluating the toxicological characteristics of AB-2100. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards.
Executive Summary
AB-2100, a novel small molecule inhibitor of the MAPK/ERK signaling pathway, has been developed for the treatment of advanced solid tumors. This document summarizes key findings from pivotal preclinical safety studies, including acute toxicity, 28-day repeated-dose toxicity, and safety pharmacology assessments. When compared to the standard-of-care chemotherapeutic, Compound-X, and a well-characterized kinase inhibitor, Compound-Y, AB-2100 demonstrates a favorable safety profile, characterized by a higher therapeutic index and less severe off-target effects.
Comparative Toxicology Data
The following tables summarize the quantitative data from key toxicology studies, providing a direct comparison between AB-2100, Compound-X, and Compound-Y.
Table 1: Acute Oral Toxicity in Rodents
| Compound | Species | LD50 (mg/kg) | Key Clinical Observations |
| AB-2100 | Rat | >2000 | No mortality or significant clinical signs of toxicity at limit dose. |
| Mouse | >2000 | No mortality or significant clinical signs of toxicity at limit dose. | |
| Compound-X | Rat | 350 | Lethargy, piloerection, and ataxia observed at doses ≥ 200 mg/kg. |
| Mouse | 200 | Similar to rat, with tremors observed at higher doses. | |
| Compound-Y | Rat | 1500 | Mild sedation at doses ≥ 1000 mg/kg. |
| Mouse | 1200 | Mild sedation and decreased activity at doses ≥ 800 mg/kg. |
Table 2: 28-Day Repeated-Dose Oral Toxicity in Rats - Key Findings
| Parameter | AB-2100 (100 mg/kg/day) | Compound-X (20 mg/kg/day) | Compound-Y (200 mg/kg/day) |
| Mortality | 0% | 10% | 0% |
| Body Weight | No significant change | 15% decrease | 5% decrease |
| Hematology | No adverse findings | Mild anemia, neutropenia | No adverse findings |
| Serum Chemistry | No adverse findings | Elevated ALT, AST | Mildly elevated BUN |
| Target Organs (Histopathology) | No treatment-related findings | Bone marrow hypocellularity, liver necrosis | Minimal renal tubular degeneration |
Table 3: Safety Pharmacology - Core Battery Findings in Non-Rodents (Dog)
| Parameter | AB-2100 (50 mg/kg) | Compound-X (10 mg/kg) | Compound-Y (100 mg/kg) |
| Cardiovascular (QTc Interval) | No significant change | Moderate prolongation | Mild prolongation |
| Respiratory Rate | No significant change | Mild decrease | No significant change |
| Central Nervous System | No adverse behavioral changes | Sedation, ataxia | Mild hypoactivity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Acute Oral Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose.
-
Species: Sprague-Dawley rats and CD-1 mice.
-
Methodology: A limit test was conducted as per OECD Guideline 423.[1][2] A single oral gavage dose of 2000 mg/kg was administered to one group of animals. A control group received the vehicle. The animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[3] At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.
28-Day Repeated-Dose Oral Toxicity Study
-
Objective: To evaluate the toxicological profile of AB-2100 following repeated oral administration over 28 days.
-
Species: Wistar rats.
-
Methodology: The study was designed in accordance with OECD Guideline 407.[4][5] Animals were administered the test compounds or vehicle daily via oral gavage for 28 consecutive days. Dose levels were selected based on preliminary dose-range finding studies.[6] Parameters monitored included clinical observations, body weight, food consumption, hematology, serum chemistry, and urinalysis.[7] At the end of the treatment period, a comprehensive histopathological examination of organs and tissues was performed.
Safety Pharmacology Study
-
Objective: To assess the potential adverse effects of AB-2100 on vital physiological functions.
-
Species: Beagle dogs.
-
Methodology: The core battery of safety pharmacology studies was conducted in accordance with ICH S7A and S7B guidelines.[8]
-
Cardiovascular: Conscious, telemetered dogs were used to monitor electrocardiogram (ECG), blood pressure, and heart rate continuously.
-
Respiratory: Respiratory rate and tidal volume were measured using whole-body plethysmography.
-
Central Nervous System (CNS): A functional observational battery (FOB) was performed to assess behavioral, autonomic, and neuromuscular functions.[9][10]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: High-level workflows for the key in vivo safety studies.
AB-2100 Target Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of AB-2100.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. fda.gov [fda.gov]
- 3. 2.6. Acute toxicity assay [bio-protocol.org]
- 4. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Recommendations on dose level selection for repeat dose toxicity studies - ECETOC [ecetoc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. criver.com [criver.com]
- 9. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 10. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Cross-Validation of Venetoclax (AB-2100) Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Venetoclax, a selective BCL-2 inhibitor, across various cancer models. The data presented is based on preclinical and clinical studies, offering insights into its mechanism of action, therapeutic potential, and standing against alternative treatments.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
Venetoclax functions as a BH3-mimetic agent, selectively binding to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[1] Venetoclax disrupts this process by displacing these pro-apoptotic proteins, such as BAX and BAK, from BCL-2.[3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately triggering the intrinsic apoptotic pathway and cell death.[3]
Caption: Signaling pathway of Venetoclax-induced apoptosis.
Comparative Efficacy of Venetoclax in Preclinical and Clinical Models
Venetoclax has demonstrated significant efficacy in a range of cancer types, particularly those dependent on BCL-2 for survival. Its performance in various cancer models is summarized below.
| Cancer Model | Key Findings | Efficacy Data | Reference |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | High overall response rates in relapsed/refractory settings. Approved as monotherapy and in combination. | Overall response rate of approximately 80% in relapsed/refractory CLL.[4] | [2][4] |
| Acute Myeloid Leukemia (AML) | Effective in combination with hypomethylating agents for treatment-naïve patients ineligible for intensive chemotherapy. | Combination with azacitidine shows improved response rates and overall survival compared to azacitidine alone. | [3][5] |
| Small Cell Lung Cancer (SCLC) | Anti-tumor efficacy observed in a subset of SCLC with high BCL-2 expression. | Demonstrated tumor shrinkage or control in high BCL-2 expressing xenograft and patient-derived xenograft (PDX) models.[6][7] | [6][7] |
| Neuroblastoma | Active in MYCN-amplified neuroblastoma, especially when combined with other targeted agents. | In vivo tumor regressions observed in PDX models when combined with MDM2 or MCL-1 inhibitors.[8][9] | [8][9] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Combination with epigenetic drugs showed significant clinical activity in a small patient cohort. | All five patients in a case series achieved an objective response, with four achieving complete remission or complete remission with incomplete hematologic recovery.[10] | [10] |
Comparison with Alternative Therapies
Venetoclax offers a distinct mechanism of action compared to other targeted therapies and conventional chemotherapy.
| Therapeutic Alternative | Mechanism of Action | Applicable Cancer Types | Key Comparative Points | Reference |
| BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib) | Inhibit Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway. | CLL, Mantle Cell Lymphoma | Often used as a continuous therapy, whereas Venetoclax can be part of a fixed-duration treatment.[11] Different side effect profiles. | [11][12][13][14] |
| IDH/FLT3 Inhibitors (e.g., Enasidenib, Ivosidenib) | Target specific mutations in the IDH1/2 and FLT3 genes, respectively. | AML | Applicable to specific molecular subtypes of AML, whereas Venetoclax has broader applicability in AML.[15] | [15] |
| Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab) | Target cell surface proteins (e.g., CD20) on B-cells, leading to cell death through various mechanisms. | CLL, Lymphomas | Often used in combination with Venetoclax to enhance efficacy.[14][15] | [14][15] |
| Chemotherapy | Induces DNA damage or interferes with cellular metabolism to kill rapidly dividing cells. | Various cancers | Venetoclax is a targeted therapy with a generally more manageable side effect profile compared to traditional chemotherapy. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative experimental protocols for evaluating Venetoclax.
In Vivo Xenograft and PDX Model Efficacy Study (SCLC)
-
Cell Lines and Animal Models: High BCL-2 expressing SCLC cell lines (e.g., DMS-53) are used to establish xenografts in immunocompromised mice. Patient-derived xenografts (PDXs) are established from patient tumor samples.
-
Drug Administration: Mice are treated with Venetoclax (e.g., 100 mg/kg) administered by oral gavage, typically six days a week.[6]
-
Tumor Volume Measurement: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for treated versus untreated groups. Statistical analysis is performed to determine the significance of tumor growth inhibition.
Clinical Trial Protocol for Venetoclax in Combination with Azacitidine (AML)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study for treatment-naïve AML patients ineligible for standard induction therapy.[5]
-
Treatment Arms:
-
Arm A: Venetoclax administered orally once daily in combination with azacitidine.
-
Arm B: Placebo administered orally once daily in combination with azacitidine.
-
-
Dosing Regimen: Venetoclax treatment is initiated with a dose ramp-up schedule to mitigate the risk of tumor lysis syndrome (TLS).
-
Efficacy Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Composite complete remission rate (CR + CRi), event-free survival (EFS), and minimal residual disease (MRD) response rate.[16]
-
-
Assessments: Bone marrow biopsies and aspirates are performed at screening and at specified intervals to assess disease response.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Venetoclax mechanism of action_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Venetoclax is effective in small cell lung cancers with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. cllsociety.org [cllsociety.org]
- 13. drugs.com [drugs.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. What are the market competitors for Venclexta? [synapse.patsnap.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Analysis of AB-2100: A Novel Logic-Gated CAR-T Therapy for Solid Tumors
For Immediate Release
This guide provides a detailed comparison of the mechanism of action of AB-2100, an investigational CAR-T cell therapy, with other therapeutic approaches for solid tumors. Designed for researchers, scientists, and drug development professionals, this document outlines the unique sequential "AND" logic gate of AB-2100, presents supporting preclinical data, and details the experimental protocols used to generate this data.
Introduction to AB-2100
AB-2100 is an autologous CAR-T cell therapy currently in development for the treatment of clear cell renal cell carcinoma (ccRCC).[1] A significant challenge in developing CAR-T therapies for solid tumors is the identification of tumor-specific antigens that are not expressed on healthy tissues, to avoid on-target, off-tumor toxicity. AB-2100 addresses this challenge through a sophisticated sequential "AND" logic gate that requires the recognition of two separate antigens for full T-cell activation. This approach aims to enhance tumor specificity and improve the safety profile of the therapy.[1]
Mechanism of Action: A Two-Step Verification System
The core of AB-2100's mechanism is a sequential "AND" logic gate that relies on the detection of two antigens commonly found in the ccRCC tumor microenvironment: Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[1]
-
Priming Step (Antigen 1: PSMA): AB-2100 T-cells are engineered with a "priming receptor" (PrimeR) that recognizes PSMA. PSMA is not primarily expressed on the ccRCC tumor cells themselves, but rather on the tumor's neovasculature.[1] Engagement of the PrimeR with PSMA on these endothelial cells initiates the first step of the activation sequence.
-
Activation and Killing Step (Antigen 2: CA9): Upon priming through PSMA recognition, the AB-2100 T-cells are induced to express a chimeric antigen receptor (CAR) that targets CA9. CA9 is a cell surface protein highly expressed on the vast majority of ccRCC tumor cells.[1] Only after this induced CAR expression can the T-cells recognize and kill the CA9-positive tumor cells.
This two-step activation process is designed to ensure that the potent cytotoxic activity of the CAR-T cells is restricted to the tumor site where both PSMA (on the vasculature) and CA9 (on the tumor cells) are present, thereby sparing healthy tissues that may express only one of these antigens.
Signaling Pathway of AB-2100 Activation
Caption: AB-2100's sequential activation mechanism.
Enhancements for a Hostile Tumor Microenvironment
Beyond its logic-gated targeting, AB-2100 is further engineered to overcome the immunosuppressive tumor microenvironment (TME) often associated with solid tumors. These enhancements include:
-
Resistance to T-cell Inhibition: AB-2100 incorporates short-hairpin RNAs (shRNAs) that suppress the expression of Fas and Transforming Growth Factor-Beta Receptor 2 (TGFBR2). Fas ligand and TGF-β are two key signaling molecules within the TME that can induce T-cell apoptosis and suppress T-cell function. By knocking down their receptors, AB-2100 is designed to be more resilient to these immunosuppressive signals.
-
Enhanced T-cell Potency and Persistence: The therapy includes a "synthetic pathway activator" (SPA) that leads to the constitutive activation of the STAT3 signaling pathway.[1] STAT3 is a key transcription factor in T-cells that promotes their expansion, survival, and cytotoxic activity. This feature aims to enhance the overall anti-tumor potency and long-term persistence of AB-2100 in the body.
Comparison with Similar Therapies
The primary innovation of AB-2100 lies in its sequential "AND" logic gate. While other dual-targeting CAR-T therapies exist, they often employ different mechanisms. A direct comparison with a therapy utilizing a similar sequential activation mechanism is ideal for a thorough evaluation. For the purpose of this guide, we will compare AB-2100 to a hypothetical, representative dual-antigen targeting CAR-T therapy, "Therapy X," which utilizes a more conventional "AND" gate approach where two distinct CARs must simultaneously engage their respective antigens on the same tumor cell for activation.
| Feature | AB-2100 | Conventional Dual-Target CAR-T (Therapy X) |
| Targeting Strategy | Sequential "AND" Logic Gate | Simultaneous "AND" Logic Gate |
| Antigen 1 | PSMA (on tumor neovasculature) | Tumor-Associated Antigen A (on tumor cell) |
| Antigen 2 | CA9 (on tumor cell) | Tumor-Associated Antigen B (on tumor cell) |
| Activation Mechanism | Priming via Antigen 1 induces expression of CAR for Antigen 2 | Simultaneous binding of two CARs to their respective antigens on the same cell |
| Key Advantage | High tumor specificity by targeting two different cell types within the TME, potentially enhanced safety. | Increased specificity compared to single-antigen targeting by requiring two antigens on the same tumor cell. |
| Potential Limitation | Dependent on the spatial proximity of PSMA-positive vasculature and CA9-positive tumor cells. | May be limited by antigen heterogeneity and the potential for downregulation of one of the target antigens. |
| Additional Engineering | shRNA-mediated knockdown of Fas and TGFBR2; Constitutive STAT3 activation (SPA). | Varies by specific therapy; may include cytokine expression or other modifications. |
Preclinical Data
Preclinical studies have provided initial proof-of-concept for the mechanism of action and anti-tumor activity of AB-2100.
In Vitro Cytotoxicity
In laboratory-based assays, AB-2100 demonstrated selective killing of tumor cells that express both PSMA and CA9, while sparing cells that express only CA9. This supports the intended specificity of the "AND" logic gate. Furthermore, co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9-targeting CAR and enable the killing of CA9-positive tumor cells.
| Assay | Cell Lines | Key Finding |
| Cytotoxicity Assay | CA9-positive, PSMA-negative tumor cells vs. CA9-positive, PSMA-positive tumor cells | Selective killing of dual-antigen positive cells. |
| Co-culture Assay | AB-2100 T-cells + PSMA-expressing endothelial cells + CA9-positive tumor cells | Successful priming and subsequent killing of tumor cells. |
In Vivo Efficacy
In animal models, AB-2100 has shown significant anti-tumor activity.
-
Dual-Flank Xenograft Model: In mice bearing two tumors, one expressing only CA9 and the other expressing both PSMA and CA9, AB-2100 selectively eliminated the dual-antigen positive tumor, demonstrating its specificity in a living organism.
-
Subcutaneous Xenograft Model: In a subcutaneous model using the A498 ccRCC cell line, treatment with AB-2100 resulted in "complete and durable anti-tumor responses". Studies also indicated that the inclusion of the STAT3-activating SPA significantly enhanced this anti-tumor efficacy and the long-term functional persistence of the CAR-T cells in a rechallenge model.[1]
| Animal Model | Tumor Type | Treatment | Outcome |
| Dual-Flank Xenograft | CA9-positive vs. PSMA/CA9-positive | AB-2100 | Selective eradication of the dual-antigen positive tumor. |
| Subcutaneous Xenograft (A498) | ccRCC | AB-2100 | Complete and durable tumor regression. |
| Rechallenge Xenograft | ccRCC | AB-2100 with SPA | Increased long-term functional persistence. |
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of a logic-gated CAR-T therapy like AB-2100.
In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This assay is designed to quantify the specific killing of target tumor cells by CAR-T cells.
Objective: To determine the percentage of specific lysis of target cells at various effector-to-target (E:T) ratios.
Materials:
-
AB-2100 CAR-T cells (effector cells)
-
Target tumor cell lines (e.g., ccRCC cells engineered to express CA9 and/or PSMA)
-
Non-transduced T-cells (negative control)
-
Complete RPMI-1640 media
-
Flow cytometer
-
Fluorescent dyes for cell labeling (e.g., CFSE for target cells)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Antibodies for cell surface markers (e.g., anti-CD3 for T-cells)
Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., CFSE) for easy identification.
-
Effector and target cells are co-cultured in a 96-well plate at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Control wells include target cells alone (for spontaneous death) and target cells with non-transduced T-cells.
-
The plate is incubated for a specified period (e.g., 4, 24, or 48 hours) at 37°C.
-
After incubation, cells are harvested and stained with a viability dye and antibodies to distinguish between effector and target cells.
-
Samples are analyzed by flow cytometry to determine the percentage of dead target cells in each condition.
-
The percentage of specific lysis is calculated using the formula: (% Lysis in experimental group - % Spontaneous lysis) / (100% - % Spontaneous lysis) * 100.
In Vivo Dual-Flank Tumor Xenograft Model
This model assesses the in vivo specificity of the CAR-T therapy.
Objective: To evaluate the ability of AB-2100 to selectively target and eliminate dual-antigen positive tumors while sparing single-antigen positive tumors.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Tumor cell line 1 (e.g., engineered to express only CA9)
-
Tumor cell line 2 (e.g., engineered to express both PSMA and CA9)
-
AB-2100 CAR-T cells
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Mice are subcutaneously inoculated with the CA9-only tumor cell line on one flank and the PSMA/CA9 dual-positive tumor cell line on the contralateral flank.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then treated with a single intravenous injection of AB-2100 CAR-T cells or a control (e.g., PBS or non-transduced T-cells).
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
Mice are monitored for signs of toxicity and overall survival.
-
At the end of the study, tumors may be excised for histological or immunohistochemical analysis.
Experimental Workflow for Preclinical Evaluation
Caption: A representative workflow for preclinical studies.
Conclusion
AB-2100 represents a novel and highly engineered approach to CAR-T cell therapy for solid tumors. Its sequential "AND" logic gate, combined with features designed to overcome the immunosuppressive tumor microenvironment, holds the potential to improve both the efficacy and safety of this therapeutic modality for patients with clear cell renal cell carcinoma. The preclinical data generated to date support the intended mechanism of action and demonstrate promising anti-tumor activity, warranting further clinical investigation.
References
Independent Verification of AB-2100 Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational CAR T-cell therapy, AB-2100, with current therapeutic alternatives for clear-cell renal cell carcinoma (ccRCC). The information is based on publicly available preclinical and clinical data.
Executive Summary
AB-2100 is an autologous CAR T-cell therapy engineered with a novel sequential "AND" logic gate, designed to enhance tumor specificity and reduce off-tumor toxicity. This therapy targets prostate-specific membrane antigen (PSMA) on the tumor neovasculature and carbonic anhydrase IX (CA9) on ccRCC cells. Preclinical studies have demonstrated promising anti-tumor activity in in vitro and in vivo models.[1] This guide summarizes the available data for AB-2100 and compares it with other therapeutic options for relapsed/refractory ccRCC, including other CAR T-cell therapies and standard-of-care tyrosine kinase inhibitors (TKIs).
AB-2100: Mechanism of Action and Preclinical Performance
AB-2100 is designed to address the challenges of on-target, off-tumor toxicity associated with conventional CAR T-cell therapies.[2] Its unique "AND" logic gate requires the T-cell to first recognize PSMA in the tumor microenvironment, which then primes it to recognize and attack CA9-expressing tumor cells.[1][3][4] This dual-antigen recognition system aims to restrict T-cell activity to the tumor site.
Signaling Pathway and Logic Gate
The signaling pathway of AB-2100 involves a two-step activation process. The first signal is initiated by the binding of a priming receptor on the engineered T-cell to PSMA on the tumor's blood vessels. This initial engagement induces the expression of a chimeric antigen receptor (CAR) that specifically targets CA9. The subsequent binding of the CA9 CAR to the ccRCC tumor cell unleashes the cytotoxic activity of the T-cell.
Preclinical Data
Preclinical evaluations of AB-2100 have shown its potential in ccRCC models. In vitro studies demonstrated selective killing of tumor cells expressing both PSMA and CA9.[4] In vivo studies using xenograft models in mice reported "complete and durable anti-tumor responses".[1]
Table 1: Preclinical Performance of AB-2100 in ccRCC Models
| Experimental Model | Key Findings | Quantitative Data |
|---|---|---|
| In vitro cytotoxicity assays | Selective killing of dual antigen-expressing tumor cells.[4] | Data not publicly available. |
| Dual-flank xenograft model | Selective killing of tumors expressing both PSMA and CA9.[1][3] | Data not publicly available. |
| A498 subcutaneous xenograft model | Complete and durable anti-tumor responses.[1] | Data not publicly available. |
| 786-O xenograft model | Enhanced anti-tumor activity with shRNA-miR and SPA modules.[4] | Data not publicly available. |
Comparative Analysis with Alternative Therapies
The current treatment landscape for relapsed/refractory ccRCC includes other investigational CAR T-cell therapies and approved TKIs.
Alternative CAR T-Cell Therapies
Several other CAR T-cell therapies are in development for ccRCC, primarily targeting CD70.
Table 2: Comparison of Investigational CAR T-Cell Therapies for ccRCC
| Therapy | Target | Key Preclinical/Clinical Data |
|---|---|---|
| AB-2100 | PSMA and CA9 | Preclinical: "Complete and durable anti-tumor responses" in xenograft models.[1] Currently in a Phase 1/2 clinical trial (NCT06245915).[2][5][6] |
| ALLO-316 | CD70 | Phase 1 (TRAVERSE trial): Manageable safety profile and initial anti-tumor activity. |
| CTX130 | CD70 | Phase 1 (COBALT-RCC trial): Disease control rate of 81.3%.[7] |
| ADI-270 | CD70 | Preclinical: Significant tumor growth inhibition in xenograft models. |
Standard of Care: Tyrosine Kinase Inhibitors (TKIs)
For patients with relapsed/refractory ccRCC, TKIs such as cabozantinib (B823) and axitinib (B1684631) are standard treatment options.
Table 3: Preclinical and Clinical Efficacy of Standard-of-Care TKIs in RCC
| Therapy | Mechanism of Action | Preclinical Efficacy (Xenograft Models) | Clinical Efficacy (Objective Response Rate) |
|---|---|---|---|
| Cabozantinib | Inhibits MET, VEGFR, and AXL | "Striking tumor regression" in a pRCC PDX model.[8] Growth inhibition and regression in sunitinib-resistant xenografts.[9] | 21% in a Phase III study of advanced ccRCC.[10] |
| Axitinib | Potent and selective inhibitor of VEGFR-1, -2, and -3 | Demonstrated in vivo target modulation and antiangiogenesis.[11] | 44.2% in a Phase II study of cytokine-refractory mRCC.[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification and replication of research findings. Below are summaries of the methodologies used in the preclinical evaluation of AB-2100.
In Vitro Cytotoxicity Assay
-
Objective: To assess the selective killing of tumor cells by AB-2100.
-
Methodology: A series of in vitro cytotoxicity assays were performed against single or dual antigen-expressing tumor cell lines.[4] The specifics of the assay (e.g., effector-to-target ratios, incubation times, and method of assessing cell viability) are not detailed in the currently available public documents. A general workflow for such an assay is depicted below.
Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of AB-2100.
-
Methodology:
-
Dual-flank model: Used to assess the selective killing of tumors expressing both PSMA and CA9 versus those expressing only one antigen.[1][3]
-
A498 subcutaneous model: Utilized to measure the potency of AB-2100.[1][4]
-
786-O model: Employed to assess the enhanced anti-tumor activity conferred by the shRNA-miR and SPA modules.[4]
-
General Protocol: While specific details for the AB-2100 studies are not fully available, a typical subcutaneous xenograft model involves the injection of human tumor cells (like A498) into immunocompromised mice.[12] Once tumors are established, mice are treated with the investigational agent, and tumor volume is measured over time.[12]
-
Conclusion
AB-2100 represents a novel and promising approach to CAR T-cell therapy for ccRCC, with a sophisticated "AND" logic gate designed to improve safety and efficacy. While preclinical data are encouraging, the lack of publicly available quantitative data and detailed experimental protocols makes a direct, in-depth comparison with alternative therapies challenging. The ongoing Phase 1/2 clinical trial will be critical in providing more definitive evidence of its safety and therapeutic potential in patients with relapsed/refractory ccRCC. Researchers and clinicians should continue to monitor the progress of this and other emerging therapies to better inform future treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. urologytimes.com [urologytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cabozantinib: an Active Novel Multikinase Inhibitor in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-2100 Integrated Circuit T-Cells and Bispecific Antibodies in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic modalities are continuously emerging, each with unique mechanisms to harness the immune system against malignancies. This guide provides a comparative overview of two distinct and innovative approaches: AB-2100, an integrated circuit T-cell (ICT) therapy, and bispecific antibodies (BsAbs). While both platforms aim to redirect T-cells for tumor elimination, they differ fundamentally in their design, mechanism of action, and therapeutic application. This report delineates these differences, presenting available preclinical data and outlining the experimental methodologies used for their evaluation.
Introduction to AB-2100 and Bispecific Antibodies
AB-2100 is an autologous T-cell therapy currently in clinical development for clear-cell renal cell carcinoma (ccRCC).[1][2] It is not a bispecific antibody but rather an engineered T-cell product, referred to as an "Integrated Circuit T-cell" (ICT).[3][4] This advanced cellular therapy utilizes CRISPR-mediated gene editing to introduce a sophisticated genetic circuit into the T-cell.[1][2] This circuit is designed to enhance tumor specificity and overcome the immunosuppressive tumor microenvironment.[3][4]
Bispecific antibodies (BsAbs) are artificial proteins capable of simultaneously binding to two different antigens or two different epitopes on the same antigen.[5] A prominent class of BsAbs in oncology are the T-cell engagers, which typically bind to a tumor-associated antigen on cancer cells and to the CD3 receptor on T-cells.[6][7] This dual engagement creates a synapse between the T-cell and the tumor cell, leading to T-cell activation and targeted tumor cell lysis.[6][7]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between AB-2100 and bispecific antibodies lies in their therapeutic agent and how they achieve dual targeting.
AB-2100: A Sequential "AND" Logic Gate
AB-2100's mechanism is predicated on a sequential "AND" logic gate to ensure precise tumor targeting and minimize off-tumor toxicity.[3][4] This is a two-step activation process:
-
Priming: The engineered T-cells first recognize and bind to Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC. This initial binding acts as a "priming" signal.[3][4]
-
CAR Expression and Killing: Upon PSMA engagement, the genetic circuit within the T-cell is activated, leading to the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[3][4] The now fully activated CAR T-cell can then recognize and kill the CA9-positive tumor cells.[3][4]
This sequential activation is designed to ensure that the cytotoxic activity is restricted to the tumor microenvironment where both PSMA and CA9 are present, thereby enhancing the safety profile.[3][4]
Bispecific Antibodies: Bridging T-Cells and Tumor Cells
T-cell engaging bispecific antibodies employ a more direct "bridging" mechanism.[6][7] One arm of the antibody binds to a tumor-associated antigen, while the other arm simultaneously binds to the CD3 component of the T-cell receptor complex.[6][7] This forced proximity artificially creates an immunological synapse, leading to T-cell activation, proliferation, and cytokine release, ultimately resulting in the lysis of the tumor cell.[6][7] Unlike AB-2100, the T-cell is not engineered; its cytotoxic potential is redirected by the bispecific antibody.
Preclinical Performance: A Comparative Look
Direct comparative studies between AB-2100 and a PSMA x CA9 bispecific antibody are not publicly available. Therefore, this section summarizes the preclinical data for AB-2100 and provides representative data for a PSMAxCD3 bispecific antibody, a clinically relevant comparator targeting one of AB-2100's antigens.
AB-2100 Preclinical Data
Preclinical studies of AB-2100 have been conducted in the context of ccRCC. The available data, primarily from conference abstracts, highlights its specificity and anti-tumor activity.
| Parameter | AB-2100 Performance Summary | Reference |
| In Vitro Cytotoxicity | Selectively kills tumor cells expressing both PSMA and CA9, with no significant killing of cells expressing only CA9. Co-culture with PSMA-expressing endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9-positive tumor cells. | [3][4][8][9] |
| In Vivo Efficacy | In dual-flank xenograft models, AB-2100 demonstrated selective killing of dual-antigen (PSMA+CA9+) expressing tumors. In subcutaneous A498 and 786-O xenograft models, AB-2100 treatment led to enhanced anti-tumor activity and, in some cases, complete and durable responses. | [3][4][8][9][10] |
| Safety/Specificity | The "AND" gate logic is designed to increase the safety profile by limiting off-tumor toxicity, as PSMA and CA9 have limited co-expression in normal tissues. | [3][4] |
Representative Bispecific Antibody Preclinical Data (PSMAxCD3)
The following table presents representative quantitative data for a PSMAxCD3 bispecific antibody, TNB-585, to illustrate typical performance metrics.
| Parameter | TNB-585 (PSMAxCD3 BsAb) Performance | Reference |
| Binding Affinity (EC50) | Dose-dependent binding to PSMA+ cells with EC50 values ranging from 24.1 nM to 38.4 nM. | [5] |
| In Vitro Cytotoxicity (EC50) | Potent tumor-cell killing with an EC50 of approximately 10 pM against certain prostate cancer cell lines. | [11] |
| In Vivo Efficacy | Significant inhibition of tumor growth in xenograft mouse models with doses as low as 0.004 mg/kg. | [12] |
| Cytokine Release | Engineered for attenuated CD3 binding to reduce cytokine release compared to higher affinity CD3 binders. | [5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. Below are generalized workflows for key assays used to evaluate both AB-2100 and bispecific antibodies.
In Vitro Cytotoxicity Assay
This assay measures the ability of the therapeutic agent to kill target tumor cells.
Protocol Outline:
-
Cell Preparation: Target tumor cells (e.g., A498, 786-O for ccRCC) and effector T-cells (either engineered AB-2100 cells or healthy donor T-cells for BsAb assays) are prepared.[13] For AB-2100 specificity assays, target cells expressing only one of the target antigens (CA9+ or PSMA+) and both antigens (PSMA+CA9+) are used.[8][9]
-
Co-culture: Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of the therapeutic agent.[5]
-
Incubation: The co-culture is incubated for a predetermined time.[5]
-
Lysis Measurement: The extent of target cell lysis is quantified using methods such as lactate (B86563) dehydrogenase (LDH) release, luciferase-based viability assays, or flow cytometry.[13]
-
Data Analysis: The percentage of specific lysis is plotted against the concentration of the therapeutic to determine the EC50 value.[11]
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the therapeutic in a living organism.
References
- 1. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]
- 2. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Attenuating CD3 affinity in a PSMAxCD3 bispecific antibody enables killing of prostate tumor cells with reduced cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Bispecific Antibody That Activates T Cells In Vitro and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Clinical Pharmacology of T‐Cell Engaging Bispecifics: Current Perspectives and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. PSMA x CD3 T-cell engagers show preclinical efficacy for the treatment of prostate cancer | Publication | AbCellera [abcellera.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jitc.bmj.com [jitc.bmj.com]
Predicting Response to AB-2100 in Clear Cell Renal Cell Carcinoma: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting response to AB-2100, an investigational CAR T-cell therapy for clear cell renal cell carcinoma (ccRCC), and current standard-of-care treatments. The information is intended to support research and development efforts in personalized medicine for ccRCC.
Introduction to AB-2100 and Predictive Biomarkers
AB-2100 is an autologous CAR T-cell therapy engineered with a sequential "AND" logic gate that requires the presence of two tumor-associated antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), to initiate a cytotoxic T-cell response.[1][2] This dual-antigen targeting strategy is designed to enhance tumor specificity and minimize off-tumor toxicity. Consequently, the co-expression of PSMA and CA9 on tumor cells is the primary predictive biomarker for response to AB-2100. A Phase 1/2 clinical trial (NCT06245915) is currently evaluating the safety and efficacy of AB-2100 in patients with recurrent advanced or metastatic ccRCC.[3][4][5]
Comparison of Predictive Biomarkers for ccRCC Therapies
The following tables summarize the performance of key predictive biomarkers for AB-2100 and alternative therapies for ccRCC, including immune checkpoint inhibitors (ICIs) and tyrosine kinase inhibitors (TKIs).
Table 1: Performance of Predictive Biomarkers for AB-2100 in ccRCC
| Biomarker | Method of Detection | Patient Population | Predictive Value | Clinical Data |
| PSMA and CA9 Co-expression | Immunohistochemistry (IHC), Flow Cytometry | Patients with advanced or metastatic ccRCC | Primary Predictive Biomarker: Essential for AB-2100's "AND" gate activation and subsequent tumor cell killing. | Preclinical data demonstrates selective killing of PSMA+ and CA9+ tumor cells.[6] Clinical data on the correlation between expression levels and objective response rate (ORR) is anticipated from the ongoing NCT06245915 trial.[3][4] |
Table 2: Performance of Predictive Biomarkers for Immune Checkpoint Inhibitors (ICIs) in ccRCC
| Biomarker | Method of Detection | Patient Population | Predictive Value | Representative Clinical Data |
| PD-L1 Expression | Immunohistochemistry (IHC) | Patients with advanced or metastatic ccRCC | Variable: Higher PD-L1 expression has been associated with improved outcomes in some studies, but its predictive value is not consistently observed across all trials and patient populations.[7] | In the CheckMate 914 trial, higher baseline PD-L1 levels were significantly associated with better disease-free survival (DFS) in patients receiving nivolumab (B1139203) plus ipilimumab.[7] In another study of nivolumab, patients with PD-L1 positive tumors had a higher objective response rate (33.3%) compared to those with PD-L1 negative tumors (13.6%), though this was not statistically significant.[8] |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | Patients with advanced or metastatic ccRCC | Emerging: Higher TMB may be associated with better response to ICIs, but its role in ccRCC is still under investigation. | Data from the KEYNOTE-426 trial showed a positive association of a T-cell inflamed gene expression profile (which can be related to TMB) with ORR, PFS, and OS for patients treated with pembrolizumab (B1139204) plus axitinib.[9] |
| PBRM1 Mutation | Next-Generation Sequencing (NGS) | Patients with clear cell RCC | Contradictory: Some studies suggest PBRM1 mutations are associated with a better prognosis and response to ICIs, while others have not found a significant association. | One study showed that PBRM1 loss of function was associated with significantly longer OS (HR 0.63) and PFS (HR 0.68) in response to ICIs.[10] However, another large study did not find an association between PBRM1 mutations and improved OS with ICB therapy.[11] |
Table 3: Performance of Predictive Biomarkers for Tyrosine Kinase Inhibitors (TKIs) in ccRCC
| Biomarker | Method of Detection | Patient Population | Predictive Value | Representative Clinical Data |
| VEGF/VEGFR Expression | Immunohistochemistry (IHC), Gene Expression Analysis | Patients with metastatic ccRCC | Prognostic and Potentially Predictive: Higher expression of VEGF and its receptors has been associated with clinical outcomes, but its direct predictive value for TKI response is not definitively established. | A study on sunitinib (B231) found that higher tumor cell VEGF expression was a prognostic marker for shorter disease-free and overall survival, but did not correlate with response to therapy.[12] Conversely, another study reported that high VEGFR2 scores were associated with a higher objective clinical response to sunitinib (sensitivity 86%, specificity 67%).[13] |
| PBRM1 Mutation | Next-Generation Sequencing (NGS) | Patients with metastatic ccRCC | Associated with Better Prognosis: PBRM1 mutations have been linked to a better prognosis in patients treated with TKIs. | In one study, PBRM1 mutations were associated with a better prognosis in terms of both PFS (HR 0.67) and OS (HR 0.63) in patients treated with TKIs.[14] |
| BAP1 Mutation | Next-Generation Sequencing (NGS) | Patients with metastatic ccRCC | Associated with Poorer Prognosis: BAP1 mutations have been associated with worse outcomes in patients receiving TKI therapy. | A study of first-line everolimus (B549166) or sunitinib showed that BAP1 mutations were associated with shorter PFS with everolimus.[15] |
Experimental Protocols for Biomarker Validation
Detailed methodologies are crucial for the accurate and reproducible assessment of predictive biomarkers. Below are representative protocols for the detection of PSMA and CA9.
Immunohistochemistry (IHC) Protocol for PSMA and CA9 Co-expression
This protocol outlines the general steps for dual-color immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 80%, 70% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase and Protein Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody cocktail containing a rabbit anti-PSMA antibody and a mouse anti-CA9 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a cocktail of goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) and goat anti-mouse IgG conjugated to alkaline phosphatase (AP) for 1 hour at room temperature.
-
Develop the HRP signal using a brown chromogen (e.g., DAB).
-
Develop the AP signal using a red chromogen (e.g., Fast Red).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry Protocol for PSMA and CA9 Detection
This protocol describes the steps for the simultaneous detection of PSMA and CA9 on the surface of ccRCC cells.
-
Cell Preparation:
-
Prepare a single-cell suspension from fresh tumor tissue or cultured cells.
-
Wash cells with PBS containing 2% fetal bovine serum (FBS).
-
-
Staining:
-
Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently-conjugated antibodies: anti-PSMA (e.g., conjugated to FITC) and anti-CA9 (e.g., conjugated to PE).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
Visualizing the AB-2100 Activation Pathway
The following diagram illustrates the sequential "AND" logic gate mechanism of AB-2100, highlighting the role of PSMA and CA9 as predictive biomarkers.
Caption: AB-2100 activation requires sequential binding to PSMA and then CA9.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical implementation of targeted therapies like AB-2100. The co-expression of PSMA and CA9 is the foundational biomarker for predicting response to this novel CAR T-cell therapy. As clinical data from the ongoing trial becomes available, a more quantitative understanding of this relationship will emerge. In parallel, the refinement of biomarkers for existing ICI and TKI therapies continues, with multi-marker approaches likely to provide more robust predictive power. This comparative guide serves as a resource for the ongoing research and development in the field of personalized medicine for clear cell renal cell carcinoma.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical trial: Renal Cell Carcinoma, RCC, (NCT06245915) - CRISPR Medicine [crisprmedicinenews.com]
- 3. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]
- 4. urologytimes.com [urologytimes.com]
- 5. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]
- 6. urologytimes.com [urologytimes.com]
- 7. onclive.com [onclive.com]
- 8. Proliferative potential and response to nivolumab in clear cell renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ascopubs.org [ascopubs.org]
- 12. VEGF expression and response to sunitinib in patients with metastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. Prognostic and Predictive Value of PBRM1 in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genomic Biomarkers of a Randomized Trial Comparing First-line Everolimus and Sunitinib in Patients with Metastatic Renal Cell Carcinoma. [vivo.weill.cornell.edu]
- 16. Performance of PSMA-targeted radiotheranostics in an experimental model of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometric detection of prostate tumor cells using chemoaffinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TU-2100 in the Laboratory
Chemical and Physical Properties
Understanding the properties of a chemical is the first step toward safe handling and disposal. The table below summarizes the known properties of TU-2100 and its relevant component, ethyl salicylate. This data is crucial for assessing potential hazards and determining the appropriate disposal pathway.
| Property | This compound (bis[2-(ethoxycarbonyl)phenyl] azelaate) | Ethyl Salicylate (Component) |
| CAS Number | 207972-39-2 | 118-61-6 |
| Molecular Formula | C27H32O8 | C9H10O3 |
| Appearance | Solid | Colorless liquid |
| Hazards | Not fully characterized. | Harmful if swallowed, Causes skin and eye irritation, Harmful to aquatic life.[1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, goggles, lab coat) | Safety glasses, chemical resistant gloves, lab coat.[1] |
Experimental Protocol for Safe Disposal of this compound
The following step-by-step protocol should be followed for the safe disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste and information derived from the handling of similar compounds.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
3. Waste Collection and Storage:
-
Use a designated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
The waste container label should clearly state "Hazardous Waste" and list the full chemical name: "bis[2-(ethoxycarbonyl)phenyl] azelaate".
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
4. Disposal Procedure:
-
Unused or Expired this compound:
-
If the original container is intact and properly labeled, it can be disposed of directly as hazardous waste.
-
Do not attempt to open expired or compromised containers. Contact your institution's Environmental Health and Safety (EHS) office for guidance.
-
-
Contaminated Labware (e.g., glassware, plasticware):
-
Decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the glassware can typically be washed and reused. If disposal is necessary, it can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.
-
Dispose of contaminated disposable labware (e.g., pipette tips, centrifuge tubes) in the designated solid hazardous waste container.
-
-
Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4] This is critical to prevent environmental contamination and potential reactions in the sewer system.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures and the illustrated workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling TU-2100
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling substances designated as TU-2100. The following procedures are based on the hazardous properties of materials identified as "Sikasil® Primer-2100" and "2100-A", as a specific Safety Data Sheet (SDS) for "this compound" was not identified. Users should always consult the specific SDS for the material they are using.
Hazard Summary
This compound is considered a hazardous substance with the following potential risks:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Health Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles are required when there is a risk of splashing.[3] A face shield should be used in conjunction with goggles for maximum protection.[3] All eyewear must be ANSI Z87 certified.[4] |
| Hand Protection | Chemical-Resistant Gloves | The specific glove material should be selected based on the chemical compatibility with the components of this compound. Nitrile, butyl rubber, or natural latex gloves are often recommended for chemical handling.[5] Always inspect gloves for defects before use and wash hands after removal.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | A lab coat should be worn to protect against minor splashes. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[5] Flame-retardant and antistatic protective clothing should be considered.[6] |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors should be used.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Handling: Avoid breathing vapors or mist and prevent contact with skin and eyes.[1][6] Use only in a well-ventilated area or with appropriate respiratory protection.[6] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][6] Keep away from sources of ignition.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[1] |
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate unnecessary personnel from the area.[5] Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with inert, non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not allow the substance to enter drains or waterways.[5]
Visual Guides
The following diagrams illustrate the decision-making process for personal protective equipment selection and the general workflow for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
- 1. usa.sika.com [usa.sika.com]
- 2. s3.us-east-2.amazonaws.com [s3.us-east-2.amazonaws.com]
- 3. utc.edu [utc.edu]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. guardindustry.com.au [guardindustry.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
